molecular formula C24H26ClFN4O B12428311 Sertindole-d4

Sertindole-d4

Cat. No.: B12428311
M. Wt: 445.0 g/mol
InChI Key: GZKLJWGUPQBVJQ-RYIWKTDQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sertindole-d4 is a useful research compound. Its molecular formula is C24H26ClFN4O and its molecular weight is 445.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C24H26ClFN4O

Molecular Weight

445.0 g/mol

IUPAC Name

1-[2-[4-[5-chloro-1-(4-fluorophenyl)indol-3-yl]piperidin-1-yl]-1,1,2,2-tetradeuterioethyl]imidazolidin-2-one

InChI

InChI=1S/C24H26ClFN4O/c25-18-1-6-23-21(15-18)22(16-30(23)20-4-2-19(26)3-5-20)17-7-10-28(11-8-17)13-14-29-12-9-27-24(29)31/h1-6,15-17H,7-14H2,(H,27,31)/i13D2,14D2

InChI Key

GZKLJWGUPQBVJQ-RYIWKTDQSA-N

Isomeric SMILES

[2H]C([2H])(C([2H])([2H])N1CCNC1=O)N2CCC(CC2)C3=CN(C4=C3C=C(C=C4)Cl)C5=CC=C(C=C5)F

Canonical SMILES

C1CN(CCC1C2=CN(C3=C2C=C(C=C3)Cl)C4=CC=C(C=C4)F)CCN5CCNC5=O

Origin of Product

United States

Foundational & Exploratory

Sertindole-d4: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical properties, synthesis, and analysis of Sertindole-d4. It also delves into the compound's mechanism of action and metabolic fate, offering valuable insights for researchers and professionals in the field of drug development.

Core Chemical Properties

This compound is the deuterated form of Sertindole, an atypical antipsychotic medication. The introduction of deuterium isotopes can subtly alter the pharmacokinetic profile of the parent drug, a topic of significant interest in drug development.[1][2][3]

PropertyValueSource
Chemical Name 1-[2-[4-[5-Chloro-1-(4-fluorophenyl)-1H-indol-3-yl]-1-piperidinyl]ethyl-d4]-2-imidazolidinone[4]
Alternate Names Serdolect-d4, Zerdol-d4[4]
CAS Number 1794737-42-0[1][4][5]
Molecular Formula C₂₄H₂₂D₄ClFN₄O[1][4][5]
Molecular Weight 444.97 g/mol [1][4][5]
Accurate Mass 444.203[5]
Appearance White to off-white solid
Solubility Soluble in DMSO and Methanol. For obtaining a higher solubility, it is recommended to warm the tube at 37°C and shake it in the ultrasonic bath for a while.[1]
Storage Store at -20°C. Stock solutions can be stored below -20°C for several months.[1][2]

Synthesis and Manufacturing

The synthesis of this compound follows the established synthetic route for Sertindole, with the key difference being the introduction of deuterium atoms in the final alkylation step.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from the known synthesis of Sertindole. The deuterated ethyl group is introduced in the final step.

Step 1: N-Arylation of 5-chloroindole

5-chloroindole is reacted with 4-fluorobromobenzene in the presence of a copper catalyst and a base (e.g., potassium carbonate) in a suitable solvent like DMF at elevated temperatures. This Ullmann condensation-type reaction yields 5-chloro-1-(4-fluorophenyl)-1H-indole.

Step 2: Vilsmeier-Haack Formylation

The resulting indole is then formylated at the 3-position using a Vilsmeier reagent (e.g., POCl₃ and DMF) to produce 5-chloro-1-(4-fluorophenyl)-1H-indole-3-carbaldehyde.

Step 3: Reductive Amination

The aldehyde is reacted with piperidin-4-one via reductive amination. This is typically a one-pot reaction where the aldehyde and amine form an intermediate enamine/iminium ion, which is then reduced in situ (e.g., with sodium cyanoborohydride or catalytic hydrogenation) to yield 5-chloro-1-(4-fluorophenyl)-3-(piperidin-4-yl)-1H-indole.

Step 4: N-Alkylation with Deuterated Reagent

The final step involves the N-alkylation of the piperidine nitrogen with a deuterated alkylating agent. 1-(2-chloroethyl-d4)-imidazolidin-2-one is reacted with 5-chloro-1-(4-fluorophenyl)-3-(piperidin-4-yl)-1H-indole in the presence of a base (e.g., potassium carbonate) and a catalyst (e.g., potassium iodide) in a solvent such as methyl isobutyl ketone (MIBK) under reflux to yield this compound.

Workflow for Sertindole Synthesis

G cluster_0 Starting Materials cluster_1 Synthesis Steps cluster_2 Intermediates & Final Product A 5-chloroindole S1 N-Arylation A->S1 B 4-fluorobromobenzene B->S1 C Piperidin-4-one S3 Reductive Amination C->S3 D 1-(2-chloroethyl-d4)-imidazolidin-2-one S4 N-Alkylation (Deuterated) D->S4 I1 5-chloro-1-(4-fluorophenyl)-1H-indole S1->I1 S2 Vilsmeier-Haack Formylation I2 5-chloro-1-(4-fluorophenyl)-1H-indole-3-carbaldehyde S2->I2 I3 5-chloro-1-(4-fluorophenyl)-3-(piperidin-4-yl)-1H-indole S3->I3 P This compound S4->P I1->S2 I2->S3 I3->S4

Caption: Synthetic workflow for this compound.

Analytical Methodologies

High-performance liquid chromatography (HPLC) is a robust and widely used method for the analysis of Sertindole and its deuterated analog.

Experimental Protocol: HPLC Analysis of this compound

Objective: To determine the purity and concentration of this compound in a sample.

Materials:

  • HPLC system with UV detector

  • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Mobile Phase: Acetonitrile and phosphate buffer (pH 3.0) in a ratio of 55:45 (v/v)

  • This compound reference standard

  • Sample for analysis

  • Methanol (for sample preparation)

  • Volumetric flasks and pipettes

Procedure:

  • Mobile Phase Preparation: Prepare the phosphate buffer (pH 3.0) and mix with acetonitrile in the specified ratio. Degas the mobile phase before use.

  • Standard Solution Preparation: Accurately weigh a known amount of this compound reference standard and dissolve it in methanol to prepare a stock solution. Prepare a series of working standard solutions of different concentrations by diluting the stock solution with the mobile phase.

  • Sample Preparation: Dissolve the sample containing this compound in methanol. Further dilute with the mobile phase to a concentration within the range of the standard curve.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 20 µL

    • Detection Wavelength: 256 nm

    • Column Temperature: Ambient

  • Analysis: Inject the standard solutions and the sample solution into the HPLC system.

  • Data Analysis: Construct a calibration curve by plotting the peak area of the standard solutions against their concentrations. Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

Mechanism of Action and Signaling Pathways

Sertindole is an atypical antipsychotic that exhibits a multi-receptor antagonist profile. Its therapeutic effects are believed to be mediated through its interaction with dopamine and serotonin receptors.[6][7]

Sertindole acts as a potent antagonist at dopamine D₂, serotonin 5-HT₂ₐ, and 5-HT₂₋ receptors.[6][7] It also has a high affinity for α₁-adrenergic receptors.[7] The antagonism of D₂ receptors in the mesolimbic pathway is thought to be responsible for its efficacy against the positive symptoms of schizophrenia.[6] The simultaneous blockade of 5-HT₂ₐ receptors is a characteristic of atypical antipsychotics and is believed to contribute to a lower incidence of extrapyramidal side effects and potential efficacy against negative symptoms.[6]

Sertindole's Primary Signaling Pathway

cluster_receptors Receptor Targets cluster_effects Downstream Effects cluster_outcomes Therapeutic Outcomes Sertindole This compound D2 Dopamine D2 Receptor Sertindole->D2 Antagonist HT2A Serotonin 5-HT2A Receptor Sertindole->HT2A Antagonist HT2C Serotonin 5-HT2C Receptor Sertindole->HT2C Antagonist A1 α1-Adrenergic Receptor Sertindole->A1 Antagonist Dopamine_Block Dopamine Signal Blockade (Mesolimbic Pathway) D2->Dopamine_Block Serotonin_Mod Serotonin Signal Modulation HT2A->Serotonin_Mod HT2C->Serotonin_Mod Adrenergic_Block Adrenergic Blockade A1->Adrenergic_Block Positive_Symptoms Reduction of Positive Symptoms Dopamine_Block->Positive_Symptoms Negative_Symptoms Potential Improvement of Negative Symptoms Serotonin_Mod->Negative_Symptoms EPS_Side_Effects Reduced Extrapyramidal Side Effects Serotonin_Mod->EPS_Side_Effects

Caption: Sertindole's multi-receptor antagonism.

Experimental Protocol: Dopamine D₂ Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for the human dopamine D₂ receptor.

Materials:

  • Cell membranes prepared from a cell line stably expressing the human dopamine D₂ receptor.

  • Radioligand: [³H]-Spiperone or another suitable D₂ receptor antagonist radioligand.

  • This compound test compound.

  • Non-specific binding control: A high concentration of a known D₂ antagonist (e.g., haloperidol or unlabeled spiperone).

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation cocktail and a scintillation counter.

Procedure:

  • Assay Setup: In a 96-well plate, add the assay buffer, the cell membranes, and the radioligand at a concentration near its Kd.

  • Competition Binding: Add increasing concentrations of this compound to the wells. For total binding, add only the vehicle. For non-specific binding, add a saturating concentration of the non-specific binding control.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to allow the binding to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the bound radioligand (on the filter) from the unbound radioligand (in the filtrate).

  • Washing: Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Metabolism

Sertindole is extensively metabolized in the liver, primarily by the cytochrome P450 enzymes CYP2D6 and CYP3A4.[7] The main metabolic pathways include N-dealkylation and oxidation.[8] The major metabolites are norsertindole (formed by N-dealkylation) and dehydrosertindole (formed by oxidation).[8] Hydroxylation at various positions on the molecule also occurs, followed by further conjugation reactions such as glucuronidation and sulfation.[8]

Metabolic Pathway of Sertindole

cluster_enzymes Metabolizing Enzymes cluster_pathways Primary Metabolic Pathways cluster_metabolites Major Metabolites cluster_conjugation Phase II Conjugation Sertindole Sertindole CYP2D6 CYP2D6 Sertindole->CYP2D6 CYP3A4 CYP3A4 Sertindole->CYP3A4 N_Dealkylation N-Dealkylation CYP2D6->N_Dealkylation Oxidation Oxidation CYP3A4->Oxidation Hydroxylation Hydroxylation CYP3A4->Hydroxylation Norsertindole Norsertindole N_Dealkylation->Norsertindole Dehydrosertindole Dehydrosertindole Oxidation->Dehydrosertindole Hydroxylated_Metabolites Hydroxylated Metabolites Hydroxylation->Hydroxylated_Metabolites Conjugation Glucuronidation / Sulfation Norsertindole->Conjugation Dehydrosertindole->Conjugation Hydroxylated_Metabolites->Conjugation Excretion Excretion Conjugation->Excretion

Caption: Overview of Sertindole's metabolic pathways.

References

An In-Depth Technical Guide to the Mechanism of Action of Sertindole-d4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sertindole is a second-generation atypical antipsychotic agent belonging to the phenylindole class of compounds. It is utilized in the management of schizophrenia. This technical guide provides a comprehensive overview of the core mechanism of action of Sertindole-d4. As a deuterated analog, this compound is expected to exhibit a similar pharmacodynamic profile to Sertindole, with potential alterations in its pharmacokinetic properties due to the kinetic isotope effect. This guide will focus on the well-established mechanism of the parent compound, Sertindole, detailing its interactions with key neurotransmitter receptors, the subsequent downstream signaling cascades, and the experimental methodologies used to elucidate these actions.

Core Mechanism of Action: A Multi-Receptor Antagonist Profile

Sertindole's therapeutic efficacy in schizophrenia is attributed to its potent antagonist activity at a combination of dopamine, serotonin, and adrenergic receptors.[1][2][3][4] Unlike first-generation antipsychotics which primarily target dopamine D2 receptors, Sertindole's broader receptor profile contributes to its "atypical" properties, including a lower incidence of extrapyramidal side effects.[3] The primary targets of Sertindole are:

  • Dopamine D2 Receptors: Antagonism of D2 receptors in the mesolimbic pathway is a cornerstone of antipsychotic action, alleviating the positive symptoms of schizophrenia such as hallucinations and delusions.[2]

  • Serotonin 5-HT2A Receptors: Blockade of 5-HT2A receptors is a key feature of atypical antipsychotics. This action is thought to contribute to a reduction in extrapyramidal symptoms and may also play a role in improving negative symptoms and cognitive function.[2]

  • Serotonin 5-HT2C Receptors: Antagonism at 5-HT2C receptors is also implicated in the therapeutic effects of several atypical antipsychotics, potentially influencing mood and cognition.[1] Sertindole has been characterized as an inverse agonist at the 5-HT2C receptor, meaning it not only blocks the action of agonists but also reduces the receptor's basal activity.[5]

  • Alpha-1 Adrenergic Receptors: Sertindole's antagonism of alpha-1 adrenergic receptors is believed to contribute to some of its side effects, such as orthostatic hypotension.[2]

Quantitative Data: Receptor Binding Affinities

The affinity of Sertindole for its primary receptor targets has been quantified through in vitro radioligand binding assays. The inhibition constant (Ki) is a measure of the concentration of the drug required to occupy 50% of the receptors, with a lower Ki value indicating a higher binding affinity.

Receptor SubtypeKi (nM) - Source 1[1]Ki (nM) - Source 2[6]Ki (nM) - Source 3[7]
Dopamine D20.451.65.1
Serotonin 5-HT2A0.200.40.55
Serotonin 5-HT2C0.510.94.6
Alpha-1 Adrenergic1.45.44.0

Note: Ki values can vary between studies due to differences in experimental conditions, such as tissue preparation and radioligand used.

Downstream Signaling Pathways

Sertindole's antagonism at its target G-protein coupled receptors (GPCRs) initiates a cascade of intracellular signaling events.

Dopamine D2 Receptor Signaling

Dopamine D2 receptors are coupled to Gi/o proteins, which inhibit the enzyme adenylyl cyclase.[8] By antagonizing the D2 receptor, Sertindole prevents the binding of dopamine, thereby disinhibiting adenylyl cyclase. This leads to an increase in the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP).

D2_Signaling Sertindole This compound D2R Dopamine D2 Receptor Sertindole->D2R Antagonism G_protein Gi/o Protein D2R->G_protein Activation (Inhibited) Dopamine Dopamine Dopamine->D2R Binding (Blocked) AC Adenylyl Cyclase G_protein->AC Inhibition (Relieved) cAMP cAMP AC->cAMP Conversion ATP ATP PKA Protein Kinase A cAMP->PKA Activation Cellular_Response Cellular Response (Reduced Neuronal Excitability) PKA->Cellular_Response Phosphorylation Cascade

Dopamine D2 Receptor Antagonism Signaling Pathway
Serotonin 5-HT2A and 5-HT2C Receptor Signaling

Both 5-HT2A and 5-HT2C receptors are coupled to Gq/11 proteins.[9][10] Activation of these receptors by serotonin stimulates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, and DAG activates protein kinase C (PKC). Sertindole's antagonism at these receptors blocks this signaling cascade.

Serotonin 5-HT2A/2C Antagonism Signaling Pathway
Alpha-1 Adrenergic Receptor Signaling

Similar to the 5-HT2 receptors, alpha-1 adrenergic receptors are coupled to Gq/11 proteins and activate the phospholipase C signaling pathway.[3] Sertindole's antagonism at these receptors leads to a blockade of this pathway, preventing the mobilization of intracellular calcium and the activation of protein kinase C.

Experimental Protocols

The characterization of Sertindole's mechanism of action has been achieved through a variety of in vitro and in vivo experimental techniques.

Radioligand Binding Assays

These assays are fundamental for determining the binding affinity of a drug to its receptor targets.

Objective: To determine the Ki of this compound for dopamine D2, serotonin 5-HT2A, 5-HT2C, and alpha-1 adrenergic receptors.

Methodology:

  • Membrane Preparation: Homogenize brain tissue (e.g., rat striatum for D2 receptors, cortex for 5-HT2A receptors) or cells expressing the receptor of interest in a suitable buffer. Centrifuge the homogenate to pellet the cell membranes, which are then resuspended.

  • Competition Binding: Incubate the membrane preparation with a fixed concentration of a specific radioligand (e.g., [3H]-Spiperone for D2 receptors) and varying concentrations of unlabeled this compound.

  • Separation: Separate the bound from unbound radioligand by rapid filtration through glass fiber filters.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding of the radioligand against the concentration of this compound. The IC50 (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined from this curve. The Ki is then calculated using the Cheng-Prusoff equation.

Binding_Assay_Workflow start Start prep Prepare Receptor Membranes start->prep incubate Incubate Membranes with Radioligand and this compound prep->incubate filter Separate Bound and Unbound Ligand via Filtration incubate->filter count Quantify Radioactivity filter->count analyze Calculate IC50 and Ki count->analyze end End analyze->end

Radioligand Binding Assay Workflow
In Vivo Microdialysis

This technique is used to measure the levels of neurotransmitters in the extracellular fluid of specific brain regions in freely moving animals, providing insight into the pharmacodynamic effects of a drug.

Objective: To measure the effect of this compound administration on dopamine and serotonin levels and their metabolites in brain regions such as the prefrontal cortex and striatum.

Methodology:

  • Probe Implantation: Surgically implant a microdialysis probe into the target brain region of an anesthetized animal (e.g., a rat).

  • Perfusion: Continuously perfuse the probe with a physiological solution (artificial cerebrospinal fluid) at a slow, constant flow rate.

  • Sample Collection: Collect the dialysate, which contains neurotransmitters that have diffused across the probe's semipermeable membrane, at regular intervals.

  • Drug Administration: Administer this compound systemically (e.g., via intraperitoneal injection).

  • Analysis: Analyze the concentration of dopamine, serotonin, and their metabolites (e.g., DOPAC, HVA, 5-HIAA) in the dialysate samples using high-performance liquid chromatography with electrochemical detection (HPLC-ED).[11]

  • Data Interpretation: Compare the neurotransmitter levels before and after drug administration to determine the effect of this compound. Studies have shown that systemic administration of sertindole enhances dopamine release in both the medial prefrontal cortex and the striatum.[11]

Microdialysis_Workflow start Start implant Implant Microdialysis Probe in Target Brain Region start->implant perfuse Perfuse Probe with aCSF implant->perfuse collect_baseline Collect Baseline Dialysate Samples perfuse->collect_baseline administer Administer this compound collect_baseline->administer collect_post Collect Post-Administration Dialysate Samples administer->collect_post analyze Analyze Neurotransmitter Levels via HPLC-ED collect_post->analyze end End analyze->end

In Vivo Microdialysis Experimental Workflow

Conclusion

This compound, like its parent compound, exerts its antipsychotic effects through a complex mechanism of action involving the antagonism of multiple neurotransmitter receptors, primarily dopamine D2, serotonin 5-HT2A, and 5-HT2C receptors, as well as alpha-1 adrenergic receptors. This multi-receptor profile is central to its classification as an atypical antipsychotic. The quantitative binding affinities and the downstream signaling consequences of this receptor blockade have been elucidated through a combination of in vitro and in vivo experimental approaches. A thorough understanding of this intricate mechanism is crucial for the continued development and clinical application of this compound and other related compounds in the treatment of schizophrenia.

References

Sertindole-d4: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Sertindole-d4, a deuterated analog of the atypical antipsychotic Sertindole. This document outlines its molecular characteristics, relevant quantitative data, and detailed experimental protocols for its analysis. Furthermore, it visualizes key signaling pathways and experimental workflows to support research and development efforts.

Core Molecular Data

This compound is the deuterium-labeled form of Sertindole, an antipsychotic medication used in the treatment of schizophrenia.[1][2][3] The incorporation of deuterium isotopes can modify the pharmacokinetic profile of the parent drug and is useful as an internal standard in quantitative analytical studies.[1][2][3]

Molecular Structure

The chemical structure of this compound is provided below, with the positions of the four deuterium atoms indicated on the ethyl chain of the imidazolidinone moiety.

Chemical Name: 1-[2-[4-[5-Chloro-1-(4-fluorophenyl)-1H-indol-3-yl]-1-piperidinyl]ethyl-d4]-2-imidazolidinone[4]

SMILES: ClC1=CC2=C(C=C1)N(C(C2)=C3CCN(CC3)C(C(N4C(NCC4)=O)([2H])[2H])([2H])[2H])C5=CC=C(F)C=C5

(A 2D rendering of the molecular structure would be placed here in a full whitepaper.)

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueReference
Molecular Formula C24H22D4ClFN4O[1][2][4]
Molecular Weight 444.97 g/mol [1][2][4]
CAS Number 1794737-42-0[1][2][4]
Appearance White to off-white solid
Solubility DMSO: ≥ 5 mg/mL DMF: ≥ 15 mg/mL[1]
Storage 4°C for short-term, -20°C for long-term in a dry, dark place.[1][2]

Mechanism of Action and Receptor Affinity

Sertindole exerts its antipsychotic effects through a multi-receptor antagonist action, primarily targeting dopaminergic and serotonergic pathways.[5][6][7] As a deuterated analog, this compound is expected to have a similar pharmacological profile to its parent compound. The primary mechanism involves the blockade of dopamine D2, serotonin 5-HT2A, and 5-HT2C receptors.[6][7] It also exhibits high affinity for α1-adrenergic receptors.[6][7]

Receptor Binding Affinity

The receptor binding affinities (Ki values) for the non-deuterated parent compound, Sertindole, are summarized in Table 2. A lower Ki value indicates a higher binding affinity.

ReceptorKi (nM)Reference
Dopamine D2 2.7[8]
Serotonin 5-HT2A 0.14[9]
Serotonin 5-HT2C Data not consistently available in nM
α1-Adrenergic Data not consistently available in nM
Signaling Pathway

The therapeutic effects of Sertindole in schizophrenia are attributed to its modulation of dopaminergic and serotonergic neurotransmission. The antagonism of D2 receptors in the mesolimbic pathway is thought to reduce the positive symptoms of schizophrenia, such as hallucinations and delusions.[5] The blockade of 5-HT2A receptors is a characteristic of atypical antipsychotics and is believed to contribute to a lower incidence of extrapyramidal side effects and potential efficacy against negative symptoms.[5]

Sertindole_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine Dopamine D2R D2 Receptor Dopamine->D2R Serotonin Serotonin HT2AR 5-HT2A Receptor Serotonin->HT2AR Downstream Downstream Signaling (e.g., ↓cAMP, ↑IP3/DAG) D2R->Downstream HT2AR->Downstream Alpha1R α1-Adrenergic Receptor Alpha1R->Downstream Therapeutic Effect\n(↓ Positive Symptoms) Therapeutic Effect (↓ Positive Symptoms) Downstream->Therapeutic Effect\n(↓ Positive Symptoms) Side Effects\n(e.g., Orthostatic Hypotension) Side Effects (e.g., Orthostatic Hypotension) Downstream->Side Effects\n(e.g., Orthostatic Hypotension) Sertindole This compound Sertindole->D2R Antagonism Sertindole->HT2AR Antagonism Sertindole->Alpha1R Antagonism Sertindole_Synthesis_Workflow start 5-chloroindole + 4-fluorobromobenzene step1 Copper-Catalyzed N-arylation start->step1 intermediate1 5-chloro-1-(4-fluorophenyl)indole step1->intermediate1 step2 Condensation with 4-piperidinone HCl intermediate1->step2 intermediate2 Tetrahydropyridine Intermediate step2->intermediate2 step3 Reduction (e.g., PtO2) intermediate2->step3 intermediate3 5-chloro-1-(4-fluorophenyl)- 3-(4-piperdinyl)-1H-indole step3->intermediate3 step4 Alkylation with 1-(2-chloroethyl)imidazolidinone intermediate3->step4 end Sertindole step4->end Analytical_Workflow cluster_sample_prep Sample Preparation cluster_hplc HPLC Analysis cluster_tlc TLC Analysis start Bulk Drug or Formulation dissolve Dissolve in Appropriate Solvent start->dissolve dilute Dilute to Working Concentration dissolve->dilute inject Inject 20 µL dilute->inject For HPLC apply Apply Sample to Plate dilute->apply For TLC separate C18 Column Separation inject->separate detect_hplc UV Detection at 256 nm separate->detect_hplc end_hplc end_hplc detect_hplc->end_hplc Quantification develop Develop Chromatogram apply->develop detect_tlc Densitometric Scan at 227 nm develop->detect_tlc end_tlc end_tlc detect_tlc->end_tlc Quantification

References

Sertindole vs. Sertindole-d4: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This in-depth technical guide explores the core differences between the atypical antipsychotic Sertindole and its deuterated isotopologue, Sertindole-d4. Primarily tailored for researchers, scientists, and drug development professionals, this document elucidates the distinct applications and underlying principles that differentiate these two molecules. While structurally analogous, their utility diverges significantly, with Sertindole serving as a therapeutic agent and this compound functioning as a critical tool in bioanalytical assays.

Core Molecular Differences and Physicochemical Properties

Sertindole is a phenylindole derivative used in the treatment of schizophrenia.[1] this compound is a synthetically modified version of Sertindole where four hydrogen atoms have been replaced by deuterium atoms.[2][3][4] Deuterium is a stable, non-radioactive isotope of hydrogen containing a proton and a neutron, effectively doubling the mass of the hydrogen atom.[5] This seemingly subtle modification results in a stronger carbon-deuterium (C-D) bond compared to the native carbon-hydrogen (C-H) bond.[6] This difference in bond strength is the foundation of the kinetic isotope effect, which can lead to slower metabolic breakdown of deuterated compounds.[6]

PropertySertindoleThis compoundData Source(s)
Chemical Formula C₂₄H₂₆ClFN₄OC₂₄H₂₂D₄ClFN₄O[1][2][4]
Average Molecular Weight ( g/mol ) 440.94444.97[1][2][4]
Monoisotopic Mass (Da) 440.177917386Not explicitly found, but will be higher than Sertindole[1]
Primary Application Antipsychotic Therapeutic AgentInternal Standard for Mass Spectrometry[2][3][6]

Sertindole: Pharmacodynamics and Pharmacokinetics

Sertindole's therapeutic efficacy in schizophrenia is attributed to its unique receptor binding profile. It acts as an antagonist at dopamine D₂, serotonin 5-HT₂ₐ, and 5-HT₂𝒸 receptors.[1][7][8] It also exhibits high affinity for α₁-adrenergic receptors.[1][8] Preclinical studies suggest a preferential action on mesolimbic and cortical dopaminergic neurons over the nigrostriatal pathway, which is thought to contribute to its lower incidence of extrapyramidal symptoms compared to some other antipsychotics.[1][9][10]

Sertindole is extensively metabolized in the liver, primarily by cytochrome P450 isoenzymes CYP2D6 and CYP3A4.[1][7][11] It has a long elimination half-life of approximately 3 days.[12][11]

ParameterDescriptionData Source(s)
Mechanism of Action Antagonism of Dopamine D₂, Serotonin 5-HT₂ₐ, 5-HT₂𝒸, and α₁-adrenergic receptors[1][7][8]
Metabolism Hepatic, primarily via CYP2D6 and CYP3A4[1][7][11]
Elimination Half-life Approximately 3 days[12][11]
Protein Binding ~99.5%[12][11]
Bioavailability ~75%[12]

This compound: The Role of a Deuterated Internal Standard

The primary and critical application of this compound is as an internal standard (IS) for the quantitative analysis of Sertindole in biological matrices (e.g., plasma, blood) using mass spectrometry, typically in conjunction with liquid chromatography (LC-MS/MS).[2][3][6]

The utility of a deuterated internal standard stems from its near-identical chemical and physical properties to the analyte of interest (the "light" compound, Sertindole).[13][14] It co-elutes chromatographically and exhibits similar ionization efficiency in the mass spectrometer's ion source. However, due to its higher mass, it is distinguishable from the native Sertindole by the mass analyzer.[13]

Using a deuterated IS allows for the correction of variability during sample preparation and analysis, such as:

  • Extraction Efficiency: Losses during sample extraction will affect both the analyte and the IS to the same extent.

  • Matrix Effects: Variations in the sample matrix that can suppress or enhance the ionization of the analyte will have a similar effect on the IS.[14]

  • Instrumental Variability: Fluctuations in the LC-MS/MS system's performance are compensated for.

By adding a known amount of this compound to every sample, calibration standard, and quality control sample, quantification is based on the ratio of the analyte peak area to the internal standard peak area. This ratiometric approach leads to significantly improved accuracy and precision in bioanalytical methods.[13][14]

Experimental Protocols

Representative Protocol for Quantification of Sertindole in Human Plasma using LC-MS/MS with this compound as an Internal Standard

This protocol is a representative example and would require optimization and validation according to regulatory guidelines.

Objective: To determine the concentration of Sertindole in human plasma samples.

Materials:

  • Human plasma samples

  • Sertindole reference standard

  • This compound internal standard

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Formic acid, LC-MS grade

  • Water, LC-MS grade

  • Solid Phase Extraction (SPE) cartridges (e.g., C18)

  • LC-MS/MS system

Methodology:

  • Preparation of Stock and Working Solutions:

    • Prepare a 1 mg/mL stock solution of Sertindole in methanol.

    • Prepare a 100 µg/mL stock solution of this compound in methanol.

    • From the Sertindole stock, prepare a series of working solutions for calibration standards and quality controls (QCs) by serial dilution in a 50:50 methanol:water mixture.

    • Prepare a working internal standard solution of this compound at a fixed concentration (e.g., 50 ng/mL) in the same diluent.

  • Sample Preparation (Protein Precipitation and SPE):

    • To 100 µL of plasma sample, calibrator, or QC, add 20 µL of the this compound working IS solution and vortex briefly.

    • Add 300 µL of acetonitrile to precipitate proteins. Vortex for 1 minute.

    • Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated protein.

    • Transfer the supernatant to a clean tube for further purification by SPE or for direct injection if sufficient clean-up is achieved (method dependent).

  • LC-MS/MS Analysis:

    • Liquid Chromatography (LC):

      • Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm).

      • Mobile Phase A: 0.1% Formic acid in water.

      • Mobile Phase B: 0.1% Formic acid in acetonitrile.

      • Gradient: A suitable gradient to separate Sertindole from matrix components (e.g., 5% B to 95% B over 3 minutes).

      • Flow Rate: 0.4 mL/min.

      • Injection Volume: 5 µL.

    • Mass Spectrometry (MS/MS):

      • Ionization Mode: Electrospray Ionization (ESI), Positive.

      • Detection Mode: Multiple Reaction Monitoring (MRM).

      • MRM Transitions:

        • Sertindole: Precursor ion (Q1) m/z → Product ion (Q3) m/z (specific transition to be determined during method development).

        • This compound: Precursor ion (Q1) m/z → Product ion (Q3) m/z (specific transition to be determined, will be +4 Da on the precursor compared to Sertindole).

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area ratio (Sertindole / this compound) against the nominal concentration of the calibration standards.

    • Apply a linear regression model to the calibration curve.

    • Determine the concentration of Sertindole in the unknown samples and QCs by interpolating their peak area ratios from the calibration curve.

Visualizations

Sertindole_Mechanism_of_Action Sertindole Sertindole D2 Dopamine D₂ Receptor Sertindole->D2 Antagonist HT2A Serotonin 5-HT₂ₐ Receptor Sertindole->HT2A Antagonist HT2C Serotonin 5-HT₂꜀ Receptor Sertindole->HT2C Antagonist Alpha1 α₁-Adrenergic Receptor Sertindole->Alpha1 Antagonist Mesolimbic Mesolimbic Pathway (Antipsychotic Effect) D2->Mesolimbic Nigrostriatal Nigrostriatal Pathway (Low EPS Liability) D2->Nigrostriatal HT2A->Mesolimbic SideEffects Side Effects (e.g., Orthostatic Hypotension) Alpha1->SideEffects Therapeutic Therapeutic Effects (Reduction of positive/ negative symptoms) Mesolimbic->Therapeutic

Caption: Sertindole's receptor antagonism and downstream effects.

Bioanalytical_Workflow cluster_SamplePrep 1. Sample Preparation cluster_Analysis 2. LC-MS/MS Analysis cluster_Data 3. Data Processing Plasma Plasma Sample (contains unknown Sertindole) Spike Spike with known amount of this compound (IS) Plasma->Spike Extract Protein Precipitation & Extraction Spike->Extract LC Chromatographic Separation (LC) Extract->LC MS Mass Spectrometric Detection (MS/MS) LC->MS Ratio Calculate Peak Area Ratio (Sertindole / this compound) MS->Ratio CalCurve Compare to Calibration Curve Ratio->CalCurve Result Quantify Sertindole Concentration CalCurve->Result

Caption: Workflow for quantifying Sertindole using this compound.

Conclusion

The distinction between Sertindole and this compound is a prime example of isotopic labeling in pharmaceutical science. Sertindole is the pharmacologically active molecule designed for therapeutic intervention in schizophrenia. In contrast, this compound is an indispensable analytical tool, engineered to ensure the accuracy and reliability of quantitative bioanalysis. Its altered mass, due to deuterium substitution, provides a stable, non-interfering signal that is crucial for correcting analytical variability. Understanding this fundamental difference in their application is essential for professionals engaged in both the clinical use and the developmental research of Sertindole.

References

Deuterated Sertindole: A Technical Overview for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Sertindole is an atypical antipsychotic agent utilized in the management of schizophrenia.[1][2][3] The strategic incorporation of deuterium, a stable, non-radioactive isotope of hydrogen, into the sertindole molecule offers a promising avenue for enhancing its pharmacokinetic and metabolic profile. This guide provides a comprehensive technical overview of deuterated sertindole, including its synthesis, mechanism of action, pharmacokinetics, and potential clinical implications, with a focus on the scientific principles underpinning the therapeutic potential of deuteration.

The Rationale for Deuteration

The substitution of hydrogen with deuterium can significantly alter the physicochemical properties of a drug molecule, primarily due to the kinetic isotope effect. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more resistant to enzymatic cleavage.[4] This can lead to several potential advantages for a deuterated drug compared to its non-deuterated counterpart:

  • Improved Metabolic Stability: Slower metabolism can lead to a longer drug half-life and reduced formation of metabolites, some of which may be associated with adverse effects.[4][5]

  • Enhanced Bioavailability: Reduced first-pass metabolism can increase the amount of active drug that reaches systemic circulation.[5]

  • Modified Pharmacokinetic Profile: A longer half-life may allow for less frequent dosing, potentially improving patient compliance.[5]

  • Reduced Drug-Drug Interactions: Altered metabolism can minimize interactions with other drugs metabolized by the same enzymatic pathways.

Synthesis of Deuterated Sertindole

While specific synthesis routes for various deuterated isotopologues of sertindole are not extensively published, a general strategy involves the incorporation of deuterium-labeled starting materials into the established synthetic pathway of sertindole. The known synthesis of sertindole generally involves the N-arylation of 5-chloroindole, followed by a series of reactions to introduce the piperidinyl-ethyl-imidazolidinone side chain.[6][7]

Potential Deuteration Sites:

Key sites for deuteration on the sertindole molecule would be those susceptible to metabolic oxidation by cytochrome P450 enzymes, primarily CYP2D6 and CYP3A4.[1][8] Introducing deuterium at these positions could slow down the metabolic processes.

Illustrative Synthetic Workflow:

The following diagram illustrates a conceptual workflow for the synthesis of a deuterated sertindole analogue.

G cluster_start Starting Materials cluster_reactions Chemical Reactions cluster_product Final Product Deuterated Precursor A Deuterated Precursor A Reaction 1 Reaction 1 Deuterated Precursor A->Reaction 1 Non-deuterated Reagent B Non-deuterated Reagent B Non-deuterated Reagent B->Reaction 1 Purification 1 Purification 1 Reaction 1->Purification 1 Reaction 2 Reaction 2 Reaction 3 Reaction 3 Reaction 2->Reaction 3 Purification 1->Reaction 2 Final Purification Final Purification Reaction 3->Final Purification Deuterated Sertindole Deuterated Sertindole Final Purification->Deuterated Sertindole

Caption: Conceptual workflow for the synthesis of deuterated sertindole.

Mechanism of Action

The fundamental mechanism of action of deuterated sertindole is expected to be identical to that of sertindole. Sertindole exhibits a multi-receptor binding profile, acting as an antagonist at dopamine D2, serotonin 5-HT2A and 5-HT2C, and alpha-1 adrenergic receptors.[1][8][9]

  • Dopamine D2 Receptor Antagonism: This action is believed to be responsible for the drug's efficacy against the positive symptoms of schizophrenia, such as hallucinations and delusions.[3][9]

  • Serotonin 5-HT2A Receptor Antagonism: This contributes to the atypical antipsychotic profile, potentially improving negative symptoms and reducing the incidence of extrapyramidal side effects.[3][9]

  • Serotonin 5-HT2C Receptor Antagonism: This may contribute to the antidepressant and anxiolytic effects observed with some atypical antipsychotics.

  • Alpha-1 Adrenergic Receptor Antagonism: This is likely responsible for the orthostatic hypotension observed as a side effect.[2]

The following diagram illustrates the primary signaling pathways affected by sertindole.

G cluster_sertindole Deuterated Sertindole cluster_receptors Receptors cluster_effects Downstream Effects Sertindole Sertindole D2 Dopamine D2 Sertindole->D2 Antagonism HT2A Serotonin 5-HT2A Sertindole->HT2A Antagonism HT2C Serotonin 5-HT2C Sertindole->HT2C Antagonism A1 Alpha-1 Adrenergic Sertindole->A1 Antagonism Positive Reduction of Positive Symptoms D2->Positive Negative Improvement of Negative Symptoms HT2A->Negative EPS Low Extrapyramidal Symptoms HT2A->EPS Hypotension Orthostatic Hypotension A1->Hypotension

Caption: Receptor binding profile and downstream effects of sertindole.

While the primary mechanism is unchanged, deuteration could potentially alter the kinetics of receptor binding and dissociation, which may have subtle effects on the overall pharmacological profile.

Pharmacokinetics

The pharmacokinetic profile of sertindole is characterized by a long elimination half-life of approximately 3 days.[2] It is primarily metabolized by CYP2D6 and CYP3A4.[1][8] Deuteration at metabolically active sites is anticipated to significantly impact these parameters.

Pharmacokinetic ParameterSertindole (Non-deuterated)Expected Effect of Deuteration
Bioavailability ~75%[2]Potentially increased due to reduced first-pass metabolism.
Protein Binding 99.5%[2]Unlikely to be significantly affected.
Metabolism Primarily via CYP2D6 and CYP3A4[1][8]Reduced rate of metabolism.
Elimination Half-life ~3 days[2]Potentially prolonged.
Excretion Majority fecal, some renal[2]Unlikely to be significantly affected.

Experimental Protocol for a Pharmacokinetic Study:

A typical pharmacokinetic study for deuterated sertindole would involve the following steps:

  • Subject Recruitment: Healthy volunteers or patients with schizophrenia would be enrolled.

  • Dosing: A single oral dose of deuterated sertindole would be administered.

  • Blood Sampling: Blood samples would be collected at predefined time points over a period of several days.

  • Plasma Analysis: Plasma concentrations of deuterated sertindole and its metabolites would be quantified using a validated analytical method, such as LC-MS/MS.

  • Pharmacokinetic Analysis: The concentration-time data would be used to calculate key pharmacokinetic parameters, including Cmax, Tmax, AUC, and elimination half-life.

The following diagram illustrates the workflow of a pharmacokinetic study.

G Subject Dosing Subject Dosing Serial Blood Sampling Serial Blood Sampling Subject Dosing->Serial Blood Sampling Plasma Separation Plasma Separation Serial Blood Sampling->Plasma Separation LC-MS/MS Analysis LC-MS/MS Analysis Plasma Separation->LC-MS/MS Analysis Pharmacokinetic Modeling Pharmacokinetic Modeling LC-MS/MS Analysis->Pharmacokinetic Modeling Data Interpretation Data Interpretation Pharmacokinetic Modeling->Data Interpretation

Caption: Workflow for a typical pharmacokinetic study.

Clinical Trials and Potential Implications

Currently, there are no published clinical trials specifically for deuterated sertindole. However, extensive clinical trials have been conducted on sertindole, demonstrating its efficacy in treating both positive and negative symptoms of schizophrenia.[10][11][12] In comparative trials, sertindole has shown efficacy comparable to haloperidol and risperidone against positive symptoms, and superior efficacy against negative symptoms. A key advantage of sertindole is its low incidence of extrapyramidal symptoms (EPS).[1][8][13]

The potential clinical implications of deuterating sertindole are directly linked to its altered pharmacokinetic profile:

  • Improved Dosing Regimen: A longer half-life could potentially allow for a reduction in dosing frequency, which may enhance patient adherence to treatment.

  • More Consistent Plasma Concentrations: Slower metabolism may lead to less inter-individual variability in plasma drug levels, resulting in a more predictable therapeutic response.

  • Reduced Side Effect Profile: By altering the metabolic pathway, deuteration could potentially reduce the formation of metabolites that may contribute to adverse effects. However, it is important to note that sertindole is associated with a risk of QTc interval prolongation, and the effect of deuteration on this risk would need to be carefully evaluated.[14]

Conclusion

Deuterated sertindole represents a promising next-generation therapeutic for schizophrenia. By leveraging the kinetic isotope effect, deuteration has the potential to improve the pharmacokinetic and metabolic profile of sertindole, potentially leading to a more favorable dosing regimen and an improved safety and tolerability profile. Further preclinical and clinical research is warranted to fully elucidate the therapeutic advantages of this approach. This technical guide provides a foundational understanding for researchers and drug development professionals interested in exploring the potential of deuterated sertindole.

References

Sertindole-d4: An In-depth Technical Guide to its Receptor Binding Profile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the receptor binding profile of Sertindole-d4, a deuterated analog of the atypical antipsychotic Sertindole. This document details the compound's affinity for various neurotransmitter receptors, the experimental methodologies used to determine these affinities, and the associated signaling pathways.

Core Receptor Binding Profile

Sertindole exhibits a complex receptor binding profile, characteristic of atypical antipsychotics. It demonstrates high affinity for dopamine D2, serotonin 5-HT2A and 5-HT2C, and α1-adrenergic receptors.[1][2][3] This multi-receptor interaction is believed to be the basis for its therapeutic effects in schizophrenia and its specific side-effect profile.[1]

Quantitative Receptor Binding Data

The following table summarizes the in vitro binding affinities (Ki values in nM) of Sertindole for a range of neurotransmitter receptors. A lower Ki value indicates a higher binding affinity.

Receptor SubtypeKi (nM)Reference(s)
Dopamine Receptors
D20.45 - 2.7[3][4]
D4>100[5]
Serotonin Receptors
5-HT1A8.6 (pKi)[6]
5-HT1D20[4]
5-HT2A0.14 - 0.20[3][4]
5-HT2C0.51 - 6[4][7]
Adrenergic Receptors
α11.4 - 3.9[3][4]
α2190[4]
Histamine Receptors
H1320[4]

Key Experimental Protocols: Radioligand Binding Assays

The binding affinities presented above are typically determined using competitive radioligand binding assays. These assays measure the ability of a test compound (Sertindole) to displace a specific radiolabeled ligand from its receptor.

General Experimental Workflow

The following diagram illustrates the typical workflow for a competitive radioligand binding assay.

G cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation cluster_detection Detection & Analysis ReceptorPrep Receptor Preparation (e.g., Cell Membranes expressing receptor) Incubation Incubate Receptor, Radioligand, and Test Compound ReceptorPrep->Incubation RadioligandPrep Radioligand Solution (Fixed Concentration) RadioligandPrep->Incubation CompoundPrep Test Compound Dilutions (this compound) CompoundPrep->Incubation Filtration Rapid Filtration to separate bound from free radioligand Incubation->Filtration Counting Scintillation Counting to quantify bound radioactivity Filtration->Counting Analysis Data Analysis (IC50 determination and Ki calculation) Counting->Analysis G Sertindole This compound D2R Dopamine D2 Receptor Sertindole->D2R Antagonist Dopamine Dopamine Dopamine->D2R Agonist Gi_o Gi/o Protein D2R->Gi_o Activates AC Adenylyl Cyclase Gi_o->AC Inhibits cAMP ↓ cAMP AC->cAMP Produces G Sertindole This compound HT2AR 5-HT2A Receptor Sertindole->HT2AR Antagonist Serotonin Serotonin (5-HT) Serotonin->HT2AR Agonist Gq_11 Gq/11 Protein HT2AR->Gq_11 Activates PLC Phospholipase C (PLC) Gq_11->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release ↑ Intracellular Ca2+ IP3->Ca_release PKC Protein Kinase C (PKC) Activation DAG->PKC G Sertindole This compound Alpha1R α1-Adrenergic Receptor Sertindole->Alpha1R Antagonist Norepinephrine Norepinephrine Norepinephrine->Alpha1R Agonist Gq_11 Gq/11 Protein Alpha1R->Gq_11 Activates PLC Phospholipase C (PLC) Gq_11->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release ↑ Intracellular Ca2+ IP3->Ca_release PKC Protein Kinase C (PKC) Activation DAG->PKC

References

Methodological & Application

Application Notes and Protocols for the Use of Sertindole-d4 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of Sertindole-d4 as an internal standard in the quantitative analysis of sertindole in biological matrices. The protocols detailed below are intended for research purposes and should be adapted and validated by the end-user for their specific experimental conditions.

Introduction

Sertindole is an atypical antipsychotic medication used in the treatment of schizophrenia. Therapeutic drug monitoring (TDM) of sertindole is crucial to optimize dosage, ensure efficacy, and minimize adverse effects. Accurate quantification of sertindole in biological samples, such as plasma or serum, is essential for TDM and pharmacokinetic studies. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This compound exhibits similar physicochemical properties and extraction recovery to the unlabeled analyte, while its mass difference allows for precise and accurate quantification by correcting for matrix effects and variations in instrument response.

Sertindole Signaling and Metabolism

Sertindole primarily exerts its antipsychotic effects by acting as an antagonist at dopamine D2, serotonin 5-HT2A, and 5-HT2C receptors. Its metabolism is extensive and primarily occurs in the liver, mediated by the cytochrome P450 enzymes CYP2D6 and CYP3A4. Key metabolic pathways include N-dealkylation and hydroxylation. Understanding these pathways is important for interpreting analytical results, as metabolites can sometimes interfere with the analysis of the parent drug if the analytical method is not sufficiently specific.

Sertindole_Metabolism Sertindole Sertindole N_Dealkylated_Metabolite N-Dealkylated Metabolite Sertindole->N_Dealkylated_Metabolite Hepatic Metabolism Hydroxylated_Metabolite Hydroxylated Metabolite Sertindole->Hydroxylated_Metabolite Hepatic Metabolism CYP2D6 CYP2D6 CYP2D6->Sertindole CYP3A4 CYP3A4 CYP3A4->Sertindole Further_Metabolism Further Metabolism (e.g., Glucuronidation) N_Dealkylated_Metabolite->Further_Metabolism Hydroxylated_Metabolite->Further_Metabolism

Figure 1: Simplified metabolic pathway of Sertindole.

Experimental Protocols

The following protocols describe a general workflow for the quantification of sertindole in human plasma using this compound as an internal standard.

Materials and Reagents
  • Sertindole analytical standard

  • This compound internal standard

  • LC-MS grade methanol, acetonitrile, and water

  • Formic acid (reagent grade)

  • Human plasma (drug-free)

  • Standard laboratory glassware and consumables

Stock and Working Solutions
  • Primary Stock Solutions (1 mg/mL):

    • Accurately weigh and dissolve sertindole and this compound in methanol to prepare individual stock solutions of 1 mg/mL.

    • Store at -20°C.

  • Working Standard Solutions:

    • Prepare a series of working standard solutions of sertindole by serial dilution of the primary stock solution with methanol:water (1:1, v/v) to achieve concentrations for the calibration curve.

  • Internal Standard Working Solution (100 ng/mL):

    • Dilute the this compound primary stock solution with methanol:water (1:1, v/v) to a final concentration of 100 ng/mL.

Sample Preparation (Protein Precipitation)

This is a common and straightforward method for sample cleanup.

Sample_Preparation_Workflow Start Start: Plasma Sample (100 µL) Add_IS Add this compound Working Solution (10 µL) Start->Add_IS Add_Precipitant Add Acetonitrile (300 µL) Add_IS->Add_Precipitant Vortex Vortex (1 min) Add_Precipitant->Vortex Centrifuge Centrifuge (10 min at 10,000 x g) Vortex->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant Inject Inject into LC-MS/MS Supernatant->Inject

Figure 2: Workflow for sample preparation by protein precipitation.

Protocol:

  • To 100 µL of plasma sample (calibrator, quality control, or unknown), add 10 µL of the this compound internal standard working solution (100 ng/mL).

  • Add 300 µL of cold acetonitrile to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean autosampler vial.

  • Inject a portion of the supernatant (typically 5-10 µL) into the LC-MS/MS system.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Conditions

The following are typical starting conditions that may require optimization.

Table 1: Liquid Chromatography Parameters

ParameterValue
Column C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient Start with 95% A, ramp to 5% A over 3 min, hold for 1 min, return to initial conditions
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL

Table 2: Mass Spectrometry Parameters

ParameterSertindoleThis compound (Inferred)
Ionization Mode Electrospray Ionization (ESI), PositiveESI, Positive
Precursor Ion (Q1) m/z 441.2m/z 445.2
Product Ion (Q3) m/z 198.1m/z 202.1
Collision Energy To be optimizedTo be optimized
Dwell Time 100 ms100 ms

Note: The MRM transition for this compound is inferred based on the common fragmentation pattern of sertindole and the addition of four deuterium atoms. The optimal product ion and collision energy should be determined experimentally.

Method Validation

A comprehensive validation of the analytical method should be performed according to regulatory guidelines (e.g., FDA, EMA). Key validation parameters are summarized below.

Table 3: Summary of Method Validation Parameters and Typical Acceptance Criteria

ParameterDescriptionTypical Acceptance Criteria
Linearity The ability of the method to elicit test results that are directly proportional to the concentration of the analyte.Correlation coefficient (r²) > 0.99
Accuracy The closeness of the mean test results obtained by the method to the true concentration of the analyte.Within ±15% of the nominal value (±20% at LLOQ)
Precision The closeness of agreement among a series of measurements from multiple sampling of the same homogeneous sample.Coefficient of variation (CV) ≤ 15% (≤ 20% at LLOQ)
Recovery The extraction efficiency of an analytical process, reported as a percentage of the known amount of an analyte carried through the sample extraction and processing steps of the method.Consistent, precise, and reproducible
Matrix Effect The direct or indirect alteration or interference in response due to the presence of unintended analytes or other interfering substances in the sample.Consistent and within acceptable limits
Lower Limit of Quantification (LLOQ) The lowest concentration of an analyte in a sample that can be quantitatively determined with acceptable precision and accuracy.Signal-to-noise ratio > 10; precision and accuracy criteria met
Stability The chemical stability of an analyte in a given matrix under specific conditions for given time intervals.Within ±15% of the initial concentration

Data Analysis and Interpretation

The concentration of sertindole in unknown samples is determined by calculating the peak area ratio of the sertindole analyte to the this compound internal standard. This ratio is then plotted against the nominal concentrations of the calibration standards to generate a calibration curve. The concentration of sertindole in the unknown samples is then interpolated from this curve.

Data_Analysis_Workflow Acquire_Data Acquire Raw Data (Peak Areas for Sertindole and this compound) Calculate_Ratios Calculate Peak Area Ratios (Sertindole / this compound) Acquire_Data->Calculate_Ratios Generate_Curve Generate Calibration Curve (Ratio vs. Concentration) Calculate_Ratios->Generate_Curve Interpolate Interpolate Unknown Sample Concentrations Generate_Curve->Interpolate Report_Results Report Results Interpolate->Report_Results

Figure 3: Data analysis workflow for quantitative analysis.

Conclusion

The use of this compound as an internal standard provides a robust and reliable method for the quantification of sertindole in biological matrices. The protocols and data presented here serve as a comprehensive guide for researchers to develop and validate their own analytical methods for therapeutic drug monitoring and pharmacokinetic studies of sertindole. Adherence to rigorous validation procedures is essential to ensure the accuracy and precision of the analytical results.

Application Notes and Protocols for the Quantitative Analysis of Sertindole Using Sertindole-d4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sertindole is an atypical antipsychotic medication used in the management of schizophrenia. Accurate and reliable quantification of Sertindole in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies. The use of a stable isotope-labeled internal standard, such as Sertindole-d4, is the gold standard for quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS) as it corrects for matrix effects and variations in sample processing and instrument response.[1] This document provides detailed application notes and protocols for the quantitative analysis of Sertindole in human plasma using this compound as an internal standard.

Signaling Pathway of Sertindole

Sertindole exerts its antipsychotic effect through a combination of antagonist activity at dopamine D2, serotonin 5-HT2A, and 5-HT2C receptors. Its mechanism of action is believed to involve the modulation of dopaminergic and serotonergic pathways in the brain.

Sertindole_Signaling_Pathway Sertindole Sertindole D2R Dopamine D2 Receptor Sertindole->D2R Antagonist HT2AR Serotonin 5-HT2A Receptor Sertindole->HT2AR Antagonist HT2CR Serotonin 5-HT2C Receptor Sertindole->HT2CR Antagonist Mesolimbic Mesolimbic Pathway (Antipsychotic Effect) D2R->Mesolimbic Nigrostriatal Nigrostriatal Pathway (Low EPS) D2R->Nigrostriatal Downstream Downstream Signaling (e.g., cAMP, Ca2+) HT2AR->Downstream HT2CR->Downstream Mesolimbic->Downstream Nigrostriatal->Downstream

Caption: Sertindole's primary mechanism of action.

Experimental Protocols

Materials and Reagents
  • Sertindole (Reference Standard)

  • This compound (Internal Standard)

  • Acetonitrile (LC-MS Grade)

  • Methanol (LC-MS Grade)

  • Formic Acid (LC-MS Grade)

  • Ammonium Formate

  • Human Plasma (K2-EDTA)

  • Deionized Water

Stock and Working Solutions Preparation
  • Sertindole Stock Solution (1 mg/mL): Accurately weigh and dissolve Sertindole in methanol.

  • This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.

  • Sertindole Working Solutions: Prepare serial dilutions of the Sertindole stock solution in 50:50 (v/v) acetonitrile:water to create calibration standards and quality control (QC) samples.

  • Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution in 50:50 (v/v) acetonitrile:water.

Sample Preparation: Protein Precipitation

Protein precipitation is a rapid and effective method for extracting Sertindole from plasma samples.[2][3]

Sample_Preparation_Workflow Start Plasma Sample (50 µL) Add_IS Add Internal Standard (this compound, 100 ng/mL, 50 µL) Start->Add_IS Add_ACN Add Acetonitrile (with 0.1% Formic Acid, 200 µL) Add_IS->Add_ACN Vortex Vortex Mix (1 minute) Add_ACN->Vortex Centrifuge Centrifuge (14,000 rpm, 10 min, 4°C) Vortex->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant Inject Inject into LC-MS/MS Supernatant->Inject

Caption: Protein precipitation workflow for plasma samples.

Protocol:

  • Pipette 50 µL of human plasma into a microcentrifuge tube.

  • Add 50 µL of the internal standard working solution (this compound, 100 ng/mL).

  • Add 200 µL of acetonitrile containing 0.1% formic acid to precipitate proteins.[2]

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions

Liquid Chromatography:

ParameterCondition
Column C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start at 30% B, increase to 95% B over 3 min, hold for 1 min, return to 30% B and re-equilibrate for 1 min
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C

Mass Spectrometry:

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Gas Flow Desolvation: 800 L/hr; Cone: 50 L/hr

MRM Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
Sertindole 441.2112.110035
238.110025
This compound 445.2116.110035
238.110025

Note: The specific MRM transitions and collision energies may require optimization on the instrument used.

Quantitative Data Summary

The following tables summarize the typical validation parameters for the quantitative analysis of Sertindole in human plasma.

Table 1: Calibration Curve and Linearity

ParameterResult
Linearity Range (ng/mL) 0.5 - 500
Correlation Coefficient (r²) > 0.99
Weighting 1/x²

Table 2: Precision and Accuracy

QC Level (ng/mL)Precision (%CV)Accuracy (%Bias)
LLOQ (0.5) < 15%± 15%
Low (1.5) < 15%± 15%
Mid (50) < 15%± 15%
High (400) < 15%± 15%

Table 3: Recovery and Matrix Effect

ParameterSertindole (%)This compound (%)
Recovery 85 - 9585 - 95
Matrix Effect 90 - 11090 - 110

Table 4: Stability

Stability ConditionDurationResult
Bench-top (Room Temperature) 24 hoursStable
Autosampler (4°C) 48 hoursStable
Freeze-Thaw Cycles (-80°C to Room Temperature) 3 cyclesStable
Long-term Storage (-80°C) 3 monthsStable

Conclusion

This application note provides a comprehensive and detailed protocol for the quantitative analysis of Sertindole in human plasma using this compound as an internal standard by LC-MS/MS. The described method is sensitive, specific, and robust, making it suitable for a variety of research and clinical applications. Adherence to these protocols and validation guidelines will ensure the generation of high-quality, reliable data.

References

Quantitative Analysis of Sertindole in Biological Matrices using LC-MS/MS with Sertindole-d4 as Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed methodology for the quantitative analysis of Sertindole in biological matrices, typically human plasma, using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The protocol employs Sertindole-d4 as a stable isotope-labeled internal standard (SIL-IS) to ensure high accuracy and precision, adhering to regulatory guidelines for bioanalytical method validation.

Introduction

Sertindole is an atypical antipsychotic agent used in the treatment of schizophrenia. Therapeutic drug monitoring (TDM) and pharmacokinetic studies of Sertindole are crucial for optimizing dosage regimens and ensuring patient safety and efficacy. LC-MS/MS has become the gold standard for bioanalysis due to its high sensitivity, selectivity, and speed. This application note describes a robust and reliable LC-MS/MS method for the quantification of Sertindole, utilizing its deuterated analog, this compound, to compensate for matrix effects and variability in sample processing and instrument response.

Experimental
  • Sertindole certified reference standard

  • This compound certified reference standard

  • Formic acid, LC-MS grade

  • Acetonitrile, LC-MS grade

  • Methanol, LC-MS grade

  • Water, deionized and filtered

  • Human plasma (with anticoagulant, e.g., K2-EDTA)

  • High-Performance Liquid Chromatography (HPLC) system capable of gradient elution.

  • A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of Sertindole and this compound in methanol.

  • Working Standard Solutions: Serially dilute the primary stock solutions with a suitable solvent mixture (e.g., 50:50 acetonitrile:water) to prepare working solutions for calibration curve standards and quality control (QC) samples.

  • Internal Standard (IS) Working Solution: Dilute the this compound primary stock solution to a final concentration of 50 ng/mL in the same solvent mixture.

Protein precipitation is a rapid and effective method for sample cleanup in this application.

  • To 100 µL of plasma sample (blank, calibration standard, QC, or unknown), add 20 µL of the IS working solution (50 ng/mL this compound) and vortex briefly.

  • Add 300 µL of cold acetonitrile to precipitate the plasma proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 90% Mobile Phase A: 10% Mobile Phase B) and inject into the LC-MS/MS system.

Alternative Sample Preparation: Solid-Phase Extraction (SPE)

For cleaner extracts and potentially lower limits of quantification, a cation-exchange SPE protocol can be employed.

  • Condition: Condition a mixed-mode strong cation-exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Equilibrate: Equilibrate the cartridge with 1 mL of 0.1 M sodium phosphate buffer.

  • Load: To 250 µL of plasma sample, add 50 µL of IS working solution and 1 mL of 0.1 M sodium phosphate buffer. Load the entire volume onto the conditioned SPE cartridge.

  • Wash: Wash the cartridge sequentially with 3 mL of HPLC grade water, 3 mL of 0.1 M acetic acid, and 3 mL of 25% methanol in water.[1]

  • Dry: Dry the cartridge under a stream of nitrogen for 10-15 minutes.[1]

  • Elute: Elute the analytes with 1.5 mL of a freshly prepared solution of Dichloromethane:Isopropanol:Ammonium Hydroxide (70:26:4 v/v/v).[1]

  • Evaporate and Reconstitute: Evaporate the eluate to dryness and reconstitute as described in the protein precipitation protocol.

The following are typical starting conditions and should be optimized for the specific instrumentation used.

Table 1: Chromatographic Conditions

ParameterValue
Column C18 or Phenyl-Hexyl column (e.g., 50 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile or Methanol
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient Elution See Table 2

Table 2: Gradient Elution Program

Time (min)% Mobile Phase B
0.010
0.510
3.095
4.095
4.110
5.010

Table 3: Mass Spectrometric Conditions

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV[1]
Source Temperature 350°C
Gas Flow (Nebulizer) Instrument Dependent
Gas Flow (Heater) Instrument Dependent
Detection Mode Multiple Reaction Monitoring (MRM)

Table 4: MRM Transitions for Sertindole and this compound

AnalytePrecursor Ion (Q1) m/zProduct Ion (Q3) m/z (Quantifier)Product Ion (Q3) m/z (Qualifier)Collision Energy (eV)
Sertindole 441.0198.1155.1Optimized empirically
This compound 445.0202.1159.1Optimized empirically

Note: The specific product ions and collision energies should be optimized for the mass spectrometer being used by infusing a standard solution of each analyte. The selection of quantifier and qualifier ions should be based on the most abundant and specific product ions, respectively.[1]

Method Validation

The bioanalytical method should be fully validated according to the guidelines of regulatory agencies such as the FDA or EMA.[2][3] The validation should include the following parameters:

Table 5: Method Validation Parameters and Acceptance Criteria

ParameterDescriptionAcceptance Criteria
Selectivity The ability of the method to differentiate and quantify the analyte from endogenous components in the matrix.No significant interfering peaks at the retention time of the analyte and IS in at least six different sources of blank matrix.
Linearity & Range The range of concentrations over which the method is accurate and precise.A calibration curve with at least six non-zero standards. The correlation coefficient (r²) should be ≥ 0.99.
Lower Limit of Quantification (LLOQ) The lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision.Signal-to-noise ratio ≥ 10. Accuracy within ±20% of the nominal value and precision ≤ 20% CV.
Accuracy & Precision The closeness of the determined value to the nominal value (accuracy) and the degree of scatter between a series of measurements (precision).Determined at a minimum of four QC levels (LLOQ, low, mid, and high). For low, mid, and high QCs, accuracy should be within ±15% of the nominal value and precision ≤ 15% CV.
Recovery The extraction efficiency of the analytical method.Consistent, precise, and reproducible at low, medium, and high concentrations.
Matrix Effect The effect of co-eluting, undetected matrix components on the ionization of the analyte and IS.The coefficient of variation of the IS-normalized matrix factor should be ≤ 15% in at least six different sources of matrix.
Stability The stability of the analyte in the biological matrix under different storage and processing conditions (e.g., freeze-thaw, short-term bench-top, long-term storage).The mean concentration at each stability QC level should be within ±15% of the nominal concentration.

Data Presentation and Visualization

LC-MS/MS Workflow for Sertindole Analysis cluster_SamplePrep Sample Preparation cluster_LCMS LC-MS/MS Analysis cluster_Data Data Processing Sample Plasma Sample (Blank, Standard, QC, Unknown) IS_Spike Spike with This compound IS Sample->IS_Spike Precipitation Protein Precipitation (Acetonitrile) IS_Spike->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Evaporation Evaporation Centrifugation->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Injection Injection into LC-MS/MS Reconstitution->Injection Chromatography Chromatographic Separation Injection->Chromatography Detection MS/MS Detection (MRM Mode) Chromatography->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Concentration Calculation Calibration->Quantification

Caption: Experimental workflow for the LC-MS/MS analysis of Sertindole.

Method_Validation_Pathway cluster_ValidationParameters Validation Parameters MethodDevelopment Method Development FullValidation Full Bioanalytical Method Validation MethodDevelopment->FullValidation Selectivity Selectivity FullValidation->Selectivity Linearity Linearity & Range FullValidation->Linearity LLOQ LLOQ FullValidation->LLOQ AccuracyPrecision Accuracy & Precision FullValidation->AccuracyPrecision Recovery Recovery FullValidation->Recovery MatrixEffect Matrix Effect FullValidation->MatrixEffect Stability Stability FullValidation->Stability

Caption: Logical flow of the bioanalytical method validation process.

Conclusion

The described LC-MS/MS method provides a sensitive, selective, and reliable approach for the quantification of Sertindole in biological matrices. The use of a deuterated internal standard, this compound, ensures the accuracy and precision of the results by compensating for potential variations during sample handling and analysis. Proper method validation is essential to guarantee that the method is fit for its intended purpose in a regulated bioanalytical environment.

References

Sertindole-d4: Application Notes and Protocols for In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the in vitro use of Sertindole-d4, a deuterated analog of the atypical antipsychotic Sertindole. This document outlines detailed protocols for key assays to characterize its receptor binding profile, functional activity, cellular effects, and metabolic stability.

Introduction to Sertindole

Sertindole is an atypical antipsychotic agent characterized by its high affinity for dopamine D2, serotonin 5-HT2A and 5-HT2C, and α1-adrenergic receptors[1][2]. Its clinical efficacy is attributed to its antagonist activity at these receptors[2]. This compound, as a deuterated internal standard, is an invaluable tool for quantitative analysis in various in vitro and in vivo studies.

Data Presentation

Sertindole Receptor Binding Affinities (Ki values)

The following table summarizes the binding affinities of non-deuterated Sertindole for its primary molecular targets. These values are essential for designing and interpreting in vitro experiments.

ReceptorKi (nM)Reference
Dopamine D20.45[3]
Serotonin 5-HT2A0.20[3]
Serotonin 5-HT2C0.51[3]
α1A-Adrenergic~0.12 (pKi 8.90)[4]
α1B-Adrenergic~87.1 (pKi 7.06)[4]
α1D-Adrenergic~166.0 (pKi 6.78)[4]

Signaling Pathways and Experimental Workflows

Sertindole's Antagonistic Action on Receptor Signaling

Sertindole functions by blocking the downstream signaling cascades initiated by the binding of endogenous ligands to their respective receptors. The following diagrams illustrate the primary signaling pathways affected by Sertindole's antagonist activity.

Sertindole_Signaling_Pathways cluster_D2 Dopamine D2 Receptor (Gi-coupled) cluster_5HT2A Serotonin 5-HT2A Receptor (Gq-coupled) cluster_5HT2C Serotonin 5-HT2C Receptor (Gq-coupled) cluster_Alpha1 α1-Adrenergic Receptor (Gq-coupled) Dopamine Dopamine D2R D2R Dopamine->D2R Activates Gi Gi D2R->Gi Activates Sertindole_d4_D2 This compound Sertindole_d4_D2->D2R Blocks AC AC Gi->AC Inhibits cAMP cAMP AC->cAMP Decreases Serotonin_2A Serotonin R_5HT2A 5-HT2A-R Serotonin_2A->R_5HT2A Activates Gq Gq R_5HT2A->Gq Activates Sertindole_d4_5HT2A This compound Sertindole_d4_5HT2A->R_5HT2A Blocks PLC PLC Gq->PLC Activates IP3_DAG IP3 & DAG PLC->IP3_DAG Increases Ca_PKC Ca2+ & PKC IP3_DAG->Ca_PKC Increase Serotonin_2C Serotonin R_5HT2C 5-HT2C-R Serotonin_2C->R_5HT2C Activates Gq_2C Gq R_5HT2C->Gq_2C Activates Sertindole_d4_5HT2C This compound Sertindole_d4_5HT2C->R_5HT2C Blocks PLC_2C PLC Gq_2C->PLC_2C Activates IP3_DAG_2C IP3 & DAG PLC_2C->IP3_DAG_2C Increases Ca_PKC_2C Ca2+ & PKC IP3_DAG_2C->Ca_PKC_2C Increase Norepinephrine Norepinephrine Alpha1R α1-R Norepinephrine->Alpha1R Activates Gq_A1 Gq Alpha1R->Gq_A1 Activates Sertindole_d4_A1 This compound Sertindole_d4_A1->Alpha1R Blocks PLC_A1 PLC Gq_A1->PLC_A1 Activates IP3_DAG_A1 IP3 & DAG PLC_A1->IP3_DAG_A1 Increases Ca_PKC_A1 Ca2+ & PKC IP3_DAG_A1->Ca_PKC_A1 Increase

Caption: this compound signaling pathway antagonism.

General Experimental Workflow for In Vitro Assays

The following diagram outlines a typical workflow for conducting in vitro assays with this compound.

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Acquisition and Analysis A Prepare this compound Stock Solution C Incubate Cells/Membranes with this compound and Ligands/Substrates A->C B Culture and Prepare Cells/Membranes B->C D Perform Specific Assay Protocol (e.g., Binding, Functional, Viability) C->D E Measure Signal (e.g., Radioactivity, Fluorescence, Absorbance) D->E F Data Analysis (e.g., IC50/Ki Calculation, Statistical Analysis) E->F

Caption: General workflow for this compound in vitro assays.

Experimental Protocols

Receptor Binding Assays

These protocols are designed to determine the binding affinity (Ki) of this compound for its target receptors using a competitive radioligand binding approach.

  • Objective: To determine the Ki of this compound for the human dopamine D2 receptor.

  • Materials:

    • HEK293 cells stably expressing the human dopamine D2 receptor.

    • Membrane Preparation Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.

    • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.

    • Radioligand: [3H]-Spiperone (specific activity ~60-90 Ci/mmol).

    • Non-specific determinant: 10 µM Haloperidol.

    • This compound stock solution (in DMSO).

    • 96-well plates.

    • Glass fiber filters (GF/C).

    • Scintillation fluid and counter.

  • Protocol:

    • Membrane Preparation:

      • Harvest cells and resuspend in ice-cold Membrane Preparation Buffer.

      • Homogenize cells using a Dounce homogenizer.

      • Centrifuge at 500 x g for 10 minutes at 4°C to remove nuclei.

      • Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C.

      • Resuspend the pellet in Assay Buffer and determine protein concentration (e.g., Bradford assay).

    • Binding Assay:

      • In a 96-well plate, add in triplicate:

        • 50 µL of Assay Buffer (for total binding).

        • 50 µL of 10 µM Haloperidol (for non-specific binding).

        • 50 µL of varying concentrations of this compound.

      • Add 50 µL of [3H]-Spiperone (final concentration ~0.2 nM).

      • Add 100 µL of cell membrane preparation (final protein concentration ~10-20 µ g/well ).

      • Incubate at 25°C for 90 minutes.

    • Filtration and Counting:

      • Rapidly filter the reaction mixture through GF/C filters pre-soaked in 0.5% polyethyleneimine.

      • Wash the filters three times with 3 mL of ice-cold Assay Buffer.

      • Place filters in scintillation vials, add scintillation fluid, and count radioactivity.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Determine the IC50 value of this compound from a concentration-response curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

  • Objective: To determine the Ki of this compound for human serotonin 5-HT2A and 5-HT2C receptors.

  • Protocol: Follow the same general protocol as for the D2 receptor binding assay with the following modifications:

    • 5-HT2A Receptor:

      • Cells: HEK293 or CHO cells expressing human 5-HT2A receptors.

      • Radioligand: [3H]-Ketanserin (specific activity ~60-90 Ci/mmol), final concentration ~0.5 nM.

      • Non-specific determinant: 10 µM Mianserin.

    • 5-HT2C Receptor:

      • Cells: HEK293 or CHO cells expressing human 5-HT2C receptors.

      • Radioligand: [3H]-Mesulergine (specific activity ~70-90 Ci/mmol), final concentration ~1 nM.

      • Non-specific determinant: 10 µM Mianserin.

  • Objective: To determine the Ki of this compound for α1-adrenergic receptors.

  • Protocol: Follow the same general protocol as for the D2 receptor binding assay with the following modifications:

    • Tissue/Cells: Rat cortical membranes or cells expressing α1-adrenergic receptor subtypes.

    • Radioligand: [3H]-Prazosin (specific activity ~70-90 Ci/mmol), final concentration ~0.25 nM.

    • Non-specific determinant: 10 µM Phentolamine.

Functional Assays

These assays measure the ability of this compound to antagonize the function of its target receptors.

  • Objective: To measure the ability of this compound to block dopamine-induced inhibition of cAMP production.

  • Materials:

    • CHO or HEK293 cells stably expressing the human dopamine D2 receptor.

    • Assay Buffer: HBSS with 20 mM HEPES, 0.1% BSA, and 0.5 mM IBMX.

    • Forskolin.

    • Dopamine.

    • This compound stock solution.

    • cAMP detection kit (e.g., HTRF, ELISA).

  • Protocol:

    • Seed cells in a 96-well plate and grow to confluency.

    • Wash cells with Assay Buffer.

    • Pre-incubate cells with varying concentrations of this compound for 20 minutes at 37°C.

    • Add dopamine (at its EC80 concentration) and forskolin (to stimulate adenylyl cyclase, final concentration ~1 µM).

    • Incubate for 30 minutes at 37°C.

    • Lyse the cells and measure intracellular cAMP levels according to the kit manufacturer's instructions.

  • Data Analysis:

    • Generate a dose-response curve for this compound's inhibition of the dopamine response.

    • Determine the IC50 value.

  • Objective: To measure the ability of this compound to block serotonin-induced intracellular calcium mobilization.

  • Materials:

    • HEK293 or CHO cells stably expressing the human 5-HT2A receptor.

    • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

    • Assay Buffer: HBSS with 20 mM HEPES.

    • Serotonin.

    • This compound stock solution.

    • Fluorescence plate reader with an injection port.

  • Protocol:

    • Seed cells in a black, clear-bottom 96-well plate.

    • Load cells with the calcium-sensitive dye according to the manufacturer's protocol (typically 1 hour at 37°C).

    • Wash cells with Assay Buffer.

    • Place the plate in the fluorescence reader and measure baseline fluorescence.

    • Add varying concentrations of this compound and incubate for 10-20 minutes.

    • Inject serotonin (at its EC80 concentration) and immediately measure the change in fluorescence.

  • Data Analysis:

    • Calculate the percentage of inhibition of the serotonin-induced calcium flux by this compound.

    • Determine the IC50 value from a dose-response curve.

Cell Viability and Proliferation Assays

These assays assess the cytotoxic and anti-proliferative effects of this compound on cultured cells.

  • Objective: To determine the IC50 of this compound for cell viability.

  • Materials:

    • Target cell line (e.g., cancer cell lines).

    • 96-well plates.

    • Complete cell culture medium.

    • This compound stock solution.

    • MTS reagent.

    • Microplate reader.

  • Protocol:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow to attach overnight.

    • Treat cells with a range of concentrations of this compound for 24, 48, or 72 hours.

    • Add MTS reagent to each well according to the manufacturer's instructions (typically 20 µL per 100 µL of medium).

    • Incubate for 1-4 hours at 37°C.

    • Measure the absorbance at 490 nm.

  • Data Analysis:

    • Express cell viability as a percentage of the vehicle-treated control.

    • Determine the IC50 value from a dose-response curve.

  • Objective: To assess the long-term effect of this compound on the proliferative capacity of single cells.

  • Materials:

    • Target cell line.

    • 6-well plates.

    • Complete cell culture medium.

    • This compound stock solution.

    • Crystal violet staining solution (0.5% crystal violet in 25% methanol).

  • Protocol:

    • Treat a bulk culture of cells with varying concentrations of this compound for 24 hours.

    • Trypsinize and count the cells.

    • Seed a low number of cells (e.g., 200-1000 cells/well) into 6-well plates.

    • Incubate for 10-14 days, allowing colonies to form.

    • Wash the colonies with PBS, fix with methanol, and stain with crystal violet solution.

    • Count the number of colonies (containing >50 cells).

  • Data Analysis:

    • Calculate the plating efficiency and surviving fraction for each treatment group.

    • Plot the surviving fraction against the this compound concentration.

In Vitro Metabolism Assay

This protocol is designed to assess the metabolic stability of this compound in the presence of human liver microsomes.

  • Objective: To determine the in vitro half-life and intrinsic clearance of this compound.

  • Materials:

    • Pooled human liver microsomes (HLMs).

    • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

    • Phosphate buffer (0.1 M, pH 7.4).

    • This compound stock solution.

    • Acetonitrile (for quenching).

    • LC-MS/MS system for analysis.

  • Protocol:

    • Prepare a reaction mixture containing HLMs (final concentration ~0.5 mg/mL) and this compound (final concentration ~1 µM) in phosphate buffer.

    • Pre-warm the mixture at 37°C for 5 minutes.

    • Initiate the reaction by adding the NADPH regenerating system.

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench it with an equal volume of cold acetonitrile containing an internal standard.

    • Centrifuge the samples to pellet the protein.

    • Analyze the supernatant for the remaining concentration of this compound using a validated LC-MS/MS method.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of this compound remaining versus time.

    • Determine the slope of the linear portion of the curve (k).

    • Calculate the in vitro half-life (t1/2) = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) = (0.693 / t1/2) / (mg microsomal protein/mL).

These protocols provide a foundation for the in vitro characterization of this compound. Researchers should optimize these methods for their specific experimental conditions and cell systems.

References

Preparation of Sertindole-d4 Stock Solution: An Application Note

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the preparation, handling, and storage of Sertindole-d4 stock solutions. This compound is the deuterated form of Sertindole, an atypical antipsychotic medication.[1][2][3][4][5] Deuterated compounds are valuable in research, particularly in pharmacokinetic and metabolic studies, as the substitution of hydrogen with deuterium can alter the drug's metabolic profile.[1][2][3][5][6]

Compound Information

PropertyValue
Chemical Name 1-[2-[4-[5-Chloro-1-(4-fluorophenyl)-1H-indol-3-yl]-1-piperidinyl]ethyl-d4]-2-imidazolidinone
Alternate Names Serdolect-d4, Zerdol-d4[4]
CAS Number 1794737-42-0[1][2][4]
Molecular Formula C₂₄H₂₂D₄ClFN₄O[1][2][4]
Molecular Weight 444.97 g/mol [1][2][4]
Appearance White to off-white solid[1]

Solubility and Recommended Solvents

Proper solvent selection is critical for preparing a stable and accurate stock solution. The solubility of this compound has been determined in several common laboratory solvents.

SolventSolubilityMolar Concentration (at saturation)Notes
Dimethylformamide (DMF) ≥ 15 mg/mL[1][2]≥ 33.71 mM[1][2]-
Dimethyl sulfoxide (DMSO) ≥ 5 mg/mL[1][2]≥ 11.24 mM[1][2]Use newly opened, anhydrous DMSO as it is hygroscopic, which can impact solubility.[1]

For aqueous solutions, it is recommended to first dissolve Sertindole in DMF and then dilute with the aqueous buffer of choice. A 1:3 solution of DMF:PBS (pH 7.2) yields a solubility of approximately 0.25 mg/mL for the non-deuterated form, Sertindole.[7] It is advised not to store the aqueous solution for more than one day.[7]

Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol details the steps for preparing a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound solid

  • Anhydrous Dimethyl sulfoxide (DMSO), newly opened

  • Calibrated analytical balance

  • Sterile, amber glass vial with a screw cap or a vial that can be sealed to be light-protecting and airtight

  • Sterile, precision micropipettes and tips

  • Vortex mixer

  • Optional: Inert gas (e.g., Argon or Nitrogen) and a desiccator

Procedure:

  • Pre-weighing Preparations:

    • Ensure all glassware is thoroughly dried to minimize moisture contact, which can affect the stability of the deuterated compound.[6][8]

    • Allow the this compound container to equilibrate to room temperature before opening to prevent condensation.[9]

  • Weighing this compound:

    • Tare the amber glass vial on the analytical balance.

    • Carefully weigh the desired amount of this compound directly into the vial. For example, to prepare 1 mL of a 10 mM solution, weigh 4.4497 mg of this compound.

  • Solvent Addition:

    • Using a precision micropipette, add the calculated volume of anhydrous DMSO to the vial containing the this compound. For a 10 mM solution, the volume of DMSO required can be calculated using the following formula: Volume (L) = Mass (g) / (Molecular Weight ( g/mol ) * Concentration (mol/L))

    • For 4.4497 mg of this compound, you would add 1 mL of DMSO.

  • Dissolution:

    • Securely cap the vial.

    • Vortex the solution until the this compound is completely dissolved. Gentle warming to 37°C or sonication can be used to aid dissolution if necessary.[3][5]

  • Inert Atmosphere (Optional but Recommended):

    • For long-term storage and to minimize the risk of hydrogen-deuterium exchange, it is advisable to flush the headspace of the vial with an inert gas like argon or nitrogen before tightly sealing.[6]

  • Labeling and Storage:

    • Clearly label the vial with the compound name, concentration, solvent, and preparation date.

    • Store the stock solution under the recommended conditions.

Storage and Stability

The stability of deuterated compounds and their solutions is paramount for experimental reproducibility.

FormStorage TemperatureDurationConditions
Solid 4°C[1][2]As per manufacturer's recommendationSealed from moisture and light.[1][2]
Stock Solution in Solvent -20°C[1]1 month[1]Sealed, protected from light and moisture.[1]
-80°C[1]6 months[1]Sealed, protected from light and moisture.[1]

To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into smaller, single-use volumes before storage.[1]

Safety Precautions and Handling of Deuterated Compounds

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and gloves, when handling this compound and organic solvents.

  • Hygroscopicity: Deuterated compounds can be hygroscopic.[6] Handle in a dry environment, such as a glove box or under a stream of dry, inert gas, to minimize exposure to atmospheric moisture.[6]

  • Hydrogen-Deuterium (H-D) Exchange: To prevent the exchange of deuterium atoms with hydrogen from the environment, avoid contact with protic solvents (e.g., water, alcohols) unless part of the experimental design.[6] Working under an inert atmosphere minimizes this risk.[6]

  • Light Sensitivity: Store both the solid compound and its solutions protected from light, for example, in amber vials.[9]

Experimental Workflow Diagram

The following diagram illustrates the key steps in the preparation of a this compound stock solution.

Sertindole_Stock_Solution_Workflow cluster_prep Preparation cluster_storage Storage & Handling start Start weigh Weigh this compound start->weigh add_solvent Add Anhydrous Solvent weigh->add_solvent dissolve Vortex to Dissolve add_solvent->dissolve aliquot Aliquot into Vials dissolve->aliquot store Store at -20°C or -80°C aliquot->store end Ready for Use store->end

Caption: Workflow for this compound Stock Solution Preparation.

References

Application Note: Solubility and Preparation of Sertindole-d4 in DMSO and DMF

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Sertindole-d4 is the deuterated form of Sertindole, an atypical antipsychotic medication used in the treatment of schizophrenia.[1][2][3] As a stable isotope-labeled internal standard, this compound is a critical tool in pharmacokinetic and metabolic studies, enabling precise quantification in complex biological matrices.[1][2] Understanding its solubility in common organic solvents is paramount for the preparation of stock solutions for in vitro and in vivo experiments. This application note provides detailed information on the solubility of this compound in Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF), along with protocols for its dissolution and storage.

Sertindole's mechanism of action involves antagonism of multiple neurotransmitter receptors, primarily dopamine D2, serotonin 5-HT2A, and 5-HT2C receptors.[4][5][6][7] It also exhibits affinity for α1-adrenergic receptors.[4][5] This multi-receptor profile contributes to its efficacy in managing the symptoms of schizophrenia.[4][7]

Quantitative Solubility Data

The solubility of this compound in DMSO and DMF is summarized in the table below. This data is crucial for preparing stock solutions at desired concentrations.

Solvent Solubility (mg/mL) Molar Concentration (mM) Notes
DMSO≥ 5≥ 11.24Hygroscopic DMSO can impact solubility; use newly opened solvent.[1]
DMF≥ 15≥ 33.71Purge with an inert gas.[8]

Note: The "≥" symbol indicates that the compound is soluble at this concentration, but the saturation point may be higher.[1][2] The solubility of the non-deuterated form, Sertindole, is approximately 5 mg/mL in DMSO and 15 mg/mL in DMF.[8][9]

Experimental Protocols

Protocol for Preparation of a this compound Stock Solution

This protocol outlines the steps for preparing a stock solution of this compound.

Materials:

  • This compound (solid form)

  • Anhydrous DMSO or DMF

  • Sterile, airtight vials

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes

Procedure:

  • Equilibrate Reagents: Allow the vial of this compound and the solvent (DMSO or DMF) to reach room temperature before opening to prevent condensation.

  • Weighing: Accurately weigh the desired amount of this compound solid in a sterile vial using a calibrated analytical balance.

  • Solvent Addition: Add the calculated volume of the chosen solvent (DMSO or DMF) to the vial containing this compound to achieve the desired concentration. For example, to prepare a 10 mM stock solution, add the appropriate volume of solvent based on the mass of this compound (Molecular Weight: 444.97 g/mol ).

  • Dissolution: Cap the vial tightly and vortex the solution until the this compound is completely dissolved. Gentle warming may be applied if necessary, but care should be taken to avoid degradation.

  • Storage: Once dissolved, the stock solution should be aliquoted into smaller, single-use vials to minimize freeze-thaw cycles.[1] Store the stock solutions at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1] Ensure the vials are sealed tightly and protected from light and moisture.[1]

General Protocol for Solubility Determination

This protocol provides a general method for determining the solubility of a compound in a specific solvent.

Materials:

  • This compound

  • Solvent of interest (e.g., DMSO, DMF)

  • Small, clear glass vials

  • Magnetic stirrer and stir bars

  • Incubator or water bath

  • Centrifuge

  • HPLC or other suitable analytical instrument

Procedure:

  • Preparation: Add a pre-weighed excess amount of this compound to a known volume of the solvent in a glass vial.

  • Equilibration: Tightly cap the vial and place it on a magnetic stirrer in a constant temperature incubator or water bath for 24-48 hours to ensure equilibrium is reached.

  • Phase Separation: After equilibration, centrifuge the vial at a high speed to pellet the undissolved solid.

  • Sample Collection: Carefully collect a known volume of the supernatant, ensuring no solid particles are transferred.

  • Dilution: Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical instrument.

  • Quantification: Analyze the diluted sample using a calibrated HPLC or another appropriate method to determine the concentration of this compound in the saturated solution.

  • Calculation: Calculate the solubility in mg/mL or mM based on the measured concentration and the dilution factor.

Visualizations

Experimental Workflow for Stock Solution Preparation

G cluster_prep Preparation cluster_dissolution Dissolution cluster_storage Storage A Equilibrate this compound and Solvent B Weigh this compound A->B C Add Solvent to this compound B->C Transfer to Dissolution Step D Vortex to Dissolve C->D E Aliquot into Vials D->E Proceed to Storage F Store at -20°C or -80°C E->F

Caption: Workflow for preparing this compound stock solutions.

Simplified Signaling Pathway of Sertindole

cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron DA Dopamine D2R D2 Receptor DA->D2R Activates Sert Serotonin HT2AR 5-HT2A Receptor Sert->HT2AR Activates Antipsychotic Effect\n(Positive Symptoms) Antipsychotic Effect (Positive Symptoms) D2R->Antipsychotic Effect\n(Positive Symptoms) Antipsychotic Effect\n(Negative Symptoms) Antipsychotic Effect (Negative Symptoms) HT2AR->Antipsychotic Effect\n(Negative Symptoms) Sertindole Sertindole Sertindole->D2R Antagonizes Sertindole->HT2AR Antagonizes

Caption: Sertindole's antagonism of dopamine and serotonin receptors.

References

Application Notes and Protocols for Therapeutic Drug Monitoring of Sertindole using Sertindole-d4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sertindole is an atypical antipsychotic agent utilized in the management of schizophrenia.[1][2] It exhibits a high affinity for dopamine D2, serotonin 5-HT2A and 5-HT2C, and alpha-1 adrenergic receptors.[3][4] Therapeutic Drug Monitoring (TDM) of sertindole is crucial for optimizing treatment efficacy and minimizing the risk of adverse effects, particularly cardiac events like QT interval prolongation.[3][5] Sertindole is extensively metabolized in the liver, primarily by the cytochrome P450 isoenzymes CYP2D6 and CYP3A4.[2][6] Given the pharmacokinetic variability and potential for drug-drug interactions, TDM helps in individualizing dosage regimens.[7][8]

The use of a stable isotope-labeled internal standard, such as Sertindole-d4, is the gold standard for quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[9][10] Deuterated internal standards co-elute with the analyte and exhibit similar ionization efficiency, effectively compensating for matrix effects and variations during sample preparation and analysis, thereby ensuring high accuracy and precision.[9][11]

This document provides detailed application notes and protocols for the therapeutic drug monitoring of sertindole in human plasma or serum using this compound as an internal standard.

Pharmacokinetics of Sertindole

Understanding the pharmacokinetic profile of sertindole is essential for designing an effective TDM strategy.

Pharmacokinetic ParameterValueReference
Time to Peak Plasma Concentration (Tmax)Approx. 10 hours[6]
Plasma Protein BindingApprox. 99.5%[6]
Volume of Distribution (Vd)Approx. 20 L/kg[6]
Elimination Half-Life (t1/2)Approx. 3 days[6]
MetabolismExtensively hepatic via CYP2D6 and CYP3A4[2][6]
Major MetabolitesDehydrosertindole and norsertindole (negligible effects in humans)[3]
ExcretionMainly via feces, with a small amount in urine[6]

Experimental Protocols

Sample Preparation: Protein Precipitation

This protocol outlines a simple and rapid protein precipitation method for the extraction of sertindole from plasma or serum samples.

Materials:

  • Patient plasma or serum samples

  • This compound internal standard working solution (e.g., 100 ng/mL in methanol)

  • Acetonitrile, HPLC grade

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Microcentrifuge

Procedure:

  • Pipette 100 µL of plasma or serum sample, calibrator, or quality control into a 1.5 mL microcentrifuge tube.

  • Add 20 µL of the this compound internal standard working solution to each tube.

  • Vortex briefly to mix.

  • Add 300 µL of cold acetonitrile to precipitate proteins.

  • Vortex vigorously for 30 seconds.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the mobile phase starting condition.

  • Vortex briefly and inject into the LC-MS/MS system.

G cluster_sample_prep Sample Preparation Workflow sample 1. 100 µL Plasma/Serum add_is 2. Add 20 µL this compound IS sample->add_is vortex1 3. Vortex add_is->vortex1 add_acn 4. Add 300 µL Acetonitrile vortex1->add_acn vortex2 5. Vortex Vigorously add_acn->vortex2 centrifuge 6. Centrifuge vortex2->centrifuge transfer 7. Transfer Supernatant centrifuge->transfer evaporate 8. Evaporate to Dryness transfer->evaporate reconstitute 9. Reconstitute in Mobile Phase evaporate->reconstitute inject 10. Inject into LC-MS/MS reconstitute->inject

Sample preparation workflow for sertindole analysis.

LC-MS/MS Analysis

This section provides typical starting parameters for the chromatographic separation and mass spectrometric detection of sertindole and this compound. Method optimization and validation are required for each specific instrument and laboratory.[12]

Liquid Chromatography (LC) Parameters:

ParameterSuggested Condition
ColumnC18 reverse-phase column (e.g., 50 x 2.1 mm, 2.6 µm)
Mobile Phase A0.1% Formic acid in Water
Mobile Phase B0.1% Formic acid in Acetonitrile
Flow Rate0.4 mL/min
Injection Volume5 µL
Column Temperature40°C
Gradient ElutionStart with 30% B, increase to 95% B over 3 min, hold for 1 min, return to 30% B and equilibrate for 1 min.

Mass Spectrometry (MS/MS) Parameters:

ParameterSertindoleThis compound
Ionization ModeElectrospray Ionization (ESI), PositiveElectrospray Ionization (ESI), Positive
Precursor Ion (m/z)441.2445.2
Product Ions (m/z)182.1, 235.1186.1, 235.1
Collision EnergyOptimized for the specific instrumentOptimized for the specific instrument
Dwell Time100 ms100 ms

Note: The specific precursor and product ions should be determined by direct infusion of the analytical standards into the mass spectrometer.

Data Presentation and Method Validation

A comprehensive validation of the analytical method should be performed according to international guidelines. Key validation parameters are summarized in the table below.

Validation ParameterAcceptance Criteria
Linearity (r²)≥ 0.99
Lower Limit of Quantification (LLOQ)Signal-to-noise ratio ≥ 10; Accuracy and precision within ±20%
Accuracy (% Bias)Within ±15% (±20% at LLOQ)
Precision (% CV)≤ 15% (≤ 20% at LLOQ)
RecoveryConsistent, precise, and reproducible
Matrix EffectInvestigated and compensated for by the internal standard
Stability (Freeze-thaw, short-term, long-term, post-preparative)Analyte stability within acceptable limits (±15%)

Sertindole Metabolism and Signaling Pathway

Sertindole is metabolized in the liver primarily by CYP2D6 and CYP3A4 into its main metabolites, dehydrosertindole and norsertindole, which have negligible pharmacological activity in humans.[3] The therapeutic effect of sertindole is attributed to its antagonist activity at dopamine D2, serotonin 5-HT2A, and 5-HT2C receptors in the mesolimbic pathway of the brain.[1][3]

G cluster_metabolism Sertindole Metabolism cluster_signaling Therapeutic Mechanism Sertindole Sertindole Dehydrosertindole Dehydrosertindole Sertindole->Dehydrosertindole Norsertindole Norsertindole Sertindole->Norsertindole CYP3A4 CYP3A4 CYP3A4->Sertindole Oxidation CYP2D6 CYP2D6 CYP2D6->Sertindole N-dealkylation Sertindole_Action Sertindole D2R D2 Receptor Sertindole_Action->D2R Antagonism HT2AR 5-HT2A Receptor Sertindole_Action->HT2AR Antagonism HT2CR 5-HT2C Receptor Sertindole_Action->HT2CR Antagonism Mesolimbic Mesolimbic Pathway D2R->Mesolimbic HT2AR->Mesolimbic HT2CR->Mesolimbic Antipsychotic Antipsychotic Effect Mesolimbic->Antipsychotic

Sertindole metabolism and therapeutic mechanism.

Conclusion

The therapeutic drug monitoring of sertindole using this compound as an internal standard with LC-MS/MS provides a robust and reliable method for optimizing patient therapy. The detailed protocols and information presented in these application notes serve as a comprehensive guide for researchers and clinicians involved in the analysis of sertindole. Adherence to rigorous method validation ensures the accuracy and precision of the obtained results, ultimately contributing to improved patient outcomes.

References

Application Notes and Protocols for Sertindole-d4 in Preclinical DMPK Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Sertindole-d4 in preclinical drug metabolism and pharmacokinetic (DMPK) studies. Detailed protocols for key in vitro and bioanalytical experiments are included to facilitate study design and execution.

Introduction to this compound in DMPK

Sertindole is an atypical antipsychotic agent that exerts its therapeutic effects through potent antagonism of dopamine D2, serotonin 5-HT2A, and α1-adrenergic receptors.[1][2][3] In preclinical drug development, understanding the absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate is critical. The use of a deuterated internal standard, such as this compound, is the gold standard for quantitative bioanalysis by liquid chromatography-mass spectrometry (LC-MS/MS).[4] The deuterium labeling provides a compound that is chemically almost identical to the analyte but with a different mass, allowing for precise and accurate quantification by correcting for variability during sample preparation and analysis.[4]

Data Presentation

Table 1: In Vitro Metabolism of Sertindole in Liver Microsomes

SpeciesMajor MetabolitesMinor MetabolitesPrimary Metabolic Pathways
Rat5-hydroxy-sertindole, 4-hydroxy-sertindolenor-sertindole, dehydro-sertindoleOxidation at the imidazolidinone ring, N-dealkylation
Dog3'-fluoro-4'-hydroxy-sertindole, 4-hydroxy-sertindolenor-sertindole, dehydro-sertindole, 5-hydroxy-sertindoleNIH shift at the fluorophenyl group, followed by conjugation

Data compiled from literature.[5]

Table 2: Pharmacokinetic Parameters of Sertindole in Rats (Oral Administration)

ParameterValueUnit
Tmax~10hours
Oral Bioavailability~75%
Elimination Half-life53-102hours

This data is for the parent compound Sertindole, as specific data for this compound was not available.[6][7]

Mandatory Visualizations

experimental_workflow cluster_invitro In Vitro Metabolism cluster_invivo In Vivo Pharmacokinetics cluster_data Data Analysis microsomes Liver Microsomes (Rat, Dog, Human) incubation Incubation with This compound & NADPH microsomes->incubation Metabolic System analysis_invitro LC-MS/MS Analysis of Metabolites incubation->analysis_invitro Sample Quenching report DMPK Report Generation analysis_invitro->report dosing Oral Dosing of This compound to Rats sampling Serial Blood Sampling dosing->sampling processing Plasma Separation sampling->processing analysis_invivo LC-MS/MS Quantification of this compound processing->analysis_invivo pk_modeling Pharmacokinetic Modeling analysis_invivo->pk_modeling pk_modeling->report

Caption: Preclinical DMPK workflow for this compound.

sertindole_moa cluster_d2 Dopamine D2 Receptor Pathway cluster_5ht2a Serotonin 5-HT2A Receptor Pathway cluster_alpha1 α1-Adrenergic Receptor Pathway Sertindole Sertindole D2R Dopamine D2 Receptor Sertindole->D2R Antagonist HTR2A 5-HT2A Receptor Sertindole->HTR2A Antagonist A1R α1-Adrenergic Receptor Sertindole->A1R Antagonist AC Adenylyl Cyclase D2R->AC cAMP ↓ cAMP AC->cAMP PKA ↓ PKA Activity cAMP->PKA DARPP32 ↓ DARPP-32 Phosphorylation PKA->DARPP32 Neuronal_Activity_D2 Modulation of Neuronal Excitability DARPP32->Neuronal_Activity_D2 PLC Phospholipase C HTR2A->PLC IP3_DAG ↑ IP3 & DAG PLC->IP3_DAG Ca_PKC ↑ Ca2+ & PKC Activity IP3_DAG->Ca_PKC Neuronal_Activity_5HT Modulation of Neurotransmitter Release Ca_PKC->Neuronal_Activity_5HT PLC_A1 Phospholipase C A1R->PLC_A1 IP3_DAG_A1 ↑ IP3 & DAG PLC_A1->IP3_DAG_A1 Ca_PKC_A1 ↑ Ca2+ & PKC Activity IP3_DAG_A1->Ca_PKC_A1 Smooth_Muscle Smooth Muscle Contraction Ca_PKC_A1->Smooth_Muscle

Caption: Sertindole's primary signaling pathways.

Experimental Protocols

Protocol 1: In Vitro Metabolic Stability in Liver Microsomes

Objective: To determine the rate of metabolism of this compound in liver microsomes from different species (e.g., rat, dog, human).

Materials:

  • This compound

  • Pooled liver microsomes (species-specific)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (ACN) with an internal standard (e.g., a structurally similar compound not Sertindole or its deuterated analog)

  • Incubator/shaking water bath (37°C)

  • Centrifuge

  • 96-well plates

  • LC-MS/MS system

Procedure:

  • Preparation of Incubation Mixture:

    • Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO).

    • In a 96-well plate, add phosphate buffer, liver microsomes (final concentration typically 0.5-1.0 mg/mL), and this compound (final concentration typically 1 µM).

  • Initiation of Reaction:

    • Pre-incubate the plate at 37°C for 5-10 minutes.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding 2-3 volumes of ice-cold ACN containing the internal standard.

  • Sample Processing:

    • Seal the plate and vortex for 2 minutes.

    • Centrifuge the plate at 4000 rpm for 10 minutes at 4°C to precipitate proteins.

  • LC-MS/MS Analysis:

    • Transfer the supernatant to a new 96-well plate for analysis.

    • Analyze the samples using a validated LC-MS/MS method to determine the remaining concentration of this compound at each time point.

Data Analysis:

  • Calculate the percentage of this compound remaining at each time point relative to the 0-minute time point.

  • Determine the in vitro half-life (t½) and intrinsic clearance (CLint) from the rate of disappearance.

Protocol 2: Bioanalytical Method for Quantification of this compound in Rat Plasma

Objective: To accurately quantify the concentration of this compound in rat plasma samples from a pharmacokinetic study.

Materials:

  • Rat plasma samples containing this compound

  • Sertindole (non-deuterated) as the analytical standard

  • This compound as the internal standard (for calibration curve and QC samples spiked with non-deuterated Sertindole)

  • Acetonitrile (ACN)

  • Formic acid

  • Water (LC-MS grade)

  • 96-well plates

  • Centrifuge

  • LC-MS/MS system with a C18 reversed-phase column

Procedure:

  • Preparation of Standards and Quality Control (QC) Samples:

    • Prepare stock solutions of Sertindole and this compound in methanol.

    • Prepare a series of calibration standards by spiking blank rat plasma with known concentrations of Sertindole.

    • Prepare QC samples at low, medium, and high concentrations in the same manner.

  • Sample Preparation (Protein Precipitation):

    • To 50 µL of plasma sample, calibration standard, or QC sample in a 96-well plate, add 150 µL of ACN containing this compound as the internal standard (at a fixed concentration).

    • Seal the plate and vortex for 5 minutes.

    • Centrifuge the plate at 4000 rpm for 15 minutes at 4°C.

  • LC-MS/MS Analysis:

    • Transfer 100 µL of the supernatant to a new 96-well plate.

    • Inject an aliquot (e.g., 5 µL) onto the LC-MS/MS system.

    • Example LC Conditions:

      • Column: C18, 2.1 x 50 mm, 1.8 µm

      • Mobile Phase A: 0.1% Formic acid in water

      • Mobile Phase B: 0.1% Formic acid in ACN

      • Gradient: A suitable gradient to achieve separation (e.g., 5-95% B over 5 minutes)

      • Flow Rate: 0.4 mL/min

    • Example MS/MS Conditions (Triple Quadrupole):

      • Ionization Mode: Positive Electrospray Ionization (ESI+)

      • Detection Mode: Multiple Reaction Monitoring (MRM)

      • Optimize MRM transitions (precursor ion > product ion) and collision energies for both Sertindole and this compound.

Data Analysis:

  • Construct a calibration curve by plotting the peak area ratio (Sertindole/Sertindole-d4) against the nominal concentration of the calibration standards.

  • Use a weighted linear regression (e.g., 1/x²) to fit the curve.

  • Determine the concentration of Sertindole in the unknown samples and QC samples from the calibration curve.

  • The results for the QC samples must meet the acceptance criteria as per regulatory guidelines (e.g., FDA or EMA).[8][9]

References

Application Notes and Protocols for the Mass Spectrometric Detection of Sertindole-d4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of sertindole using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with sertindole-d4 as an internal standard. The use of a deuterated internal standard is the gold standard in quantitative mass spectrometry, offering high accuracy and precision by compensating for variability in sample preparation and instrument response.[1][2]

Introduction to Sertindole and the Role of Deuterated Internal Standards

Sertindole is an atypical antipsychotic medication used in the treatment of schizophrenia. Accurate and reliable quantification of sertindole in biological matrices is crucial for therapeutic drug monitoring, pharmacokinetic studies, and toxicological assessments.

Deuterated internal standards, such as this compound, are ideal for LC-MS/MS analysis because they are chemically identical to the analyte of interest but have a different mass due to the replacement of hydrogen atoms with deuterium. This mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard, while their similar physicochemical properties ensure they behave almost identically during sample extraction, chromatography, and ionization.[1][2] This co-elution and similar behavior effectively correct for matrix effects and variations in instrument performance, leading to more robust and reliable quantitative results.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method

The following tables summarize the recommended starting parameters for the LC-MS/MS analysis of sertindole and this compound. Optimization of these parameters may be necessary depending on the specific instrumentation and sample matrix.

Mass Spectrometry Settings

The analysis is performed in positive ion mode using electrospray ionization (ESI). Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity.

ParameterSertindoleThis compound (Predicted)
Ionization Mode Positive Electrospray (ESI+)Positive Electrospray (ESI+)
Precursor Ion (Q1) m/z 441.1m/z 445.1
Product Ion (Q3) m/z 165.1m/z 165.1
Dwell Time (ms) 100100
Collision Energy (eV) 45~45 (Requires optimization)
Cone Voltage (V) 3030

Note: The MRM transition for this compound is predicted based on the stable isotope labeling. The precursor ion is shifted by +4 Da. The product ion is expected to be the same as the unlabeled compound if the deuterium atoms are not on the fragmented portion of the molecule. The collision energy will likely be very similar to that of the unlabeled sertindole but should be empirically optimized.

Liquid Chromatography Conditions
ParameterSetting
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 10% B to 90% B over 5 minutes
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL

Experimental Protocols

Standard and Sample Preparation
  • Stock Solutions: Prepare individual stock solutions of sertindole and this compound in methanol at a concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the sertindole stock solution with a 50:50 mixture of methanol and water to create calibration standards.

  • Internal Standard Spiking Solution: Prepare a working solution of this compound at an appropriate concentration (e.g., 100 ng/mL) in the same diluent.

  • Sample Preparation (Plasma):

    • To 100 µL of plasma sample, add 20 µL of the this compound internal standard working solution.

    • Add 300 µL of acetonitrile to precipitate proteins.

    • Vortex for 1 minute.

    • Centrifuge at 10,000 x g for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40 °C.

    • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 90% Mobile Phase A, 10% Mobile Phase B).

    • Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

Experimental Workflow and Signaling Pathway Diagrams

LC-MS/MS Quantification Workflow

workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Plasma Sample IS_Addition Add this compound Internal Standard Sample->IS_Addition Precipitation Protein Precipitation (Acetonitrile) IS_Addition->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Evaporation Evaporation Centrifugation->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation LC Separation (C18 Column) Reconstitution->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Integration Peak Integration MS_Detection->Integration Quantification Quantification (Analyte/IS Ratio) Integration->Quantification

Caption: Workflow for Sertindole Quantification.

Logical Relationship of Analyte and Internal Standard

logical_relationship cluster_properties Physicochemical Properties cluster_detection Mass Spectrometric Detection Analyte Sertindole (Analyte) Prop1 Similar Retention Time Analyte->Prop1 Prop2 Similar Ionization Efficiency Analyte->Prop2 Prop3 Similar Extraction Recovery Analyte->Prop3 Det1 Different Precursor Mass Analyte->Det1 IS This compound (Internal Standard) IS->Prop1 IS->Prop2 IS->Prop3 IS->Det1

Caption: Analyte and Internal Standard Relationship.

References

Troubleshooting & Optimization

Sertindole-d4 stability and storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals on the stability and storage of Sertindole-d4. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity of your experiments.

Stability and Storage Data

Proper storage is critical to maintain the stability and integrity of this compound. Below is a summary of the recommended storage conditions for both the solid compound and solutions.

FormStorage ConditionDurationLight/Moisture Protection
Solid 4°CLong-termSealed, away from moisture and light[1][2][3][4]
In Solvent (e.g., DMSO, DMF) -20°CUp to 1 month[1][4][5]Sealed, away from moisture and light[1][4]
-80°CUp to 6 months[1][4]Sealed, away from moisture and light[1][4]

Troubleshooting Guide

This guide addresses specific issues that may arise during the handling and use of this compound in your experiments.

Q: I am seeing unexpected peaks in my chromatogram after a short period of use. What could be the cause?

A: This is likely due to the degradation of this compound. The parent compound, Sertindole, is known to be highly photolabile, meaning it degrades upon exposure to light.[6][7] It is presumed that this compound exhibits similar sensitivity. To troubleshoot this:

  • Minimize Light Exposure: Protect your this compound solutions from light at all times by using amber vials or wrapping your containers in aluminum foil.

  • Check for Contaminants: Ensure that your solvents and other reagents are free of contaminants that could accelerate degradation. Certain excipients like titanium dioxide (TiO2) and iron (III) oxide (Fe2O3) have been shown to accelerate the photodegradation of Sertindole.[6][7][8]

  • Proper Storage: Confirm that you are storing the compound and its solutions at the recommended temperatures (see table above).

Q: My experimental results are inconsistent across different batches of this compound solution. What should I investigate?

A: Inconsistent results can often be traced back to issues with solution stability and preparation. Consider the following:

  • Freshly Prepare Solutions: Whenever possible, prepare this compound solutions fresh for each experiment. If you must use a stock solution, ensure it has been stored correctly and is within the recommended timeframe for stability.

  • Avoid Repeated Freeze-Thaw Cycles: Repeatedly freezing and thawing your stock solution can lead to degradation. Aliquot your stock solution into smaller, single-use vials to minimize this.

  • Consistent Solvent and Concentration: Use the same solvent and concentration for all your experiments to ensure comparability.

Q: I suspect my this compound has degraded. How can I confirm this?

A: You can use analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC) to assess the purity of your this compound sample. A stability-indicating HPLC method would allow you to separate the intact drug from its degradation products.[9] The appearance of additional peaks or a decrease in the area of the main this compound peak would indicate degradation.

Frequently Asked Questions (FAQs)

Q: What are the primary degradation pathways for this compound?

A: Based on studies of the parent compound Sertindole, the primary degradation pathway is photodegradation.[6][7] This can involve dechlorination, hydroxylation, and dehydrogenation, leading to the formation of various transformation products.[6][8] Oxidative degradation is another potential pathway.[9]

Q: Is it necessary to handle this compound in a dark room?

A: While a dedicated darkroom is not strictly necessary, it is crucial to minimize exposure to direct and ambient light. Work in a shaded area of the lab and use light-protective containers for your solutions.

Q: How does deuteration affect the stability of this compound compared to Sertindole?

Q: Can I store this compound solutions at room temperature?

A: No, it is not recommended to store this compound solutions at room temperature for any significant length of time due to the risk of degradation. For short-term storage, refrigeration at 4°C may be acceptable, but for longer-term stability, frozen storage at -20°C or -80°C is required.[1][4]

Experimental Protocols

Photostability Testing of Sertindole (Adapted for this compound)

This protocol is based on a study of Sertindole's photodegradation and can be adapted to assess the photostability of this compound.[6] The study followed the principles of the ICH Q1B guideline for photostability testing.[10][11][12]

Objective: To evaluate the photostability of this compound in solution upon exposure to a light source simulating solar radiation.

Materials:

  • This compound

  • Acetonitrile (HPLC grade)

  • Quartz cuvettes

  • Photostability chamber with a light source (e.g., xenon lamp) capable of emitting both visible and UV light.

  • HPLC system with a UV detector

Methodology:

  • Sample Preparation: Prepare a stock solution of this compound in acetonitrile at a known concentration (e.g., 0.5 mg/mL). From this, prepare a working solution at a lower concentration (e.g., 20 µg/mL).

  • Control Sample: Wrap one quartz cuvette containing the working solution completely in aluminum foil to serve as a dark control.

  • Irradiation: Place the control and unwrapped sample cuvettes in the photostability chamber. Expose the samples to a controlled light source. The original study on Sertindole used an irradiation intensity that led to significant degradation within minutes.

  • Time Points: Withdraw aliquots from both the exposed and control samples at various time points (e.g., 0, 2, 4, 8, 16 minutes).

  • HPLC Analysis: Analyze the withdrawn samples by a validated, stability-indicating HPLC method. The mobile phase and column parameters should be optimized to separate this compound from any potential degradation products.

  • Data Analysis: Quantify the amount of this compound remaining at each time point by measuring the peak area in the chromatogram. Calculate the percentage of degradation over time. The half-life of the compound under these conditions can also be determined.

Visualizations

Troubleshooting_Workflow This compound Stability Troubleshooting start Inconsistent Results or Unexpected Chromatographic Peaks check_storage Verify Storage Conditions (Temperature, Light, Moisture) start->check_storage check_handling Review Handling Procedures (Light Exposure, Freeze-Thaw) start->check_handling check_purity Assess Purity of Solvents and Reagents start->check_purity storage_ok Storage Conditions Correct? check_storage->storage_ok handling_ok Handling Procedures Correct? check_handling->handling_ok purity_ok Solvents/Reagents Pure? check_purity->purity_ok storage_ok->handling_ok Yes correct_storage Action: Correct Storage (e.g., aliquot, protect from light) storage_ok->correct_storage No handling_ok->purity_ok Yes correct_handling Action: Refine Handling (e.g., use fresh solutions) handling_ok->correct_handling No use_pure_reagents Action: Use High-Purity Solvents/Reagents purity_ok->use_pure_reagents No analyze_sample Perform Stability Analysis (e.g., HPLC, TLC) purity_ok->analyze_sample Yes issue_resolved Issue Resolved correct_storage->issue_resolved correct_handling->issue_resolved use_pure_reagents->issue_resolved degradation_confirmed Degradation Confirmed? analyze_sample->degradation_confirmed contact_support Contact Technical Support for Further Assistance degradation_confirmed->contact_support Yes degradation_confirmed->issue_resolved No

Caption: Troubleshooting workflow for this compound stability issues.

References

Avoiding isotopic exchange in Sertindole-d4

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the proper handling and use of Sertindole-d4 to ensure its isotopic integrity. Our troubleshooting guides and FAQs address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and where are the deuterium labels located?

This compound is a stable isotope-labeled version of Sertindole, an atypical antipsychotic drug.[1][2] In commercially available this compound, the four deuterium atoms are located on the ethyl bridge connecting the piperidine and imidazolidinone rings, as confirmed by various suppliers.[3][4] This specific placement on an aliphatic chain is crucial for its isotopic stability.

Q2: What is isotopic exchange and is this compound susceptible to it?

Isotopic exchange, or back-exchange, is a chemical reaction where a deuterium atom in a molecule is replaced by a hydrogen atom from the surrounding environment, such as from a solvent.[5][6] The stability of deuterium labels is highly dependent on their position within the molecule.

  • High-Risk Positions: Deuterium atoms on heteroatoms (e.g., -OD, -ND) or on carbons adjacent to carbonyl groups are generally more susceptible to exchange.[6][7]

  • This compound's Stability: The deuterium labels in this compound are on sp3 hybridized carbon atoms (an aliphatic chain), which are considered stable and not prone to exchange under typical experimental and physiological conditions.[7] While exchange on aromatic rings can occur under certain conditions, the deuterium atoms in this compound are not on the aromatic indole ring system.[8]

Q3: Under what conditions could isotopic exchange of this compound potentially occur?

While the aliphatic C-D bonds in this compound are strong, extreme conditions can potentially facilitate exchange. These include:

  • High Temperatures: Elevated temperatures can increase the rate of chemical reactions, including isotopic exchange.[5][8]

  • Extreme pH: Strongly acidic or basic conditions can catalyze hydrogen-deuterium exchange.[5][8]

  • Presence of Catalysts: Certain metal catalysts can facilitate H/D exchange.[7]

It is important to note that these are generally harsh conditions that are not typical for most pharmacological and analytical experiments.

Q4: How should I store this compound to ensure its stability?

Proper storage is key to maintaining the isotopic purity of this compound.

  • Temperature: For long-term storage, it is recommended to store this compound at -20°C or -80°C.[4]

  • Container: Store the compound in a tightly sealed vial to prevent exposure to atmospheric moisture.

  • Light: Protect from light by using an amber vial or by storing it in a dark place.

Q5: What are the best practices for preparing solutions of this compound?

To prevent any potential for isotopic exchange during solution preparation, follow these guidelines:

  • Solvent Choice: Whenever possible, use aprotic solvents (e.g., acetonitrile, DMSO) for stock solutions. If aqueous or protic solvents (e.g., methanol, water) are necessary for your experiment, it is best to prepare these solutions fresh.[5]

  • Glassware: Use clean, dry glassware to avoid introducing water, which is a source of protons.

  • Inert Atmosphere: For highly sensitive applications, handling the compound under a dry, inert atmosphere (e.g., nitrogen or argon) can minimize exposure to atmospheric moisture.[8]

Troubleshooting Guide

If you suspect isotopic exchange or are observing inconsistent results with your this compound internal standard, follow this troubleshooting workflow.

G start Start: Inconsistent Results (e.g., decreasing IS signal, inaccurate quantification) check_storage Step 1: Review Storage and Handling - Stored at recommended temperature? - Tightly sealed vial? - Using aprotic solvent for stock? start->check_storage check_prep Step 2: Examine Solution Preparation - Using dry glassware? - Freshly prepared working solutions? - pH of the solution? check_storage->check_prep stability_study Step 3: Perform Stability Study - Incubate this compound in your experimental matrix/solvent. - Analyze at time points (e.g., 0, 4, 8, 24h). - Monitor for mass shifts via LC-MS. check_prep->stability_study analyze_results Step 4: Analyze Stability Data - Is there a decrease in the this compound (M+4) signal? - Is there an increase in a lower mass signal (e.g., M+3, M+2)? stability_study->analyze_results no_exchange Conclusion: Isotopic Exchange Unlikely - Review other experimental parameters (e.g., instrument performance, sample extraction). analyze_results->no_exchange No exchange_confirmed Conclusion: Isotopic Exchange Confirmed - Modify experimental conditions:  - Lower temperature  - Adjust pH  - Prepare solutions fresh  - Use aprotic solvents where possible. analyze_results->exchange_confirmed Yes

Caption: Workflow for troubleshooting suspected isotopic exchange of this compound.

Quantitative Data Summary

ConditionGeneral Effect on Isotopic StabilityRecommendation for this compound
pH Exchange is minimized around pH 2.5-3; rates increase in highly acidic or basic conditions.[5][8]Maintain pH as close to neutral as possible unless experimentally required. Avoid prolonged exposure to extreme pH.
Temperature Higher temperatures accelerate exchange rates.[5][8]Store stock solutions at -20°C or -80°C. Minimize time at room temperature or elevated temperatures.
Solvent Protic solvents (water, methanol) are a source of protons and can facilitate exchange.[5]Use aprotic solvents (acetonitrile, DMSO) for stock solutions. Prepare aqueous solutions fresh before use.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution

This protocol describes the preparation of a 1 mg/mL stock solution in an aprotic solvent.

  • Materials:

    • This compound (solid)

    • Anhydrous Dimethyl Sulfoxide (DMSO) or Acetonitrile (ACN)

    • Calibrated analytical balance

    • Amber glass vial with a PTFE-lined cap

    • Volumetric flask and pipettes (gas-tight syringe for ACN)

  • Procedure:

    • Allow the sealed vial of this compound to equilibrate to room temperature before opening to prevent condensation.

    • Weigh the desired amount of this compound (e.g., 1 mg) and transfer it to the volumetric flask.

    • Add a small amount of the chosen solvent (DMSO or ACN) to dissolve the solid.

    • Once dissolved, bring the solution to the final volume with the solvent.

    • Cap the flask and vortex briefly to ensure homogeneity.

    • Transfer the solution to a labeled amber glass vial for storage.

    • Store the stock solution at -20°C or -80°C.

Protocol 2: Stability Assessment of this compound in an Aqueous Matrix

This protocol outlines a simple experiment to confirm the isotopic stability of this compound under your specific experimental conditions.

  • Materials:

    • This compound stock solution

    • Your experimental matrix (e.g., cell culture media, plasma, aqueous buffer)

    • LC-MS/MS system

  • Procedure:

    • Prepare a solution of this compound in your experimental matrix at the final working concentration.

    • Immediately analyze an aliquot of this solution using LC-MS/MS to establish a baseline (T=0). Record the peak area of the this compound mass transition.

    • Incubate the remaining solution under your standard experimental conditions (e.g., 37°C for 24 hours).

    • At predetermined time points (e.g., 2, 4, 8, 24 hours), take aliquots and analyze them by LC-MS/MS.

    • Data Analysis:

      • Monitor the peak area of this compound over time. A stable peak area indicates no significant degradation or loss.

      • Monitor the mass channels corresponding to the loss of one or more deuterium atoms (M+3, M+2, etc.). The absence of significant peaks at these masses confirms isotopic stability.

G cluster_prep Preparation Phase cluster_incubation Incubation Phase cluster_analysis Analysis Phase prep_solution Prepare this compound in Experimental Matrix t0_analysis Analyze Aliquot (T=0) via LC-MS/MS prep_solution->t0_analysis incubate Incubate Solution (Experimental Conditions) prep_solution->incubate t_analysis Analyze Aliquots at Time Points (Tx) incubate->t_analysis compare_data Compare T=0 and Tx Data t_analysis->compare_data conclusion Confirm Isotopic Stability (No change in mass or signal) compare_data->conclusion

References

Sertindole-d4 Matrix Effects in Bioanalysis: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding matrix effects encountered during the bioanalytical quantification of Sertindole using its deuterated internal standard, Sertindole-d4. The information is tailored for researchers utilizing Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

I. Frequently Asked Questions (FAQs)

Q1: What are matrix effects in the context of this compound bioanalysis?

A1: Matrix effects are the alteration of ionization efficiency for Sertindole and this compound by co-eluting endogenous components from the biological matrix (e.g., plasma, serum). These effects can lead to ion suppression (decreased signal) or ion enhancement (increased signal), potentially compromising the accuracy and precision of the bioanalytical method.[1][2][3] The use of a stable isotope-labeled internal standard like this compound is the most effective way to compensate for these effects, as it co-elutes with the analyte and experiences similar ionization suppression or enhancement.

Q2: Why is this compound used as an internal standard?

A2: this compound is a deuterated analog of Sertindole. It is considered the "gold standard" internal standard for LC-MS/MS bioanalysis because it has nearly identical physicochemical properties and chromatographic behavior to Sertindole. This ensures that it experiences the same degree of matrix effects and variability during sample processing, allowing for accurate correction of the analyte signal.

Q3: What are the common biological matrices used for Sertindole quantification, and which are least prone to matrix effects?

A3: The most common biological matrices for Sertindole quantification are human plasma and serum. While matrix effects can occur in any biological sample, plasma and serum are generally considered reliable matrices for antipsychotic drug analysis, often exhibiting minimal matrix effects when appropriate sample preparation techniques are employed.

Q4: What are the primary causes of matrix effects in Sertindole bioanalysis?

A4: The primary causes of matrix effects are co-eluting endogenous matrix components, such as phospholipids, salts, and proteins, that were not sufficiently removed during sample preparation.[2] These components can interfere with the ionization process in the mass spectrometer's source, leading to inaccurate results.

Q5: How can I assess the presence and magnitude of matrix effects for this compound?

A5: The matrix effect is typically assessed by comparing the peak area of an analyte in a post-extraction spiked blank matrix sample to the peak area of the analyte in a neat solution at the same concentration. The matrix factor (MF) is calculated as follows:

MF = (Peak Response in Presence of Matrix) / (Peak Response in Absence of Matrix)

An MF value of 1 indicates no matrix effect, a value < 1 indicates ion suppression, and a value > 1 indicates ion enhancement. The internal standard normalized matrix factor is then calculated to ensure the internal standard adequately compensates for the matrix effect.

II. Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments.

Problem Potential Cause Troubleshooting Steps & Recommendations
High variability in this compound signal across samples Inconsistent sample preparation leading to variable matrix effects.- Ensure thorough vortexing after adding the precipitation solvent to achieve consistent protein precipitation. - Use a consistent and validated liquid-liquid extraction (LLE) or solid-phase extraction (SPE) protocol. - Verify the precision of your pipetting and dispensing of the internal standard solution.
Significant ion suppression observed for both Sertindole and this compound Inadequate removal of phospholipids or other endogenous interferences from the plasma/serum matrix.- Optimize Sample Preparation:     - Protein Precipitation (PPT): While simple, it may not be sufficient for removing all interferences. Consider a post-precipitation dilution step (e.g., 10-fold or higher) to minimize matrix effects.[4]     - Liquid-Liquid Extraction (LLE): Experiment with different organic solvents (e.g., ethyl acetate, methyl tert-butyl ether) and pH adjustments to improve the selectivity of the extraction.     - Solid-Phase Extraction (SPE): Utilize a more selective SPE sorbent (e.g., mixed-mode cation exchange) to effectively remove interfering components. - Optimize Chromatography:     - Modify the gradient elution profile to achieve better separation of Sertindole and this compound from the matrix components.     - Consider using a different analytical column with a different stationary phase chemistry.
Inconsistent recovery of this compound Suboptimal extraction conditions or analyte binding to labware.- Evaluate Extraction Efficiency: Perform recovery experiments by comparing the analyte response in pre-extraction spiked samples to post-extraction spiked samples. - Adjust Extraction pH: Ensure the pH of the sample is optimized for the extraction of Sertindole (a basic compound). - Prevent Adsorption: Use low-adsorption polypropylene tubes and pipette tips.
Matrix effect is not adequately compensated by this compound The matrix effect is not uniform across different lots of biological matrix, or the internal standard is not behaving identically to the analyte.- Evaluate Matrix from Different Sources: Test at least six different lots of blank plasma/serum to assess the variability of the matrix effect. The coefficient of variation (CV%) of the internal standard-normalized matrix factor should ideally be ≤15%. - Verify Internal Standard Purity and Concentration: Ensure the this compound solution is of high purity and the concentration is accurate.

III. Experimental Protocols

The following are representative experimental protocols for the quantification of Sertindole in human plasma using this compound as an internal standard. These should be optimized and validated in your laboratory.

A. Sample Preparation: Protein Precipitation (PPT)

This method is rapid but may require further optimization to minimize matrix effects.

  • Aliquoting: To 100 µL of human plasma in a polypropylene microcentrifuge tube, add 25 µL of this compound internal standard working solution (e.g., at 100 ng/mL in methanol). Vortex for 10 seconds.

  • Precipitation: Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.

  • Vortexing: Vortex the mixture vigorously for 1 minute.

  • Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

  • Dilution (Optional but Recommended): Dilute the supernatant 10-fold with the initial mobile phase (e.g., 10 mM ammonium formate in water with 0.1% formic acid) to reduce matrix effects.

  • Injection: Inject an appropriate volume (e.g., 5-10 µL) into the LC-MS/MS system.

B. LC-MS/MS Parameters (Illustrative Example)
  • LC System: UHPLC system

  • Column: C18 column (e.g., 50 x 2.1 mm, 1.8 µm)

  • Mobile Phase A: 10 mM Ammonium Formate in water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient:

    • 0-0.5 min: 5% B

    • 0.5-2.5 min: 5-95% B

    • 2.5-3.0 min: 95% B

    • 3.1-4.0 min: 5% B

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • MS System: Triple quadrupole mass spectrometer

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • MRM Transitions (Example):

    • Sertindole: Q1/Q3 (e.g., 441.2 -> 198.1)

    • This compound: Q1/Q3 (e.g., 445.2 -> 202.1)

IV. Quantitative Data Summary

The following tables present representative data for recovery and matrix effects for Sertindole and its deuterated internal standard, this compound, in human plasma. This data is illustrative and should be established during in-house method validation.

Table 1: Recovery of Sertindole and this compound from Human Plasma

AnalyteConcentration (ng/mL)Mean Recovery (%)CV (%)
Sertindole1.0 (LQC)92.54.8
50.0 (MQC)94.13.5
400.0 (HQC)93.74.1
This compound100.0 (IS)95.23.9
LQC: Low Quality Control, MQC: Medium Quality Control, HQC: High Quality Control, IS: Internal Standard

Table 2: Matrix Effect of Sertindole and this compound in Human Plasma

AnalyteConcentration (ng/mL)Mean Matrix FactorCV (%)IS-Normalized Matrix Factor
Sertindole1.0 (LQC)0.916.20.96
400.0 (HQC)0.895.50.94
This compound100.0 (IS)0.955.8-
A Matrix Factor < 1 indicates ion suppression. An IS-Normalized Matrix Factor close to 1 indicates effective compensation by the internal standard.

V. Visualizations

Experimental Workflow for Sertindole Bioanalysis

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample add_is Add this compound (IS) plasma->add_is 100 µL ppt Protein Precipitation (Acetonitrile) add_is->ppt + 25 µL IS vortex Vortex ppt->vortex + 300 µL ACN centrifuge Centrifuge vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant dilute Dilute supernatant->dilute inject Inject into LC-MS/MS dilute->inject 10-fold quantify Quantification inject->quantify

Caption: A typical experimental workflow for the bioanalysis of Sertindole in plasma.

Signaling Pathway of Sertindole

sertindole_pathway sertindole Sertindole d2r Dopamine D2 Receptor sertindole->d2r Antagonist ht2ar Serotonin 5-HT2A Receptor sertindole->ht2ar Antagonist ht2cr Serotonin 5-HT2C Receptor sertindole->ht2cr Antagonist jak2 JAK2 sertindole->jak2 Inhibition of Phosphorylation d2r->jak2 ht2ar->jak2 stat3 STAT3 jak2->stat3 Phosphorylation p_stat3 p-STAT3 gene_expression Target Gene Expression p_stat3->gene_expression Transcription Regulation therapeutic_effects Antipsychotic Effects gene_expression->therapeutic_effects

Caption: Simplified signaling pathway of Sertindole's action.

References

Technical Support Center: Optimizing Sertindole-d4 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the use of Sertindole-d4 as an internal standard in the quantitative analysis of sertindole. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on method development, troubleshooting, and best practices.

Frequently Asked Questions (FAQs)

Q1: Why is a deuterated internal standard like this compound recommended for the analysis of sertindole?

A1: this compound is a stable isotope-labeled (SIL) internal standard, which is considered the gold standard in quantitative mass spectrometry. Because its chemical structure is nearly identical to sertindole, it exhibits very similar behavior during sample preparation (e.g., extraction), chromatography, and ionization in the mass spectrometer. This allows it to effectively compensate for variations in sample processing and matrix effects, leading to more accurate and precise quantification of sertindole.

Q2: What is the optimal concentration of this compound to use in my experiments?

A2: The optimal concentration of this compound should be consistent across all samples, including calibration standards, quality controls (QCs), and unknown samples. A common practice is to use a concentration that is in the mid-range of the analyte's calibration curve. For instance, if your sertindole calibration curve ranges from 1 to 500 ng/mL, a this compound concentration of 100 ng/mL would be a suitable starting point. The ideal concentration should produce a strong, reproducible signal without saturating the detector.

Q3: How should I prepare the stock and working solutions for this compound?

A3: Accurate preparation of standard solutions is crucial for reliable results.

  • Primary Stock Solution: Prepare a primary stock solution of this compound in a suitable organic solvent, such as methanol or acetonitrile, at a concentration of 1 mg/mL. Ensure the weighing and dilution are done with calibrated equipment. Store this solution at -20°C or -80°C for long-term stability.

  • Working Internal Standard Solution: Prepare a working solution by diluting the primary stock solution. For example, to achieve a final concentration of 100 ng/mL in a 100 µL plasma sample with a 10 µL spiking volume, you would prepare a 1 µg/mL working solution in the same solvent. This working solution is then used to spike all samples.

Q4: What are the critical quality attributes for this compound as an internal standard?

A4: The reliability of your results depends on the quality of your internal standard. Key attributes to consider are:

  • Chemical Purity: Should be as high as possible, ideally >98%.

  • Isotopic Purity: The enrichment of deuterium should be high to minimize the contribution of the unlabeled sertindole signal.

  • Stability: this compound should be stable under the storage and analytical conditions of your method.

Troubleshooting Guide

This guide addresses common issues encountered when using this compound as an internal standard in LC-MS/MS assays.

Issue Potential Cause(s) Troubleshooting Steps
High Variability in this compound Peak Area 1. Inconsistent pipetting of the internal standard. 2. Variability in sample extraction recovery. 3. Matrix effects (ion suppression or enhancement). 4. Instability of this compound in the sample matrix or autosampler.1. Use a calibrated pipette for adding the IS. Consider using an automated liquid handler for high throughput. 2. Optimize the extraction procedure to ensure consistent recovery. Ensure thorough vortexing and phase separation. 3. Evaluate matrix effects by comparing the IS response in a clean solution versus a matrix extract. If significant, improve sample cleanup or use matrix-matched calibrants. 4. Conduct stability experiments (e.g., freeze-thaw, bench-top) for this compound in the biological matrix.
Poor Chromatographic Peak Shape for this compound 1. Inappropriate mobile phase composition or gradient. 2. Column degradation or contamination. 3. Injection of the sample in a solvent much stronger than the initial mobile phase.1. Optimize the mobile phase pH and organic solvent composition. Adjust the gradient profile. 2. Use a guard column and ensure proper sample cleanup. If necessary, wash or replace the analytical column. 3. Reconstitute the final extract in a solvent that is of similar or weaker strength than the initial mobile phase.
Interference Peak at the Retention Time of this compound 1. Contamination from the sample collection tubes, solvents, or labware. 2. Presence of a metabolite that has the same mass transition. 3. Cross-talk from a high concentration of sertindole.1. Analyze blank solvents and extracts from empty collection tubes to identify the source of contamination. 2. Adjust the chromatography to separate the interfering peak from this compound. 3. Optimize the mass spectrometer's collision energy and other parameters to minimize cross-talk.
Inaccurate Quantification of Sertindole 1. Impure this compound standard containing unlabeled sertindole. 2. Incorrect concentration of the this compound working solution. 3. The concentration of the internal standard is too high or too low relative to the analyte.1. Verify the purity of the this compound standard with the supplier's certificate of analysis. 2. Prepare fresh working solutions and verify their concentration. 3. Adjust the internal standard concentration to be within the linear range of the assay and ideally close to the mid-point of the calibration curve.

Experimental Protocols

Below are representative protocols for the quantification of sertindole in human plasma using this compound as an internal standard.

Protocol 1: Protein Precipitation

This method is rapid and suitable for high-throughput analysis.

  • Sample Aliquoting: To 100 µL of human plasma in a microcentrifuge tube, add 10 µL of the this compound working solution (e.g., 1 µg/mL in methanol) to achieve a final concentration of 100 ng/mL.

  • Vortexing: Briefly vortex the sample to ensure thorough mixing.

  • Protein Precipitation: Add 300 µL of cold acetonitrile.

  • Vortexing: Vortex vigorously for 1 minute to precipitate the plasma proteins.

  • Centrifugation: Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase.

  • Injection: Inject a portion of the reconstituted sample into the LC-MS/MS system.

Protocol 2: Liquid-Liquid Extraction (LLE)

This method provides a cleaner extract compared to protein precipitation.

  • Sample Aliquoting: To 200 µL of human plasma in a glass tube, add 20 µL of the this compound working solution (e.g., 1 µg/mL in methanol).

  • Vortexing: Briefly vortex the sample.

  • pH Adjustment: Add 50 µL of 0.1 M sodium carbonate to basify the sample.

  • Extraction: Add 1 mL of methyl tert-butyl ether (MTBE).

  • Vortexing: Vortex for 5 minutes to ensure efficient extraction.

  • Centrifugation: Centrifuge at 4000 rpm for 10 minutes to separate the organic and aqueous layers.

  • Organic Layer Transfer: Carefully transfer the upper organic layer to a clean tube.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 100 µL of mobile phase.

  • Injection: Inject a portion of the reconstituted sample into the LC-MS/MS system.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis start Plasma Sample spike Spike with This compound start->spike extract Protein Precipitation or LLE spike->extract centrifuge Centrifuge extract->centrifuge evap Evaporate centrifuge->evap reconstitute Reconstitute evap->reconstitute inject Inject into LC-MS/MS reconstitute->inject separate Chromatographic Separation inject->separate detect Mass Spectrometric Detection separate->detect quantify Quantification detect->quantify result Concentration Result quantify->result

Caption: General experimental workflow for the quantification of sertindole using this compound.

troubleshooting_logic cluster_is Internal Standard Issues cluster_matrix Matrix Effect Issues cluster_chrom Chromatography Issues start Inaccurate Results? is_var High IS Variability? start->is_var Yes matrix Matrix Effects? start->matrix No is_conc Check IS Concentration and Purity is_var->is_conc Yes pipette Verify Pipetting Technique is_var->pipette Yes is_var->matrix No cleanup Improve Sample Cleanup matrix->cleanup Yes cal Use Matrix-Matched Calibrants matrix->cal Yes peak Poor Peak Shape? matrix->peak No mobile Optimize Mobile Phase peak->mobile Yes column Check Column Health peak->column Yes

Caption: A logical troubleshooting workflow for issues in sertindole analysis.

Sertindole-d4 purity and isotopic enrichment issues

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Sertindole-d4. The information is designed to address common issues related to purity, isotopic enrichment, and experimental use.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the typical purity and isotopic enrichment specifications for this compound?

A1: High-quality this compound, intended for use as an internal standard in quantitative analysis, should meet stringent purity criteria. While specifications can vary between suppliers and batches, general recommendations for deuterated standards are a chemical purity of greater than 99% and an isotopic enrichment of 98% or higher.[1] For a specific batch of this compound (HY-14543S-265739), a purity of 98.64% has been reported.[2] It is crucial to refer to the Certificate of Analysis (CoA) provided by the supplier for lot-specific data.[3]

Data Summary: this compound Quality Specifications

ParameterRecommended SpecificationReported Value (Example Batch)Importance
Chemical Purity >99%[1]98.64%[2]Ensures that the analytical signal is not compromised by interfering impurities, which could affect the accuracy of quantification.[1]
Isotopic Enrichment ≥98%[1]Not explicitly statedMinimizes the contribution of the unlabeled analyte (Sertindole) in the internal standard, preventing overestimation of the analyte's concentration.[1]

Q2: I am observing a higher-than-expected response for the unlabeled analyte (Sertindole) in my blank samples containing only this compound. What could be the cause?

A2: This issue, often referred to as "crosstalk," can stem from two primary sources:

  • Low Isotopic Purity: The this compound standard may contain a significant amount of the unlabeled (d0) Sertindole as an impurity.[1] This will directly contribute to the signal at the mass transition of the unlabeled analyte.

  • In-source Back-Exchange: Hydrogen-deuterium (H/D) exchange can occur in the mass spectrometer's ion source, where deuterium atoms on the this compound molecule are replaced by hydrogen atoms from residual water or solvent molecules. This is more likely if the deuterium labels are on chemically labile positions.

Troubleshooting Steps:

  • Review the Certificate of Analysis: Confirm the isotopic purity of the this compound lot you are using.

  • Optimize Mass Spectrometer Source Conditions: High source temperatures can sometimes promote H/D exchange. Try reducing the source temperature to the minimum required for efficient ionization.

  • Assess Contribution from the Internal Standard: Prepare a "zero sample" consisting of the blank matrix spiked with this compound at the working concentration. The analyte response in this sample represents the contribution from the internal standard, which can be subtracted from all other samples.[1]

Q3: My this compound internal standard signal is decreasing over time in prepared samples. What is the likely cause and how can I prevent it?

A3: A decreasing signal over time often points to stability issues, which can include:

  • Isotopic Exchange: Deuterium atoms on the this compound molecule may be exchanging with hydrogen atoms from the sample matrix or solvent, a process known as back-exchange.[1] This is more likely to occur in highly acidic or basic conditions or at elevated temperatures.[1]

  • Chemical Degradation: Sertindole, like any complex organic molecule, can be susceptible to degradation under certain conditions, such as exposure to light or extreme temperatures.

Troubleshooting Steps:

  • Conduct Stability Tests: Assess the stability of this compound in your specific sample matrix and mobile phase under your experimental conditions (e.g., at room temperature and refrigerated).[1]

  • Control pH: Maintain a neutral pH for your samples and mobile phases whenever possible to minimize the risk of acid- or base-catalyzed H/D exchange.[1]

  • Storage Conditions: Store stock solutions and prepared samples at low temperatures (e.g., 4°C or -20°C) and protect them from light.[2][4] For long-term storage of stock solutions, -80°C is recommended.[2]

Experimental Protocols

Protocol 1: Determination of this compound Chemical Purity by High-Performance Liquid Chromatography (HPLC)

Objective: To assess the chemical purity of a this compound sample by separating it from any potential impurities.

Methodology:

  • System Preparation:

    • HPLC system with a UV detector.

    • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase: A mixture of acetonitrile and a buffer (e.g., phosphate buffer, pH 3.5) in an isocratic or gradient elution. A common mobile phase composition is phosphate buffer:acetonitrile (80:20, v/v).

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 260 nm.

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable solvent like methanol or acetonitrile at a concentration of approximately 1 mg/mL.

    • Dilute the stock solution with the mobile phase to a working concentration of about 20 µg/mL.

  • Analysis:

    • Inject the prepared sample into the HPLC system.

    • Record the chromatogram for a sufficient run time to allow for the elution of all potential impurities.

  • Data Analysis:

    • Integrate the peak area of this compound and any impurity peaks.

    • Calculate the chemical purity as the percentage of the this compound peak area relative to the total peak area of all components.

Protocol 2: Assessment of Isotopic Enrichment of this compound by Mass Spectrometry

Objective: To determine the isotopic distribution and calculate the isotopic enrichment of this compound.

Methodology:

  • System Preparation:

    • A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is preferred for accurate mass measurements.

    • The mass spectrometer can be coupled to an LC system or used with direct infusion.

  • Sample Preparation:

    • Prepare a solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration appropriate for the mass spectrometer (typically in the low µg/mL to ng/mL range).

  • Analysis:

    • Acquire a full-scan mass spectrum of the this compound solution in positive ion mode. The mass range should be wide enough to encompass the unlabeled Sertindole (M+0) and all deuterated species (M+1, M+2, M+3, M+4, etc.).

  • Data Analysis:

    • Identify the ion peaks corresponding to the unlabeled Sertindole and the various deuterated isotopologues.

    • Integrate the peak intensities for each of these species.

    • Calculate the isotopic enrichment for the d4 species using the following formula: Isotopic Enrichment (%) = [Intensity(d4) / (Intensity(d0) + Intensity(d1) + Intensity(d2) + Intensity(d3) + Intensity(d4) + ...)] x 100

Protocol 3: Stability Assessment of this compound in Solution

Objective: To evaluate the stability of this compound in a specific solvent or sample matrix over time and under different storage conditions.

Methodology:

  • Sample Preparation:

    • Prepare multiple aliquots of this compound in the desired solvent or matrix at the working concentration.

  • Storage Conditions:

    • Store the aliquots under different conditions to be tested (e.g., -20°C, 4°C, room temperature, and exposed to light).

  • Time Points:

    • Analyze the aliquots at defined time points (e.g., 0, 2, 4, 8, 24, and 48 hours).

  • Analysis:

    • At each time point, analyze the samples using a suitable analytical method, such as LC-MS, to determine the concentration of this compound.

  • Data Analysis:

    • Plot the concentration of this compound as a function of time for each storage condition.

    • A significant decrease in concentration over time indicates instability under those conditions.

Visualizations

Experimental_Workflow General Workflow for this compound Quality Control cluster_prep Sample Preparation cluster_analysis Analytical Methods cluster_data Data Evaluation cluster_result Outcome Prep Prepare this compound Stock and Working Solutions HPLC HPLC-UV for Chemical Purity Prep->HPLC MS Mass Spectrometry for Isotopic Enrichment Prep->MS Stability LC-MS for Stability Assessment Prep->Stability Purity_Eval Calculate Chemical Purity (%) HPLC->Purity_Eval Enrichment_Eval Determine Isotopic Distribution and Enrichment (%) MS->Enrichment_Eval Stability_Eval Assess Degradation and H/D Exchange Stability->Stability_Eval Pass Meets Specifications Purity_Eval->Pass Fail Troubleshooting Required Purity_Eval->Fail Enrichment_Eval->Pass Enrichment_Eval->Fail Stability_Eval->Pass Stability_Eval->Fail

Caption: Workflow for this compound Quality Control.

Troubleshooting_Logic Troubleshooting Logic for Common this compound Issues Start Problem Observed High_Blank High Unlabeled Analyte Signal in Blank? Start->High_Blank Signal_Decrease Internal Standard Signal Decreasing? Start->Signal_Decrease Low_Purity Check CoA for Isotopic Purity High_Blank->Low_Purity Yes HD_Exchange Optimize MS Source Conditions (e.g., lower temperature) High_Blank->HD_Exchange No Stability_Issue Conduct Stability Study Signal_Decrease->Stability_Issue Yes Storage_Issue Review Storage Conditions (Temp, Light, pH) Signal_Decrease->Storage_Issue No Solution1 Correct for Contribution or Source New Standard Low_Purity->Solution1 HD_Exchange->Solution1 Solution2 Adjust Sample/Mobile Phase pH Store Samples Properly Stability_Issue->Solution2 Storage_Issue->Solution2

Caption: Troubleshooting logic for this compound.

References

Troubleshooting poor signal with Sertindole-d4

Author: BenchChem Technical Support Team. Date: November 2025

<

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving issues related to poor signal intensity when using Sertindole-d4 as an internal standard in analytical experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

This compound is a deuterium-labeled version of Sertindole, an atypical antipsychotic medication.[1][2] In research and clinical settings, it is primarily used as an internal standard for the quantitative analysis of Sertindole in biological samples by mass spectrometry.[1] The use of a stable isotope-labeled internal standard like this compound helps to correct for variations in sample preparation and instrument response, leading to more accurate and precise measurements.[3]

Q2: I am observing a poor signal for this compound in my LC-MS/MS analysis. What are the potential causes?

Poor signal intensity for this compound can stem from several factors throughout the analytical workflow. These can be broadly categorized as issues with the standard itself, sample preparation, chromatographic conditions, or mass spectrometer settings. Specific causes can include improper storage and handling, degradation, suboptimal ionization, matrix effects, or incorrect instrument parameters.

Q3: How should this compound be properly stored and handled?

Proper storage is critical to maintaining the integrity of this compound. It should be stored at 4°C for short-term storage, sealed and protected from moisture and light.[1][2] For long-term storage of stock solutions, it is recommended to store them at -80°C for up to 6 months or -20°C for up to 1 month.[1][2] Repeated freeze-thaw cycles should be avoided by preparing aliquots.[1] this compound is soluble in DMF (≥ 15 mg/mL) and DMSO (≥ 5 mg/mL).[1][2]

Q4: Could matrix effects be causing the poor signal?

Yes, matrix effects are a common cause of poor signal intensity in LC-MS/MS analysis.[4] This phenomenon, often referred to as ion suppression or enhancement, occurs when co-eluting compounds from the sample matrix interfere with the ionization of the analyte and internal standard.[3][4] Even with a deuterated internal standard, differential matrix effects can occur if there is a slight chromatographic separation between the analyte and the internal standard, exposing them to different matrix environments.[4]

Q5: Can the position of the deuterium labels on this compound affect its stability and signal?

The stability of the deuterium labels is crucial. If the deuterium atoms are located at chemically labile positions, they can undergo H/D exchange (deuterium loss) with protons from the solvent or sample matrix.[5] This can be catalyzed by acidic or basic conditions.[5][6] It is important to review the certificate of analysis to understand the labeling positions and avoid conditions that could promote this exchange.

Troubleshooting Guide

If you are experiencing a poor signal with this compound, follow this step-by-step guide to identify and resolve the issue.

Step 1: Verify the Integrity of the this compound Standard
  • Check Storage Conditions: Ensure that the standard has been stored according to the manufacturer's recommendations (4°C for solids, -20°C or -80°C for solutions, protected from light and moisture).[1][2]

  • Assess Purity: If possible, verify the isotopic purity of the standard. Low isotopic purity can lead to an overestimation of the analyte concentration.[5]

  • Prepare Fresh Solutions: Prepare a fresh stock solution and working standards from the solid material.

Step 2: Evaluate the Sample Preparation Procedure
  • Extraction Efficiency: Inefficient extraction of this compound from the sample matrix will result in a low signal. Optimize the extraction method (e.g., solid-phase extraction, liquid-liquid extraction) to ensure high and reproducible recovery.

  • pH Control: Maintain a neutral pH during sample preparation to minimize the risk of H/D exchange, especially if the deuterium labels are in labile positions.[5]

  • Minimize Matrix Effects: Employ strategies to reduce matrix effects, such as more selective sample clean-up, dilution of the sample extract, or using a different ionization source if available.

Step 3: Optimize Liquid Chromatography (LC) Parameters
  • Chromatographic Separation: Ensure that this compound is well-separated from interfering matrix components. A poor peak shape or co-elution with suppressive agents can significantly reduce the signal.

  • Mobile Phase Compatibility: The mobile phase should be compatible with both the analyte and the mass spectrometer's ionization source. For example, a common mobile phase for antipsychotic drug analysis is a gradient of 0.1% formic acid in water and an organic solvent like acetonitrile or methanol.[7]

  • Co-elution with Analyte: While separation from matrix is important, ensure that this compound co-elutes as closely as possible with the unlabeled Sertindole to compensate for matrix effects effectively.[4] Deuterated compounds can sometimes elute slightly earlier than their non-deuterated counterparts.[5]

Step 4: Optimize Mass Spectrometry (MS) Parameters
  • Tuning and Calibration: Ensure the mass spectrometer is properly tuned and calibrated according to the manufacturer's recommendations.

  • Ionization Source Conditions: Optimize the ionization source parameters, such as gas flows, temperature, and voltages, specifically for this compound. This can be done by infusing a solution of the standard directly into the mass spectrometer.[7] High source temperatures can sometimes promote H/D exchange.[5]

  • MRM Transitions: Verify that the correct precursor and product ion transitions are being monitored for this compound. These should be different from those of the unlabeled Sertindole.

Data Presentation

Table 1: Sertindole and this compound Mass Spectrometry Parameters (Hypothetical)

ParameterSertindoleThis compound
Precursor Ion (m/z)441.2445.2
Product Ion 1 (m/z)143.1147.1
Product Ion 2 (m/z)238.1238.1
Collision Energy (eV)3535
Dwell Time (ms)5050

Note: These are hypothetical values and should be optimized for your specific instrument and method.

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions
  • Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve it in 1 mL of methanol or another suitable solvent.[7]

  • Intermediate Solutions: Perform serial dilutions of the stock solution with the appropriate solvent to create a series of intermediate stock solutions (e.g., 100 µg/mL, 10 µg/mL, 1 µg/mL).[7]

  • Working Internal Standard Solution: Dilute an intermediate stock solution with the reconstitution solvent to the final concentration used for spiking samples (e.g., 100 ng/mL).

Protocol 2: Solid-Phase Extraction (SPE) of Sertindole from Plasma

This is a general protocol and may require optimization.

  • Sample Pre-treatment: To 200 µL of plasma sample, add 20 µL of the this compound working internal standard solution and 500 µL of a suitable buffer (e.g., phosphate buffer, pH 6). Vortex to mix.

  • SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of the buffer used in the pre-treatment step.

  • Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of the buffer, followed by 1 mL of an organic solvent (e.g., methanol) to remove interferences.

  • Elution: Elute the analyte and internal standard with 1 mL of a suitable elution solvent (e.g., 5% ammonium hydroxide in methanol).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in 100 µL of the mobile phase.[7]

Visualizations

TroubleshootingWorkflow cluster_step1 Standard Integrity Checks cluster_step2 Sample Preparation Checks cluster_step3 LC Parameter Checks cluster_step4 MS Parameter Checks start Poor this compound Signal step1 Step 1: Verify Standard Integrity start->step1 s1_check1 Check Storage Conditions step1->s1_check1 step2 Step 2: Evaluate Sample Preparation s2_check1 Optimize Extraction Efficiency step2->s2_check1 step3 Step 3: Optimize LC Parameters s3_check1 Optimize Separation step3->s3_check1 step4 Step 4: Optimize MS Parameters s4_check1 Tune and Calibrate MS step4->s4_check1 end_node Signal Improved s1_check2 Assess Purity s1_check1->s1_check2 s1_check3 Prepare Fresh Solutions s1_check2->s1_check3 s1_check3->step2 s2_check2 Control pH s2_check1->s2_check2 s2_check3 Minimize Matrix Effects s2_check2->s2_check3 s2_check3->step3 s3_check2 Check Mobile Phase s3_check1->s3_check2 s3_check3 Ensure Co-elution s3_check2->s3_check3 s3_check3->step4 s4_check2 Optimize Ion Source s4_check1->s4_check2 s4_check3 Verify MRM Transitions s4_check2->s4_check3 s4_check3->end_node

Caption: Troubleshooting workflow for poor this compound signal.

LogicalRelationship cluster_causes Potential Causes of Poor Signal cluster_solutions Corrective Actions cause1 Standard Degradation solution1 Proper Storage & Fresh Prep cause1->solution1 cause2 Matrix Effects (Ion Suppression) solution2 Improved Sample Cleanup cause2->solution2 cause3 Suboptimal MS/MS Parameters solution3 Parameter Optimization cause3->solution3 cause4 Inefficient Sample Prep solution4 Method Validation cause4->solution4

Caption: Logical relationship between causes and solutions.

References

Technical Support Center: Handling Hygroscopic Sertindole-d4

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance on handling the hygroscopic compound, Sertindole-d4. Adherence to these protocols is critical for maintaining the integrity, stability, and performance of the product in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it labeled?

A1: this compound is a deuterium-labeled version of Sertindole, an atypical antipsychotic medication.[1][2][3] The deuterium labeling provides a stable isotope tracer, which is valuable for quantitative analysis in drug development and pharmacokinetic studies.[1][2][3]

Q2: Is this compound hygroscopic?

A2: While direct data on the hygroscopicity of this compound is not explicitly stated, the recommended storage conditions consistently emphasize the need for "sealed storage, away from moisture and light."[1][2][4] This strongly indicates that the compound is sensitive to moisture and should be handled as a hygroscopic substance to prevent degradation and ensure experimental accuracy.

Q3: What are the primary consequences of improper handling of hygroscopic this compound?

A3: Improper handling and exposure to moisture can lead to several issues, including:

  • Inaccurate Weighing: Absorption of atmospheric moisture can lead to erroneously high mass readings, resulting in the preparation of solutions with lower than intended concentrations.

  • Chemical Degradation: Moisture can promote hydrolysis or other degradation pathways, compromising the purity and stability of the compound.[5]

  • Altered Physical Properties: Moisture absorption can cause the powder to cake or clump, making it difficult to handle and dispense accurately.[6]

  • Reduced Shelf-Life: Exposure to moisture can significantly shorten the viable shelf-life of the product.

Troubleshooting Guide

Problem 1: Difficulty in obtaining an accurate weight of this compound solid.

  • Cause: The compound has likely absorbed atmospheric moisture, leading to weight fluctuations.

  • Solution:

    • Work in a Controlled Environment: Whenever possible, handle and weigh this compound inside a glove box with controlled low humidity (ideally less than 40% relative humidity) or in a room with a dehumidifier.[7]

    • Use a Desiccator: Before weighing, allow the sealed vial of this compound to equilibrate to the ambient temperature of the weighing area inside a desiccator. This prevents condensation from forming on the cold vial.

    • Minimize Exposure Time: Open the vial only for the minimum time required to dispense the material.

    • Weigh by Difference: For highly sensitive applications, consider weighing the vial before and after removing the desired amount of powder to minimize the impact of moisture absorption during transfer.

Problem 2: Prepared stock solutions appear cloudy or show precipitation over time.

  • Cause: This could be due to several factors, including poor solubility in the chosen solvent, degradation of the compound, or contamination. Repeated freeze-thaw cycles can also inactivate the product.[1]

  • Solution:

    • Verify Solvent and Concentration: Ensure that the chosen solvent and concentration are appropriate for this compound. Refer to the solubility data provided by the supplier.[1][2] For instance, solubility is reported to be higher in DMF (≥ 15 mg/mL) and DMSO (≥ 5 mg/mL).[1][2]

    • Aid Dissolution: If solubility is a concern, gentle warming to 37°C or sonication in an ultrasonic bath can help dissolve the compound.[3]

    • Proper Storage of Stock Solutions: Once prepared, stock solutions should be aliquoted into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[1] Store these aliquots under the recommended conditions.[1]

    • Fresh Preparation: For in vivo experiments, it is recommended to prepare the working solution freshly on the day of use.[8]

Problem 3: Inconsistent or unexpected experimental results.

  • Cause: This can be a direct consequence of compound degradation due to moisture exposure, leading to a lower effective concentration of the active compound.

  • Solution:

    • Review Handling Procedures: Carefully review all handling and storage procedures to ensure they align with the recommendations for hygroscopic compounds.

    • Use Fresh Compound: If there is any suspicion that the compound has been compromised by moisture, it is best to use a fresh, unopened vial of this compound for critical experiments.

    • Implement Strict Environmental Controls: Enforce stricter control over humidity and temperature in the laboratory and storage areas.[7]

Data Presentation

Table 1: Recommended Storage Conditions for this compound

FormStorage TemperatureConditions
Solid4°CSealed storage, away from moisture and light.[1][2][4]
In Solvent-20°CSealed storage, away from moisture and light.[1][2]
In Solvent-80°CSealed storage, away from moisture and light.[1][2]

Table 2: Stability of this compound Stock Solutions

Storage TemperatureShelf-Life
-20°C1 month[1][2]
-80°C6 months[1][2]

Experimental Protocols

Protocol 1: Weighing and Preparation of a this compound Stock Solution

  • Acclimatization: Transfer the sealed vial of this compound from its storage location to a desiccator in the weighing area. Allow the vial to reach room temperature for at least 30 minutes to prevent condensation.

  • Environmental Control: Perform all subsequent steps in an environment with controlled low humidity (e.g., a glove box or a room with a dehumidifier).

  • Dispensing: Briefly open the vial and quickly weigh the desired amount of this compound powder onto a clean, tared weighing paper or into a suitable container.

  • Sealing: Immediately and tightly reseal the vial of solid this compound and return it to its proper storage conditions.

  • Dissolution: Add the appropriate solvent (e.g., DMSO, DMF) to the weighed powder. If necessary, gently warm the solution to 37°C or use an ultrasonic bath to ensure complete dissolution.[3]

  • Aliquoting and Storage: Once fully dissolved, divide the stock solution into single-use aliquots in tightly sealed vials. Store the aliquots at -20°C for up to one month or at -80°C for up to six months.[1][2]

Mandatory Visualizations

Hygroscopic_Handling_Workflow Workflow for Handling Hygroscopic this compound cluster_storage Storage cluster_preparation Preparation for Weighing cluster_weighing Weighing cluster_dissolution Dissolution cluster_solution_storage Stock Solution Storage storage Store at 4°C Sealed, away from moisture and light acclimatize Acclimatize to Room Temp in Desiccator storage->acclimatize weigh Weigh Quickly in Low Humidity Environment acclimatize->weigh dissolve Dissolve in Appropriate Solvent (e.g., DMSO, DMF) weigh->dissolve aid_dissolution Aid Dissolution if Needed (Warm/Sonicate) dissolve->aid_dissolution aliquot Aliquot into Single-Use Vials dissolve->aliquot store_solution Store at -20°C or -80°C Sealed, away from light aliquot->store_solution

Caption: Workflow for Handling Hygroscopic this compound.

Troubleshooting_Logic Troubleshooting Inconsistent Experimental Results start Inconsistent Experimental Results check_handling Review Handling and Storage Procedures for Moisture Exposure start->check_handling moisture_suspected Was the compound exposed to moisture? check_handling->moisture_suspected use_fresh Use a Fresh, Unopened Vial of this compound moisture_suspected->use_fresh Yes check_solution Review Stock Solution Preparation and Storage moisture_suspected->check_solution No end Problem Resolved use_fresh->end solution_issue Were there issues with solubility or storage? check_solution->solution_issue prepare_fresh Prepare a Fresh Stock Solution Following Protocol solution_issue->prepare_fresh Yes solution_issue->end No prepare_fresh->end

Caption: Troubleshooting Logic for Inconsistent Results.

References

Sertindole-d4 Solutions: A Guide to Long-Term Stability and Troubleshooting

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the long-term stability of Sertindole-d4 in solution. Below you will find frequently asked questions (FAQs) and troubleshooting guides to ensure the integrity of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound stock solutions?

For optimal stability, this compound stock solutions should be stored under the following conditions.[1] Aliquoting the solution is recommended to prevent repeated freeze-thaw cycles.[1] Solutions should be sealed and protected from moisture and light.[1]

Q2: How long can I store this compound stock solutions?

The recommended storage periods for this compound stock solutions are detailed in the table below.[1] Adherence to these guidelines is critical to minimize degradation.

Q3: What solvents are recommended for preparing this compound stock solutions?

This compound is soluble in Dimethylformamide (DMF) at ≥ 15 mg/mL and in Dimethyl sulfoxide (DMSO) at ≥ 5 mg/mL.

Q4: What are the known degradation pathways for Sertindole?

Studies on the non-deuterated form of Sertindole have shown that it is susceptible to degradation under several conditions, including:

  • Oxidative degradation [2][3][4]

  • Photolytic degradation (degradation upon exposure to light)[2][3][4]

  • Thermal degradation (degradation at elevated temperatures)[2][3][4]

While these studies were conducted on unlabeled Sertindole, it is prudent to assume that this compound may exhibit similar sensitivities.

Data Summary

The following table summarizes the recommended storage conditions and stability data for this compound solutions.

SolventStorage TemperatureStorage Period
DMF, DMSO-80°C6 months[1]
DMF, DMSO-20°C1 month[1]

Troubleshooting Guide

Encountering issues with this compound solution stability can compromise experimental outcomes. This guide provides a systematic approach to troubleshooting common problems.

TroubleshootingGuide start Problem: Inconsistent or Unexpected Experimental Results check_storage Step 1: Verify Storage Conditions - Temperature (-20°C or -80°C)? - Protected from light? - Tightly sealed? start->check_storage check_age Step 2: Check Solution Age - Within recommended storage period? (1 month at -20°C, 6 months at -80°C) check_storage->check_age Conditions Correct prepare_fresh Solution: Prepare Fresh Stock Solution - Use high-purity, anhydrous solvent. - Aliquot for single use. check_storage->prepare_fresh Conditions Incorrect check_handling Step 3: Review Handling Procedures - Minimized freeze-thaw cycles? - Used freshly opened, anhydrous solvent? check_age->check_handling Age Acceptable check_age->prepare_fresh Exceeded perform_qc Step 4: Perform Quality Control Check - Run stability-indicating HPLC or TLC analysis. check_handling->perform_qc Handling Appropriate check_handling->prepare_fresh Handling Issues degradation_suspected Degradation Suspected perform_qc->degradation_suspected degradation_suspected->prepare_fresh Yes no_degradation No Significant Degradation Detected degradation_suspected->no_degradation No investigate_other Action: Investigate Other Experimental Parameters (e.g., assay conditions, instrumentation). no_degradation->investigate_other

Troubleshooting workflow for this compound solution instability.

Experimental Protocols

To assess the stability of this compound, researchers can adapt established stability-indicating chromatographic methods developed for unlabeled Sertindole.[2][3][4]

High-Performance Liquid Chromatography (HPLC) Method

This method is effective for separating Sertindole from its degradation products.

  • Column: Reversed-phase C18 column.[2][3]

  • Mobile Phase: Phosphate buffer (pH 3.0) : Acetonitrile : Triethylamine (45:55:0.03, v/v/v).[2][3]

  • Flow Rate: 1.0 mL/min.[2][3]

  • Detection: UV at 256 nm.[2][3]

  • Quantitation: Based on the peak area of the this compound compared to a freshly prepared standard.

Thin-Layer Chromatography (TLC) Method

A simpler method for a qualitative or semi-quantitative assessment of stability.

  • Stationary Phase: Aluminum TLC plates precoated with silica gel G.F254.[2][3]

  • Mobile Phase: Methanol : Ethyl acetate : 33% Ammonia (1:9:0.1, v/v/v).[2][3]

  • Detection: Chromatograms are scanned at 227 nm.[2][3]

  • Analysis: Compare the intensity of the this compound spot to any degradation product spots that may appear.

The workflow for a typical stability study is outlined below.

StabilityStudyWorkflow prep_solution Prepare this compound Solution in Desired Solvent aliquot Aliquot Solution into Vials for Different Time Points and Conditions prep_solution->aliquot storage Store Aliquots Under Defined Conditions (e.g., -20°C, -80°C, Light, Dark) aliquot->storage analysis Analyze Aliquots at Scheduled Time Points (e.g., 0, 1, 3, 6 months) storage->analysis method Analytical Method (HPLC or TLC) analysis->method data_analysis Data Analysis: Compare Analyte Peak Area/Spot Intensity to Time Zero method->data_analysis conclusion Determine Stability and Shelf-Life Based on Data data_analysis->conclusion

Experimental workflow for a this compound stability study.

References

Validation & Comparative

A Researcher's Guide to the Sertindole-d4 Certificate of Analysis: A Comparative Overview

Author: BenchChem Technical Support Team. Date: November 2025

For researchers in drug development and analytical science, the Certificate of Analysis (CoA) for a reference standard is more than a mere formality; it is the cornerstone of data integrity. This guide provides a detailed explanation of the data presented in a typical CoA for Sertindole-d4, a deuterated internal standard crucial for quantitative bioanalytical studies. By comparing its specifications with those of other deuterated atypical antipsychotics, Olanzapine-d3 and Risperidone-d4, this document aims to equip scientists with the knowledge to critically evaluate and effectively utilize these essential research materials.

Understanding the Certificate of Analysis for Deuterated Standards

A Certificate of Analysis is a document issued by a manufacturer that confirms a product meets its predetermined specifications. For a deuterated standard like this compound, the CoA provides critical data on its identity, purity, and quality. These standards are indispensable in mass spectrometry-based quantification (e.g., LC-MS) of the active pharmaceutical ingredient (API) in biological matrices. The deuterium labels give the molecule a higher mass, allowing it to be distinguished from the unlabeled analyte while behaving almost identically during sample extraction and chromatographic separation.

Table 1: Representative Certificate of Analysis Data for this compound

ParameterSpecificationTypical MethodPurpose
Identity & Structure
Product NameThis compoundN/AUnique Identifier
CAS Number1794737-42-0[1][2][3]N/AChemical Abstract Service Registry Number
Molecular FormulaC₂₄H₂₂D₄ClFN₄O[2][3]Mass SpectrometryConfirms elemental composition
Molecular Weight444.97 g/mol [2][3]Mass SpectrometryConfirms isotopic mass
Purity & Quality
Chemical Purity≥98%HPLC, LC-MSQuantifies the percentage of the target compound
Isotopic Purity≥99% deuterated formsMass Spectrometry, NMRConfirms the degree of deuterium incorporation
AppearanceWhite to Off-White SolidVisual InspectionBasic quality check
Safety & Storage
Storage Condition-20°C, Protect from lightN/AEnsures long-term stability

Comparative Analysis with Alternative Standards

Sertindole is an atypical antipsychotic known for its high affinity for dopamine D2, serotonin 5-HT2A, and 5-HT2C receptors.[4][5][6] Its therapeutic alternatives often include other atypical antipsychotics like Olanzapine and Risperidone. When conducting pharmacokinetic or bioequivalence studies, researchers often use the corresponding deuterated standards. The table below compares the key specifications for these standards.

Table 2: Comparison of Deuterated Atypical Antipsychotic Standards

SpecificationThis compound Olanzapine-d3 Risperidone-d4
CAS Number 1794737-42-0[2]786686-79-1[7]1020719-76-9[8][9]
Molecular Formula C₂₄H₂₂D₄ClFN₄O[2]C₁₇H₁₇D₃N₄S[7]C₂₃H₂₃D₄FN₄O₂[9]
Molecular Weight 444.97 g/mol [2]315.45 g/mol [7]414.51 g/mol [8]
Typical Purity ≥98% (Chemical)≥99% (LCMS)[10]>95% (HPLC)[8]
Primary MOA D2/5-HT2A/5-HT2C Antagonist[5]D1-4/5-HT2A/2C Antagonist[11]D2/5-HT2A Antagonist[12]

This comparison highlights that while all three are high-purity standards suitable for bioanalysis, their distinct molecular properties necessitate specific LC-MS method development for each compound.

Sertindole's Signaling Pathway

Sertindole's efficacy in treating schizophrenia is attributed to its unique multi-receptor antagonism.[13] It primarily acts as an antagonist on dopamine D2 and serotonin 5-HT2A and 5-HT2C receptors.[4][5] The blockade of D2 receptors in the mesolimbic pathway is thought to reduce the "positive" symptoms of schizophrenia, such as hallucinations and delusions.[4][13] Simultaneously, the antagonism of 5-HT2A receptors may help alleviate "negative" symptoms and reduce the likelihood of extrapyramidal side effects.[4]

Sertindole_Signaling_Pathway Sertindole Sertindole D2_Receptor Dopamine D2 Receptor Sertindole->D2_Receptor Antagonism HT2A_Receptor Serotonin 5-HT2A Receptor Sertindole->HT2A_Receptor Antagonism HT2C_Receptor Serotonin 5-HT2C Receptor Sertindole->HT2C_Receptor Antagonism Alpha1_Receptor α1-Adrenergic Receptor Sertindole->Alpha1_Receptor Antagonism Positive_Symptoms Alleviation of Positive Symptoms D2_Receptor->Positive_Symptoms Negative_Symptoms Alleviation of Negative Symptoms HT2A_Receptor->Negative_Symptoms EPS_Reduction Reduced Risk of Extrapyramidal Symptoms HT2A_Receptor->EPS_Reduction Orthostatic_Hypotension Orthostatic Hypotension (Side Effect) Alpha1_Receptor->Orthostatic_Hypotension

Sertindole's primary receptor antagonism targets.

Key Experimental Protocols Explained

The values reported on a CoA are derived from rigorous analytical testing. Understanding the methodologies behind these tests is crucial for interpreting the data.

A. Purity Determination by High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for determining the chemical purity of a reference standard. It separates the main compound from any impurities.

  • Principle: A solution of the standard is injected into a high-pressure stream of liquid (mobile phase), which carries it through a column packed with a solid adsorbent material (stationary phase). Different components in the sample travel through the column at different speeds, causing them to separate. A detector (typically UV-Vis) at the end of the column measures the amount of each component as it elutes.

  • Protocol Outline:

    • Standard Preparation: A precise weight of this compound is dissolved in a suitable solvent (e.g., Methanol or Acetonitrile) to a known concentration.

    • Mobile Phase: A mixture of solvents (e.g., Acetonitrile and water with a buffer) is prepared and degassed.

    • Instrumentation: An HPLC system equipped with a C18 column and a UV detector is used. The detection wavelength is set to a value where Sertindole has maximum absorbance (e.g., 260 nm).[14]

    • Analysis: The prepared standard is injected into the HPLC. The resulting chromatogram shows a major peak for this compound and potentially minor peaks for impurities.

    • Calculation: Purity is calculated by dividing the area of the main peak by the total area of all peaks, expressed as a percentage.

B. Identity Confirmation by Mass Spectrometry (MS)

MS is a powerful technique used to confirm the molecular weight and elemental formula of a compound, which unequivocally verifies its identity.

  • Principle: The compound is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). The output is a mass spectrum showing the relative abundance of ions at different m/z values.

  • Protocol Outline:

    • Sample Introduction: The sample is typically introduced via direct infusion or as the eluent from an LC system (LC-MS).

    • Ionization: Electrospray Ionization (ESI) is commonly used for molecules like Sertindole. It creates protonated molecules, [M+H]⁺.

    • Mass Analysis: A high-resolution mass analyzer (e.g., Time-of-Flight or Orbitrap) measures the m/z of the ions with high accuracy.

    • Data Interpretation: For this compound (C₂₄H₂₂D₄ClFN₄O), the expected mass of the protonated molecule is calculated. The measured mass from the MS must match this theoretical mass within a very narrow tolerance (typically <5 ppm) to confirm its identity. The isotopic pattern, influenced by the presence of chlorine and deuterium, provides further structural confirmation.

C. Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed information about the molecular structure of a compound, confirming the position of atoms and, crucially for deuterated standards, the location of the deuterium labels.

  • Principle: Atomic nuclei with a property called "spin" (like ¹H) will align in a magnetic field. Applying radio waves of a specific frequency can cause these nuclei to "flip" their spin state. The frequency required for this flip is sensitive to the local chemical environment of the atom, providing a unique fingerprint of the molecule's structure.

  • Protocol Outline:

    • Sample Preparation: A few milligrams of the standard are dissolved in a deuterated solvent (e.g., Chloroform-d, DMSO-d6).

    • Data Acquisition: The sample is placed in a high-field NMR spectrometer, and a ¹H NMR spectrum is acquired.

    • Data Interpretation: The resulting spectrum shows a series of peaks. The position (chemical shift), splitting pattern, and integration (area) of each peak correspond to a specific proton or group of protons in the molecule. For this compound, the absence of signals at the positions where deuterium atoms have replaced protons confirms successful labeling.

Visualization of Analytical & Quality Workflows

The generation of a reliable reference standard and its accompanying CoA is a multi-step process involving synthesis, purification, rigorous testing, and documentation.

QC_Workflow Synthesis Chemical Synthesis of this compound Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification QC_Testing Quality Control Testing Purification->QC_Testing HPLC Purity (HPLC) QC_Testing->HPLC Test MS Identity (MS) QC_Testing->MS Test NMR Structure & Isotopic Purity (NMR) QC_Testing->NMR Test CoA_Gen Certificate of Analysis Generation HPLC->CoA_Gen MS->CoA_Gen NMR->CoA_Gen Release Product Release to Researcher CoA_Gen->Release

Quality control process for a reference standard.

A common analytical method combining separation and detection is Liquid Chromatography-Mass Spectrometry (LC-MS).

LCMS_Workflow Sample_Prep 1. Sample Preparation HPLC_System 2. HPLC Injection & Separation Sample_Prep->HPLC_System Ion_Source 3. Ionization (ESI) HPLC_System->Ion_Source Mass_Analyzer 4. Mass Analysis Ion_Source->Mass_Analyzer Detector 5. Detection Mass_Analyzer->Detector Data_System 6. Data Acquisition & Analysis Detector->Data_System

A typical analytical workflow for LC-MS analysis.

By understanding the data within a CoA and the methods used to generate it, researchers can ensure the accuracy and reproducibility of their experimental results, ultimately contributing to the development of safer and more effective pharmaceuticals.

References

Cross-Validation of Sertindole Assay with Sertindole-d4: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of the analytical assay for Sertindole, a potent antipsychotic agent, utilizing its deuterated stable isotope, Sertindole-d4, as an internal standard. The use of a stable isotope-labeled internal standard is a gold standard in quantitative bioanalysis, particularly for liquid chromatography-mass spectrometry (LC-MS/MS) based methods, offering high precision and accuracy by compensating for variability in sample preparation and instrument response. This document outlines the experimental protocols and presents representative data for the validation of such an assay, tailored for researchers, scientists, and drug development professionals.

Experimental Protocols

The following protocols describe a typical validated LC-MS/MS method for the quantification of Sertindole in a biological matrix (e.g., human plasma), using this compound as an internal standard.

Sample Preparation

A protein precipitation method is commonly employed for the extraction of Sertindole and this compound from plasma samples.

  • Materials:

    • Human plasma

    • Sertindole reference standard

    • This compound internal standard (IS) working solution (e.g., 100 ng/mL in acetonitrile)

    • Acetonitrile (ACN), HPLC grade

    • Formic acid, LC-MS grade

  • Procedure:

    • To 50 µL of plasma sample in a microcentrifuge tube, add 150 µL of the this compound internal standard working solution.

    • Vortex the mixture for 30 seconds to precipitate proteins.

    • Centrifuge the samples at 12,000 rpm for 10 minutes to pellet the precipitated proteins.

    • Transfer the supernatant to a clean tube or a 96-well plate.

    • Dilute the supernatant with an appropriate volume of water containing 0.1% formic acid (e.g., 500 µL) prior to injection into the LC-MS/MS system.

LC-MS/MS Instrumentation and Conditions
  • Liquid Chromatography (LC):

    • Column: A reversed-phase C18 column (e.g., Kinetex C18, 2.6 µm, 2.1 mm × 50 mm) is suitable for separation.

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient Elution: A typical gradient would start at a low percentage of mobile phase B, ramp up to a high percentage to elute the analytes, and then return to initial conditions for column re-equilibration. For example:

      • 0-1.0 min: 5% B

      • 1.0-5.0 min: Linear gradient to 95% B

      • 5.0-6.0 min: Hold at 95% B

      • 6.1-8.0 min: Return to 5% B and equilibrate.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry (MS/MS):

    • Ion Source: Electrospray Ionization (ESI) in positive ion mode.

    • Detection: Multiple Reaction Monitoring (MRM) is used for quantification. The precursor to product ion transitions for Sertindole and this compound need to be optimized. Representative transitions are:

      • Sertindole: m/z 441.2 → 188.1

      • This compound: m/z 445.2 → 192.1

    • Instrument: A triple quadrupole mass spectrometer is typically used for this application.

Data Presentation: Assay Validation Parameters

The following tables summarize the acceptance criteria and representative data for the cross-validation of the Sertindole assay using this compound.

Validation Parameter Acceptance Criteria Representative Results
Linearity (r²) ≥ 0.990.998
Calibration Range To be defined based on expected concentrations.1 - 1000 ng/mL
Lower Limit of Quantification (LLOQ) Signal-to-noise ratio ≥ 10; Accuracy within ±20%; Precision ≤ 20%1 ng/mL
Intra-day Precision (%CV) ≤ 15% (≤ 20% for LLOQ)2.5% - 8.1%
Inter-day Precision (%CV) ≤ 15% (≤ 20% for LLOQ)3.2% - 9.5%
Accuracy (% Bias) Within ±15% (±20% for LLOQ)-5.8% to 6.2%
Matrix Effect CV of IS-normalized matrix factor ≤ 15%4.7%
Recovery Consistent and reproducible> 85%
Stability (Freeze-thaw, Bench-top, Long-term) % Change within ±15%Stable under tested conditions

Table 1: Summary of Assay Validation Parameters.

Quality Control (QC) Level Nominal Concentration (ng/mL) Intra-day Precision (%CV) (n=6) Inter-day Precision (%CV) (n=18) Intra-day Accuracy (% Bias) (n=6) Inter-day Accuracy (% Bias) (n=18)
LLOQ QC 18.19.56.24.8
Low QC 35.46.8-2.1-1.5
Mid QC 1003.14.21.52.3
High QC 8002.53.2-5.8-4.9

Table 2: Precision and Accuracy Data for Sertindole Quantification.

Mandatory Visualizations

Sertindole_Assay_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (50 µL) vortex1 Vortex (30s) plasma->vortex1 is This compound IS (150 µL in ACN) is->vortex1 centrifuge Centrifuge (12,000 rpm, 10 min) vortex1->centrifuge supernatant Supernatant Transfer centrifuge->supernatant dilution Dilution with 0.1% Formic Acid in Water supernatant->dilution injection Inject 5 µL dilution->injection lc C18 Reversed-Phase LC Separation injection->lc ms Positive ESI-MS/MS Detection (MRM) lc->ms integration Peak Area Integration ms->integration ratio Calculate Area Ratio (Sertindole / this compound) integration->ratio calibration Quantify against Calibration Curve ratio->calibration result Final Concentration calibration->result

Caption: Workflow for Sertindole quantification using this compound IS.

Sertindole_Signaling_Pathway cluster_dopamine Dopaminergic System cluster_serotonin Serotonergic System sertindole Sertindole d2 Dopamine D2 Receptor sertindole->d2 ht2a Serotonin 5-HT2A Receptor sertindole->ht2a dopamine_effect Reduced Dopaminergic Neurotransmission d2->dopamine_effect Antagonism positive_symptoms Alleviation of Positive Symptoms (Hallucinations, Delusions) dopamine_effect->positive_symptoms serotonin_effect Modulation of Dopamine Release ht2a->serotonin_effect Antagonism negative_symptoms Improvement of Negative Symptoms serotonin_effect->negative_symptoms

Caption: Sertindole's primary mechanism of action.

The Gold Standard in Bioanalysis: A Comparative Guide to Sertindole-d4 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the bioanalysis of the atypical antipsychotic agent Sertindole, the choice of an appropriate internal standard is a critical decision that directly impacts the accuracy, precision, and reliability of quantitative data. This guide provides an objective comparison of Sertindole-d4, a stable isotope-labeled (SIL) internal standard, with other potential internal standards, such as structural analogs. By examining key performance characteristics through experimental data and detailed methodologies, this document will illustrate the superiority of this compound for robust and defensible bioanalytical results.

In the realm of liquid chromatography-tandem mass spectrometry (LC-MS/MS) based bioanalysis, an internal standard (IS) is indispensable for correcting variability throughout the analytical process.[1] An ideal IS should mimic the analyte of interest during sample extraction, chromatographic separation, and ionization in the mass spectrometer, thereby compensating for any potential variations.[2] While structural analogs—molecules with similar chemical structures to the analyte—are sometimes employed, stable isotope-labeled internal standards are widely considered the "gold standard".[1][3]

The Decisive Advantage of Isotopic Labeling

This compound is chemically identical to Sertindole, with the exception that four hydrogen atoms have been replaced by their stable isotope, deuterium. This subtle mass difference allows for its distinct detection by the mass spectrometer while ensuring that its physicochemical properties and behavior are virtually identical to the unlabeled analyte.[2] This near-perfect chemical mimicry provides superior compensation for analytical variability compared to structural analogs.[3]

A key challenge in bioanalysis is the "matrix effect," where endogenous components in biological samples (like plasma or urine) can interfere with the ionization of the analyte, leading to either suppression or enhancement of the signal.[4][5] Because this compound co-elutes with Sertindole and has the same ionization characteristics, it is affected by the matrix in the same way as the analyte.[6] This co-behavior allows for highly accurate correction of matrix-induced variations. Structural analogs, however, often have different retention times and ionization efficiencies, leading to inadequate compensation for matrix effects and compromising the accuracy and precision of the results.[1]

Performance Data: this compound vs. Structural Analogs

Table 1: Comparison of Key Performance Parameters

Performance ParameterThis compound (SIL-IS)Structural Analog ISRationale
Accuracy (% Bias) Typically < ±5%Can be > ±15%SIL-IS more effectively compensates for matrix effects and extraction variability.[7]
Precision (% CV) Typically < 5%Can be > 15%Consistent co-elution and ionization behavior of SIL-IS leads to lower variability.[8]
Matrix Effect Effectively CompensatedInconsistent CompensationIdentical physicochemical properties of SIL-IS ensure it is affected by the matrix in the same way as the analyte.[5]
Recovery Tracks Analyte RecoveryMay Differ from AnalyteNear-identical chemical properties of SIL-IS result in very similar extraction recovery.[9]

Table 2: Illustrative Quantitative Data from a Comparative Study of an Antipsychotic Drug

This table presents representative data from a study comparing a deuterated internal standard with a structural analog for the quantification of another antipsychotic drug, demonstrating the typical performance differences.

Analyte Concentration (ng/mL)Accuracy (% Bias) with Deuterated ISPrecision (% CV) with Deuterated ISAccuracy (% Bias) with Structural Analog ISPrecision (% CV) with Structural Analog IS
Low QC (5) -2.13.5-18.216.8
Mid QC (50) 1.52.812.514.5
High QC (500) 0.82.19.812.3

This data is illustrative and based on typical results from comparative studies of internal standards for similar analytes.

Experimental Protocols

To ensure the generation of high-quality bioanalytical data, the following are detailed methodologies for key experiments used to evaluate the performance of an internal standard.

Experimental Protocol 1: Sample Preparation for Sertindole Analysis in Human Plasma
  • Sample Thawing: Frozen human plasma samples are thawed at room temperature.

  • Aliquoting: 100 µL of plasma is transferred to a 1.5 mL microcentrifuge tube.

  • Internal Standard Spiking: 10 µL of the internal standard working solution (either this compound or a structural analog) is added to each plasma sample.

  • Protein Precipitation: 300 µL of acetonitrile is added to each sample to precipitate proteins.

  • Vortexing and Centrifugation: The samples are vortexed for 1 minute and then centrifuged at 14,000 rpm for 10 minutes.

  • Supernatant Transfer: The clear supernatant is transferred to a clean tube.

  • Evaporation: The supernatant is evaporated to dryness under a stream of nitrogen at 40°C.

  • Reconstitution: The dried residue is reconstituted in 100 µL of the mobile phase.

  • Injection: 10 µL of the reconstituted sample is injected into the LC-MS/MS system.

Experimental Protocol 2: Assessment of Matrix Effect and Recovery
  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Analyte and internal standard are spiked into the mobile phase.

    • Set B (Post-extraction Spike): Blank plasma is extracted first, and then the analyte and internal standard are added to the final extract.

    • Set C (Pre-extraction Spike): Analyte and internal standard are spiked into the plasma before the extraction process.

  • Analyze the Samples: Analyze all three sets of samples by LC-MS/MS.

  • Calculate Matrix Effect and Recovery:

    • Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100

    • Recovery (%) = (Peak Area in Set C / Peak Area in Set B) * 100

An ideal internal standard will have a matrix effect and recovery that are very similar to the analyte.[10]

Visualizing the Workflow and Rationale

The following diagrams, generated using Graphviz, illustrate the experimental workflow and the logical relationships underpinning the choice of an internal standard.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Plasma Plasma Sample Spike_IS Spike with Internal Standard Plasma->Spike_IS Protein_Precipitation Protein Precipitation (Acetonitrile) Spike_IS->Protein_Precipitation Centrifuge Centrifugation Protein_Precipitation->Centrifuge Evaporate Evaporation Centrifuge->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute LC_MSMS LC-MS/MS Analysis Reconstitute->LC_MSMS Data_Processing Data Processing and Quantification LC_MSMS->Data_Processing Logical_Relationship cluster_IS_Choice Internal Standard Selection cluster_Performance Performance Outcome Sertindole_d4 This compound (SIL-IS) High_Accuracy High Accuracy & Precision Sertindole_d4->High_Accuracy Identical Physicochemical Properties & Co-elution Structural_Analog Structural Analog IS Low_Accuracy Lower Accuracy & Precision Structural_Analog->Low_Accuracy Different Physicochemical Properties & Elution Times

References

Performance of Sertindole-d4 as an Internal Standard in Bioanalytical Methods: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the performance of Sertindole-d4 as an internal standard in the quantitative analysis of Sertindole in various human biological matrices. The data presented is compiled from several validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods. While a direct head-to-head comparison of this compound performance across different matrices in a single study is not available in the published literature, this guide synthesizes data from multiple sources to offer insights into its suitability for bioanalytical applications.

Data Presentation: Performance Characteristics of this compound

The use of a stable isotope-labeled internal standard, such as this compound, is a well-established practice in LC-MS/MS-based bioanalysis to ensure accuracy and precision by compensating for variability in sample preparation and matrix effects. The following tables summarize the typical performance characteristics of analytical methods for antipsychotic drugs, including Sertindole, that employ deuterated internal standards. The data is collated from studies validating methods in whole blood, plasma, and urine.

Table 1: Performance in Whole Blood

ParameterTypical PerformanceReference
Linearity (r²)>0.99[1][2][3]
Accuracy (% Bias)Within ±15% (±20% at LLOQ)[2][3]
Precision (% RSD)<15% (<20% at LLOQ)[2][3]
Recovery60 - 120%[2]
Matrix EffectWithin ±25%[2]
Lower Limit of Quantification (LLOQ)0.5 - 5 ng/mL[3]

Table 2: Performance in Plasma

ParameterTypical PerformanceReference
Linearity (r²)>0.99[4][5]
Accuracy (% Bias)Within ±15% (±20% at LLOQ)[4][5]
Precision (% RSD)<15% (<20% at LLOQ)[4][5]
RecoveryNot always reported, but process efficiency is evaluated[6]
Matrix EffectCan range from 68% to 211% but is compensated for by the IS[6]
Lower Limit of Quantification (LLOQ)0.2 - 5.0 ng/mL[5]

Table 3: Performance in Urine

ParameterTypical PerformanceReference
Linearity (r²)>0.99[7][8]
Accuracy (% Bias)Within ±15% (±20% at LLOQ)[7][8]
Precision (% RSD)<15% (<20% at LLOQ)[7][8]
RecoveryEvaluated along with process efficiency[7]
Matrix EffectMinimized by sample preparation and compensated for by the IS[7]
Lower Limit of Quantification (LLOQ)0.1 - 2.0 ng/mL[7]

Experimental Protocols

Detailed methodologies are crucial for replicating and comparing bioanalytical assays. Below are generalized experimental protocols for the analysis of Sertindole using this compound as an internal standard in different biological matrices, based on common practices in the cited literature.

Sample Preparation

Whole Blood:

  • Protein Precipitation: A common method involves protein precipitation. To a 1 mL whole blood sample, an internal standard solution (this compound) is added, followed by a precipitating agent such as acetonitrile or a mixture of methanol and acetonitrile.

  • Centrifugation: The mixture is vortexed and then centrifuged at high speed to pellet the precipitated proteins.

  • Supernatant Transfer: The clear supernatant is transferred to a clean tube.

  • Evaporation and Reconstitution: The supernatant may be evaporated to dryness under a stream of nitrogen and the residue reconstituted in a mobile phase-compatible solvent before injection into the LC-MS/MS system[2][3].

Plasma/Serum:

  • Protein Precipitation: Similar to whole blood, a specific volume of plasma or serum is mixed with the internal standard and a protein precipitating solvent[5][9].

  • Liquid-Liquid Extraction (LLE): Alternatively, LLE can be used. After adding the internal standard, the plasma sample is alkalinized, and an organic solvent (e.g., methyl-tertiary-butyl-ether) is added. The mixture is vortexed and centrifuged. The organic layer is then transferred and evaporated[4][6].

  • Solid-Phase Extraction (SPE): SPE is another common technique where the sample is loaded onto a cartridge that retains the analyte and internal standard, which are then eluted with a suitable solvent[7].

  • Final Steps: The extracted sample is then evaporated and reconstituted for analysis.

Urine:

  • Dilution ("Dilute and Shoot"): For urine, a simple dilution with a suitable buffer or mobile phase containing the internal standard is often sufficient[7].

  • Enzymatic Hydrolysis: If glucuronide metabolites are of interest, an enzymatic hydrolysis step using β-glucuronidase may be included before extraction.

  • Solid-Phase Extraction (SPE): For cleaner samples and lower detection limits, SPE can be employed to concentrate the analytes and remove matrix interferences[7].

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
  • Chromatographic Separation:

    • Column: A reverse-phase C18 column is typically used for separation[5][9].

    • Mobile Phase: A gradient elution with a combination of an aqueous phase (e.g., water with 0.1% formic acid or ammonium acetate) and an organic phase (e.g., acetonitrile or methanol with 0.1% formic acid) is common[5][7][9].

    • Flow Rate: Flow rates are typically in the range of 0.3-0.6 mL/min.

    • Run Time: Chromatographic run times are generally kept short, often under 10 minutes, for high throughput[4][7].

  • Mass Spectrometric Detection:

    • Ionization: Electrospray ionization (ESI) in the positive ion mode is typically used for Sertindole and this compound[5][9].

    • Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for both the analyte and the internal standard.

    • MRM Transitions: The specific m/z transitions for Sertindole and this compound would be optimized for the instrument being used.

Mandatory Visualization

Sertindole Signaling Pathways

Sertindole is an atypical antipsychotic that exerts its therapeutic effects through interactions with several neurotransmitter receptor systems in the brain. It acts as an antagonist at dopamine D2, serotonin 5-HT2A, and 5-HT2C receptors. Additionally, it has been shown to inhibit the JAK2-STAT3 signaling pathway, which may contribute to its broader pharmacological profile.

Sertindole_Signaling_Pathway cluster_receptor_antagonism Receptor Antagonism cluster_jak_stat JAK-STAT Pathway Inhibition Sertindole Sertindole D2_Receptor Dopamine D2 Receptor Sertindole->D2_Receptor 5HT2A_Receptor Serotonin 5-HT2A Receptor Sertindole->5HT2A_Receptor 5HT2C_Receptor Serotonin 5-HT2C Receptor Sertindole->5HT2C_Receptor Alpha1_Receptor α1-Adrenergic Receptor Sertindole->Alpha1_Receptor Sertindole_JAK Sertindole JAK2 JAK2 Sertindole_JAK->JAK2 STAT3 STAT3 JAK2->STAT3 phosphorylates Gene_Expression Target Gene Expression STAT3->Gene_Expression regulates

Caption: Sertindole's mechanism of action.

Experimental Workflow for Sertindole Analysis

The following diagram illustrates a typical workflow for the quantitative analysis of Sertindole in biological matrices using LC-MS/MS with this compound as an internal standard.

Experimental_Workflow Sample Biological Sample (Whole Blood, Plasma, Urine) IS_Spike Spike with This compound (IS) Sample->IS_Spike Extraction Sample Preparation (PPT, LLE, or SPE) IS_Spike->Extraction LC_Separation LC Separation (C18 Column) Extraction->LC_Separation MS_Detection MS/MS Detection (ESI+, MRM) LC_Separation->MS_Detection Data_Analysis Data Analysis (Analyte/IS Ratio vs. Conc.) MS_Detection->Data_Analysis Result Quantitative Result Data_Analysis->Result

Caption: Bioanalytical workflow for Sertindole.

References

The Gold Standard in Bioanalysis: A Comparative Guide to the Validation of an Analytical Method Using Sertindole-d4

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the pursuit of accurate and reliable quantification of therapeutic agents is paramount. In the realm of bioanalytical method validation, the choice of an internal standard is a critical determinant of data quality. This guide provides an objective comparison of analytical methodologies for the atypical antipsychotic drug Sertindole, with a focus on the superior performance of its deuterated analog, Sertindole-d4, as an internal standard. Supported by established principles of analytical chemistry and detailed experimental protocols, this document demonstrates the enhanced precision and accuracy achievable with the use of a stable isotope-labeled internal standard.

Sertindole is a potent therapeutic agent used in the management of schizophrenia, acting as an antagonist at dopamine D2, serotonin 5-HT2A, and alpha-1 adrenergic receptors. Accurate measurement of its concentration in biological matrices is crucial for pharmacokinetic and toxicokinetic studies. The use of an internal standard that closely mimics the analyte's behavior during sample preparation and analysis is essential for reliable results. While structural analogs can be used, deuterated internal standards, such as this compound, are widely considered the "gold standard" in quantitative mass spectrometry.

Superiority of this compound as an Internal Standard

The key advantage of a deuterated internal standard lies in its near-identical physicochemical properties to the analyte of interest. This ensures that this compound co-elutes with Sertindole during chromatographic separation, experiencing the same degree of ion suppression or enhancement in the mass spectrometer. This co-behavior allows for effective normalization of any variations that may occur during the analytical process, leading to more accurate and precise quantification.

In contrast, non-deuterated internal standards, which are typically structural analogs, may exhibit different chromatographic retention times and be affected differently by matrix components. This can introduce bias and variability into the results, compromising the integrity of the data.

Performance Characteristics of an LC-MS/MS Method Using this compound

The following tables summarize the typical performance characteristics of a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Sertindole in human plasma, utilizing this compound as the internal standard.

Table 1: Linearity of the Method

AnalyteCalibration Curve Range (ng/mL)Correlation Coefficient (r²)
Sertindole0.1 - 100≥ 0.995

Table 2: Accuracy and Precision

Quality Control SampleNominal Concentration (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%)
LLOQ0.1≤ 15≤ 1585 - 115
Low QC0.3≤ 15≤ 1585 - 115
Mid QC10≤ 15≤ 1585 - 115
High QC80≤ 15≤ 1585 - 115

LLOQ: Lower Limit of Quantification; QC: Quality Control; CV: Coefficient of Variation

Table 3: Limit of Detection (LOD) and Limit of Quantification (LOQ)

ParameterValue (ng/mL)
Limit of Detection (LOD)0.05
Lower Limit of Quantification (LLOQ)0.1

Experimental Protocols

A detailed methodology is crucial for replicating and verifying analytical results. The following sections outline a typical experimental protocol for the quantification of Sertindole in human plasma using this compound.

Sample Preparation
  • Thawing and Vortexing: Frozen human plasma samples are thawed to room temperature and vortexed to ensure homogeneity.

  • Aliquoting: A 100 µL aliquot of each plasma sample, calibration standard, and quality control sample is transferred to a clean microcentrifuge tube.

  • Internal Standard Spiking: 10 µL of this compound internal standard working solution (at a concentration of 100 ng/mL) is added to each tube, except for the blank matrix samples.

  • Protein Precipitation: 300 µL of acetonitrile is added to each tube to precipitate plasma proteins.

  • Vortexing and Centrifugation: The tubes are vortexed for 1 minute and then centrifuged at 10,000 rpm for 10 minutes.

  • Supernatant Transfer: The supernatant is carefully transferred to a clean tube.

  • Evaporation: The supernatant is evaporated to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: The dried residue is reconstituted in 100 µL of the mobile phase.

  • Injection: A 10 µL aliquot of the reconstituted sample is injected into the LC-MS/MS system.

Liquid Chromatography
  • Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm particle size) is used for chromatographic separation.

  • Mobile Phase: A gradient elution is typically employed, consisting of Mobile Phase A (e.g., 0.1% formic acid in water) and Mobile Phase B (e.g., 0.1% formic acid in acetonitrile).

  • Flow Rate: A typical flow rate is 0.4 mL/min.

  • Column Temperature: The column is maintained at a constant temperature, for example, 40°C.

Mass Spectrometry
  • Ionization Mode: Electrospray ionization (ESI) in the positive ion mode is commonly used.

  • Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity.

  • MRM Transitions:

    • Sertindole: The precursor ion (Q1) is typically the protonated molecule [M+H]+, and a specific product ion (Q3) is monitored.

    • This compound: The precursor ion will have a mass shift corresponding to the number of deuterium atoms, and a corresponding product ion is monitored. Specific m/z values for precursor and product ions need to be optimized for the instrument used.

  • Instrument Parameters: Parameters such as declustering potential, collision energy, and cell exit potential are optimized for both Sertindole and this compound to achieve maximum signal intensity.

Visualizing the Workflow and Mechanism of Action

To further clarify the experimental process and the biological context of Sertindole, the following diagrams are provided.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample add_is Add this compound (IS) plasma->add_is protein_precip Protein Precipitation (Acetonitrile) add_is->protein_precip centrifuge Centrifugation protein_precip->centrifuge evaporate Evaporation centrifuge->evaporate reconstitute Reconstitution evaporate->reconstitute lc_separation LC Separation (C18 Column) reconstitute->lc_separation ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection data_analysis Data Analysis (Quantification) ms_detection->data_analysis

Caption: Experimental workflow for the quantification of Sertindole in human plasma.

sertindole_moa cluster_receptors Receptor Targets cluster_effects Therapeutic Effects sertindole Sertindole d2 Dopamine D2 Receptor sertindole->d2 Antagonist ht2a Serotonin 5-HT2A Receptor sertindole->ht2a Antagonist a1 Alpha-1 Adrenergic Receptor sertindole->a1 Antagonist antipsychotic Antipsychotic Effect d2->antipsychotic ht2a->antipsychotic

Assessing the Isotopic Purity of Sertindole-d4: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Sertindole-d4 with alternative deuterated standards used in the analysis of antipsychotic drugs. The assessment of isotopic purity is critical for ensuring the accuracy and reliability of pharmacokinetic and metabolic studies. This document outlines the common analytical techniques, presents available data, and details the experimental protocols for determining the isotopic purity of these standards.

Introduction to this compound and Isotopic Labeling

This compound is a deuterium-labeled version of Sertindole, an atypical antipsychotic medication used in the treatment of schizophrenia.[1][2] Deuterated compounds like this compound are invaluable as internal standards in quantitative bioanalytical assays, particularly those employing mass spectrometry. The introduction of deuterium atoms results in a higher mass, allowing for clear differentiation from the unlabeled analyte while maintaining similar chemical and chromatographic properties. The isotopic purity of a deuterated standard is a critical quality attribute, as the presence of unlabeled or partially labeled species can interfere with the accuracy of analytical measurements.

Comparative Analysis of Deuterated Antipsychotic Standards

The selection of a suitable deuterated internal standard is crucial for the development of robust analytical methods. While this compound is the ideal internal standard for the analysis of Sertindole, other deuterated antipsychotics can serve as valuable comparators in terms of their isotopic purity and the analytical methods used for their assessment.

Table 1: Comparison of Isotopic Purity for Selected Deuterated Antipsychotic Standards

CompoundSupplier ExampleStated Chemical PurityStated Isotopic Purity/Enrichment
This compound MedchemExpress98.64%Not explicitly stated; typically >98%
Risperidone-d4 Tocris Bioscience≥98% (HPLC)98% D
Cayman Chemical≥99% deuterated forms (d1-d4)Not explicitly stated
Olanzapine-d8 Tocris Bioscience≥98% (HPLC)98% D
Cayman Chemical≥99% deuterated forms (d1-d8)Not explicitly stated
Haloperidol-d4 Cayman Chemical≥99% deuterated forms (d1-d4)Not explicitly stated

Note: The isotopic purity data is based on information provided by suppliers on their respective websites. For lot-specific and detailed isotopic distribution data, it is essential to consult the Certificate of Analysis (CoA) provided by the manufacturer.

Experimental Protocols for Isotopic Purity Assessment

The determination of isotopic purity for deuterated compounds like this compound primarily relies on two powerful analytical techniques: High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.

High-Resolution Mass Spectrometry (HRMS)

HRMS is a fundamental technique for assessing isotopic enrichment by accurately measuring the mass-to-charge ratio (m/z) of the molecule and its isotopologues.

Experimental Protocol:

  • Sample Preparation: A dilute solution of the deuterated standard (e.g., 1 µg/mL) is prepared in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, coupled to a liquid chromatography (LC) system is used.

  • Chromatographic Separation (Optional but Recommended): While direct infusion can be used, LC separation is often preferred to separate the deuterated standard from any potential impurities. A C18 reversed-phase column is commonly employed with a gradient elution using mobile phases such as water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

  • Mass Spectrometry Analysis:

    • Ionization: Electrospray ionization (ESI) in positive ion mode is typically used.

    • Scan Mode: The instrument is operated in full scan mode to acquire high-resolution mass spectra of the molecular ion region.

    • Data Analysis: The isotopic cluster of the molecular ion is analyzed. The relative intensities of the peaks corresponding to the unlabeled (d0) and deuterated (d1, d2, d3, d4, etc.) species are measured to calculate the percentage of each isotopologue and the overall isotopic enrichment.

HRMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-HRMS Analysis cluster_data Data Processing A Dissolve this compound in appropriate solvent B Inject sample into LC system A->B C Chromatographic Separation B->C D Electrospray Ionization (ESI) C->D E High-Resolution Mass Analysis D->E F Acquire Full Scan Mass Spectrum E->F G Analyze Isotopic Cluster F->G H Calculate Isotopic Purity G->H

Figure 1. Generalized workflow for isotopic purity assessment using LC-HRMS.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR, particularly ¹H (proton) and ²H (deuterium) NMR, is a powerful tool for confirming the position of deuterium labeling and quantifying the degree of deuteration.

Experimental Protocol:

  • Sample Preparation: A precise amount of the deuterated standard is dissolved in a suitable deuterated NMR solvent (e.g., chloroform-d, DMSO-d6). An internal standard with a known concentration may be added for quantitative analysis (qNMR).

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

  • ¹H NMR Analysis:

    • The ¹H NMR spectrum is acquired.

    • The absence or significant reduction of signals at the positions of deuteration, compared to the spectrum of the unlabeled Sertindole, confirms the location of the deuterium labels.

    • The residual proton signals in the deuterated positions can be integrated and compared to the integrals of non-deuterated protons in the molecule to estimate the isotopic enrichment.

  • ²H NMR Analysis:

    • The ²H NMR spectrum shows signals only for the deuterium atoms.

    • The presence of signals at the expected chemical shifts confirms the positions of deuteration.

NMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Interpretation A Dissolve this compound in deuterated NMR solvent B Acquire 1H NMR Spectrum A->B C Acquire 2H NMR Spectrum A->C D Confirm Deuteration Sites (1H NMR) B->D E Quantify Residual Protons (1H NMR) B->E F Confirm Deuterium Signals (2H NMR) C->F G Determine Isotopic Purity E->G F->G

Figure 2. Generalized workflow for isotopic purity assessment using NMR spectroscopy.

Sertindole's Mechanism of Action and Signaling Pathways

Sertindole exerts its antipsychotic effects through a complex interaction with several neurotransmitter receptors. Its primary mechanism of action involves antagonism of dopamine D2 and serotonin 5-HT2A and 5-HT2C receptors.[3][4][5] It also has a high affinity for α1-adrenergic receptors.[4][6] Understanding these pathways is crucial for researchers in drug development.

Sertindole_Signaling cluster_receptors Target Receptors cluster_pathways Primary Signaling Pathways Sertindole Sertindole D2 Dopamine D2 Receptor Sertindole->D2 HT2A Serotonin 5-HT2A Receptor Sertindole->HT2A HT2C Serotonin 5-HT2C Receptor Sertindole->HT2C A1 Alpha-1 Adrenergic Receptor Sertindole->A1 Gi ↓ Gαi/o D2->Gi Gq_2A ↓ Gαq/11 HT2A->Gq_2A Gq_2C ↓ Gαq/11 HT2C->Gq_2C Gq_A1 ↓ Gαq/11 A1->Gq_A1 AC ↓ Adenylyl Cyclase Gi->AC PLC ↑ PLC Gq_2A->PLC Gq_2C->PLC Gq_A1->PLC IP3_DAG ↑ IP3 & DAG PLC->IP3_DAG cAMP ↓ cAMP AC->cAMP Ca ↑ Ca²⁺ IP3_DAG->Ca

Figure 3. Simplified signaling pathways antagonized by Sertindole.

Conclusion

The isotopic purity of this compound is a critical parameter for its use as an internal standard in analytical chemistry. While specific batch-to-batch variability exists, suppliers generally ensure high levels of deuteration. The primary methods for confirming isotopic purity are High-Resolution Mass Spectrometry and NMR Spectroscopy. Researchers should always refer to the Certificate of Analysis for detailed, lot-specific data. When choosing a deuterated standard, it is important to consider not only the isotopic purity but also the chemical purity and the availability of comprehensive analytical data from the supplier. This guide provides a foundational understanding to aid in the selection and validation of this compound and other deuterated antipsychotic standards for research and drug development applications.

References

A Head-to-Head Comparison: Sertindole-d4 vs. Radiolabeled Sertindole in Preclinical Research

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of modern drug discovery and development, isotopically labeled compounds are indispensable tools for elucidating the pharmacokinetic, metabolic, and pharmacodynamic properties of novel drug candidates. Sertindole, an atypical antipsychotic, is no exception. Researchers utilize both deuterated and radiolabeled forms of this molecule to gain critical insights into its behavior in biological systems. This guide provides a detailed comparison of Sertindole-d4 and radiolabeled Sertindole, offering researchers and drug development professionals a comprehensive overview of their respective applications, supported by experimental data and protocols.

At a Glance: Key Differences and Applications

FeatureThis compoundRadiolabeled Sertindole ([³H] or [¹⁴C])
Primary Application Internal standard for quantitative bioanalysis by LC-MS/MS.Tracer for in vitro and in vivo studies, including receptor binding assays, metabolism studies, and pharmacokinetic profiling.
Detection Method Mass Spectrometry (MS)Scintillation Counting
Key Advantage High precision and accuracy in quantification due to co-elution with the analyte.[1][2]High sensitivity for detecting low concentrations of the compound and its metabolites.[3]
Primary Use Case Therapeutic drug monitoring, pharmacokinetic studies requiring precise concentration measurements.[4][5]Determining receptor affinity and density, tracking metabolic pathways, and assessing tissue distribution.[6][7][8]
Limitations Not suitable for tracking the molecule or its metabolites without a reference standard.Does not provide structural information about metabolites; requires specialized handling and disposal of radioactive materials.

In-Depth Analysis: Performance in Key Research Areas

Quantitative Bioanalysis: The Domain of this compound

This compound is the go-to choice for precise quantification of Sertindole in biological matrices such as plasma, serum, and tissue homogenates.[4] Its utility lies in its role as an ideal internal standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays.

The Advantage of a Stable Isotope-Labeled Internal Standard:

Deuterated standards like this compound are considered the gold standard for quantitative mass spectrometry.[1][2] Because their physicochemical properties are nearly identical to the unlabeled analyte, they co-elute during chromatography and experience similar ionization effects in the mass spectrometer. This co-elution corrects for variability in sample preparation, injection volume, and matrix effects, leading to highly accurate and precise measurements.[1][2]

Experimental Workflow: Quantification of Sertindole in Plasma

The following diagram illustrates a typical workflow for quantifying Sertindole in a plasma sample using this compound as an internal standard.

G cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Analysis plasma Plasma Sample is Add this compound (Internal Standard) plasma->is extraction Protein Precipitation & Solid Phase Extraction is->extraction evaporation Evaporation & Reconstitution extraction->evaporation lc UPLC Separation evaporation->lc ms Tandem Mass Spectrometry (MRM Mode) lc->ms quant Quantification (Ratio of Sertindole to this compound) ms->quant Sertindole Sertindole D2R Dopamine D2 Receptor Sertindole->D2R Antagonist HTR2A Serotonin 5-HT2A Receptor Sertindole->HTR2A Antagonist AC Adenylyl Cyclase D2R->AC Inhibits PLC Phospholipase C HTR2A->PLC Activates cAMP ↓ cAMP AC->cAMP Antipsychotic Antipsychotic Effects cAMP->Antipsychotic IP3_DAG ↑ IP3 & DAG PLC->IP3_DAG Ca ↑ Intracellular Ca²⁺ IP3_DAG->Ca Ca->Antipsychotic Sertindole Sertindole metabolite1 N-dealkylation (nor-sertindole) Sertindole->metabolite1 CYP3A4 metabolite2 Hydroxylation (5-hydroxy-sertindole) Sertindole->metabolite2 CYP2D6 metabolite3 Hydroxylation (4-hydroxy-sertindole) Sertindole->metabolite3 CYP2D6 conjugation Glucuronidation/ Sulfation metabolite1->conjugation metabolite2->conjugation metabolite3->conjugation excretion Excretion conjugation->excretion

References

The Gold Standard for Sertindole Quantification: A Comparative Guide to Using Sertindole-d4

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise and accurate quantification of therapeutic drugs is paramount for reliable pharmacokinetic, toxicokinetic, and clinical studies. This guide provides an objective comparison of the analytical performance of sertindole quantification utilizing its deuterated internal standard, sertindole-d4, against alternative methods. The inclusion of experimental data and detailed protocols underscores the superiority of using a stable isotope-labeled internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis.

The use of a deuterated internal standard is widely recognized as the "gold standard" in quantitative bioanalysis.[1] This is because a deuterated standard, such as this compound, is chemically and physically almost identical to the analyte, sertindole. This near-identical behavior allows it to effectively compensate for variations that can occur during sample preparation and analysis, including extraction efficiency, matrix effects (ion suppression or enhancement), and injection volume variability.[2][3]

Comparative Analysis of Quantitative Methods

The choice of analytical methodology significantly impacts the accuracy and precision of sertindole quantification. While various techniques exist, LC-MS/MS with a deuterated internal standard consistently demonstrates superior performance. The following tables summarize validation parameters from different analytical methods, highlighting the enhanced accuracy and precision afforded by the use of this compound.

Parameter LC-MS/MS with this compound (Expected) HPLC-UV [4]GC-MS [2]
Internal Standard This compoundNot specifiedNot specified
Linearity (r²) >0.990.9998Not specified
Accuracy (% Bias) Typically within ±15%Not specifiedNot specified
Precision (% RSD) <15%Intra-day: <2.0%, Inter-day: <2.5%Not specified
Lower Limit of Quantification (LLOQ) Low ng/mL or sub-ng/mLNot specified2 µg/g in liver tissue
Matrix Effect CompensatedSusceptibleSusceptible

Table 1: Comparison of validation parameters for different sertindole quantification methods. The data for LC-MS/MS with this compound is based on typical performance characteristics reported for such methods.

The Impact of Internal Standards on Accuracy and Precision

The use of a stable isotope-labeled internal standard like this compound directly addresses the analytical challenges posed by complex biological matrices. The rationale lies in the co-elution of the analyte and the internal standard, ensuring they experience the same experimental variations.

Analytical Variable Without Deuterated Internal Standard With this compound
Matrix Effect Significant and variable, leading to ion suppression or enhancement.[4]Compensated, leading to normalization of the analyte signal.[1]
Extraction Recovery Variable and difficult to control, leading to inaccurate results.Variations are accounted for as the analyte and IS are affected similarly.[3]
Ionization Efficiency Can fluctuate due to matrix components, affecting signal intensity.Fluctuations affect both analyte and IS, maintaining an accurate ratio.
Overall Accuracy Can be compromised, with potential for significant bias.Significantly improved, with results closer to the true value.[5]
Overall Precision Often higher variability (RSD >15-20%).Significantly improved, with lower relative standard deviation (RSD <15%).[5]

Table 2: The influence of using a deuterated internal standard on key analytical parameters.

Experimental Protocols

Method 1: Sertindole Quantification by LC-MS/MS with this compound Internal Standard

This protocol outlines a typical bioanalytical method for the quantification of sertindole in human plasma.

1. Sample Preparation:

  • To 100 µL of human plasma, add 25 µL of this compound internal standard working solution (e.g., 100 ng/mL in methanol).

  • Vortex briefly to mix.

  • Perform protein precipitation by adding 300 µL of acetonitrile.

  • Vortex for 1 minute, followed by centrifugation at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. LC-MS/MS Analysis:

  • LC System: Agilent 1290 Infinity LC system or equivalent.

  • Column: C18 reversed-phase column (e.g., Zorbax SB-C18, 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • MS System: Agilent 6460 Triple Quadrupole MS or equivalent with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive.

  • MRM Transitions:

    • Sertindole: Precursor ion > Product ion (specific m/z values to be optimized).

    • This compound: Precursor ion > Product ion (specific m/z values to be optimized).

3. Data Analysis:

  • Quantification is based on the ratio of the peak area of sertindole to the peak area of this compound.

  • A calibration curve is constructed by plotting the peak area ratio against the concentration of sertindole standards.

Method 2: Sertindole Quantification by HPLC-UV (Alternative Method)

This protocol is based on a published method for the determination of sertindole in pharmaceutical formulations.[4]

1. Sample Preparation (for tablets):

  • Grind tablets to a fine powder.

  • Weigh a portion of the powder equivalent to a specific amount of sertindole and transfer to a volumetric flask.

  • Add a suitable solvent (e.g., methanol) and sonicate to dissolve the sertindole.

  • Dilute to volume with the solvent and filter the solution.

2. HPLC-UV Analysis:

  • HPLC System: Agilent 1100 series or equivalent with a UV detector.

  • Column: C18 reversed-phase column.

  • Mobile Phase: A suitable mixture of buffer and organic solvent (e.g., phosphate buffer and acetonitrile).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 256 nm.

  • Injection Volume: 20 µL.

3. Data Analysis:

  • Quantification is based on the peak area of sertindole.

  • A calibration curve is constructed by plotting the peak area against the concentration of sertindole standards.

Visualizing the Workflow

The following diagrams illustrate the experimental workflows for the two described methods.

cluster_0 LC-MS/MS with this compound A Plasma Sample B Add this compound (IS) A->B C Protein Precipitation B->C D Centrifugation C->D E Evaporation D->E F Reconstitution E->F G LC-MS/MS Analysis F->G H Data Analysis (Peak Area Ratio) G->H

LC-MS/MS workflow with deuterated internal standard.

cluster_1 HPLC-UV (Alternative Method) I Tablet Powder J Dissolution in Solvent I->J K Filtration J->K L HPLC-UV Analysis K->L M Data Analysis (Peak Area) L->M

HPLC-UV workflow for sertindole analysis.

Conclusion

The use of this compound as an internal standard in LC-MS/MS analysis provides a robust and reliable method for the quantification of sertindole in biological matrices. The near-identical physicochemical properties of the deuterated standard to the analyte ensure that variations during sample processing and analysis are effectively compensated for, leading to superior accuracy and precision compared to methods that do not employ a stable isotope-labeled internal standard. For researchers requiring high-quality, defensible data for pharmacokinetic and other critical studies, the adoption of an LC-MS/MS method with this compound is the recommended approach.

References

A Guide to Inter-laboratory Comparison of Sertindole-d4 Analytical Methods

Author: BenchChem Technical Support Team. Date: November 2025

Introduction to Inter-laboratory Comparison

Inter-laboratory comparison, often referred to as proficiency testing or ring trials, is a critical component of method validation. It serves to demonstrate the reproducibility and reliability of an analytical method when performed by different laboratories, using different equipment and personnel. The primary goal is to ensure that the data generated across various sites are comparable and trustworthy, which is essential for regulatory submissions and multi-center clinical trials.[1][2][3] The process typically involves a coordinating laboratory that prepares and distributes identical sets of samples to participating laboratories for blind analysis. The results are then statistically compared to assess the overall performance of the method and the proficiency of each laboratory.[4][5]

Typical Analytical Methodologies for Sertindole-d4

This compound, as a deuterated internal standard for the antipsychotic drug Sertindole, is typically analyzed in biological matrices (e.g., plasma, serum) using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This technique offers high selectivity and sensitivity, making it the gold standard for bioanalytical studies. The method would involve sample preparation (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction), followed by chromatographic separation and detection by the mass spectrometer.

Key Performance Parameters for Comparison

An inter-laboratory study for a this compound method would compare several key validation parameters across the participating labs. The acceptance criteria for these parameters are often guided by regulatory bodies like the FDA and EMA.[6]

Table 1: Hypothetical Inter-laboratory Comparison of this compound Quantification

ParameterLaboratory ALaboratory BLaboratory CTypical Acceptance Criteria
Linearity (r²) 0.9980.9970.999≥ 0.99
Lower Limit of Quantification (LLOQ) 0.1 ng/mL0.1 ng/mL0.09 ng/mLSignal-to-Noise > 10, Acc/Prec within ±20%
Intra-day Accuracy (% Bias) -2.5% to 3.1%-4.2% to 1.8%-3.5% to 2.7%Within ±15% (±20% at LLOQ)
Intra-day Precision (% CV) ≤ 5.8%≤ 6.5%≤ 5.2%≤ 15% (≤ 20% at LLOQ)
Inter-day Accuracy (% Bias) -3.8% to 2.2%-5.1% to 3.5%-4.0% to 3.1%Within ±15% (±20% at LLOQ)
Inter-day Precision (% CV) ≤ 7.2%≤ 8.1%≤ 6.8%≤ 15% (≤ 20% at LLOQ)
Recovery 85%88%82%Consistent, precise, and reproducible
Matrix Effect 1.030.981.05IS-normalized factor within acceptable range

Note: The data in this table is representative and intended for illustrative purposes.

Experimental Protocols

A detailed experimental protocol is crucial for ensuring consistency across laboratories. Below is a representative LC-MS/MS method that could be used for the analysis of Sertindole and its internal standard, this compound.

Representative Bioanalytical Method for Sertindole and this compound in Human Plasma

1. Sample Preparation (Protein Precipitation)

  • Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.

  • Add 25 µL of this compound internal standard working solution (e.g., at 100 ng/mL).

  • Vortex for 10 seconds.

  • Add 300 µL of acetonitrile to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer 200 µL of the supernatant to a clean tube or a 96-well plate.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Vortex for 30 seconds and inject into the LC-MS/MS system.

2. LC-MS/MS Conditions

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: A suitable gradient to separate Sertindole from matrix components (e.g., starting with 10% B, ramping to 90% B).

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • MRM Transitions:

    • Sertindole: Q1/Q3 (e.g., 441.2 -> 149.1)

    • This compound: Q1/Q3 (e.g., 445.2 -> 153.1)

  • Data Analysis: Quantification is performed by calculating the peak area ratio of the analyte to the internal standard.

Visualizations

Workflow for an Inter-laboratory Comparison Study

The following diagram illustrates the typical workflow for conducting an inter-laboratory comparison study.

InterLab_Comparison_Workflow Start Study Design and Protocol Development CoordLab Coordinating Laboratory Prepares and Validates Samples Start->CoordLab SampleDist Distribution of Blinded Samples to Participating Labs CoordLab->SampleDist LabA Laboratory A Analysis SampleDist->LabA LabB Laboratory B Analysis SampleDist->LabB LabC Laboratory C Analysis SampleDist->LabC DataCollection Data Submission to Coordinating Laboratory LabA->DataCollection LabB->DataCollection LabC->DataCollection StatsAnalysis Statistical Analysis and Comparison of Results DataCollection->StatsAnalysis Report Final Report Generation and Distribution StatsAnalysis->Report End Assessment of Method Reproducibility Report->End

Caption: Workflow of a typical inter-laboratory comparison study.

Experimental Workflow for LC-MS/MS Analysis

This diagram outlines the sequential steps involved in a typical bioanalytical LC-MS/MS method.

LCMSMS_Workflow Sample Receive Plasma Sample Spike Spike with this compound (Internal Standard) Sample->Spike Prepare Sample Preparation (e.g., Protein Precipitation) Spike->Prepare Extract Extract Supernatant and Evaporate Prepare->Extract Reconstitute Reconstitute in Mobile Phase Extract->Reconstitute Inject Inject into LC-MS/MS System Reconstitute->Inject Separate Chromatographic Separation (HPLC/UHPLC) Inject->Separate Detect Mass Spectrometric Detection (MS/MS) Separate->Detect Quantify Data Processing and Quantification Detect->Quantify Result Report Concentration Quantify->Result

Caption: Experimental workflow for LC-MS/MS bioanalysis.

References

Safety Operating Guide

Proper Disposal of Sertindole-d4: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate reference, Sertindole-d4 requires disposal as hazardous chemical waste through an approved waste disposal plant. Do not dispose of it in standard trash or down the drain.

This document provides essential safety and logistical information for the proper disposal of this compound, a deuterated form of the antipsychotic medication Sertindole. The following procedures are designed to ensure the safety of laboratory personnel and to maintain compliance with environmental regulations. Sertindole is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects[1].

Hazard Summary

Before handling this compound for disposal, it is crucial to be aware of its primary hazards.

Hazard StatementClassificationPrecautionary Statement
Harmful if swallowed[1][2]Acute Toxicity, Oral (Category 4)[1]Do not eat, drink or smoke when using this product. If swallowed, call a poison center or doctor. Rinse mouth.[1]
Very toxic to aquatic life with long lasting effects[1]Acute and Chronic Aquatic Toxicity (Category 1)[1]Avoid release to the environment. Collect spillage.[1]
Causes skin irritation[3]Skin Irritation 2[3]Wash skin thoroughly after handling.[1]
Causes serious eye irritation[3]Eye Irritation 2A[3]IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
May cause respiratory irritation[3]Specific Target Organ Toxicity - Single Exposure 3[3]Avoid breathing dust/fume/gas/mist/vapours/spray.[3]

This table summarizes the key hazards associated with Sertindole, the parent compound of this compound. It is essential to handle the deuterated form with the same precautions.

Step-by-Step Disposal Protocol

Follow these steps to ensure the safe and compliant disposal of this compound and its contaminated materials.

1. Personal Protective Equipment (PPE):

  • Wear appropriate PPE, including safety goggles with side-shields, protective gloves, and impervious clothing[1].

  • If there is a risk of aerosol formation, use a suitable respirator[1].

2. Waste Segregation and Collection:

  • Do not mix this compound waste with other waste streams.

  • Collect all this compound waste, including unused product, contaminated labware (e.g., pipette tips, vials), and spill cleanup materials, in a designated, sturdy, and leak-proof container[4].

  • The container must be compatible with the chemical and clearly labeled as "Hazardous Waste" with the full chemical name "this compound"[4].

3. Container Management:

  • Keep the hazardous waste container securely sealed at all times, except when adding waste[4].

  • Store the sealed container in a designated secondary containment area away from incompatible materials to prevent accidental spills or leaks[4].

  • The storage area should be cool, well-ventilated, and away from direct sunlight and sources of ignition[1].

4. Spill Management:

  • In case of a spill, absorb the material with a finely-powdered liquid-binding material such as diatomite or universal binders[1].

  • Decontaminate the affected surfaces and equipment by scrubbing with alcohol[1].

  • Collect all contaminated materials and dispose of them as hazardous waste according to this protocol[1].

5. Final Disposal:

  • Arrange for the collection of the hazardous waste container by your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor[4].

  • Dispose of the contents and the container at an approved waste disposal plant[1].

  • Crucially, do not dispose of this compound in household garbage or allow it to enter the sewage system [2].

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: Have this compound for Disposal is_waste Is the material considered waste? start->is_waste ppe Wear appropriate PPE: - Safety goggles - Gloves - Lab coat is_waste->ppe Yes no_sewer Do NOT dispose down the drain or in regular trash. is_waste->no_sewer No, but needs disposal spill Is it a spill? ppe->spill collect Collect in a designated, labeled, and sealed hazardous waste container. store Store container in a secondary containment area. collect->store spill->collect No absorb Absorb with inert material. Decontaminate area. spill->absorb Yes absorb->collect contact_ehs Contact Environmental Health & Safety (EHS) or approved waste disposal service. store->contact_ehs end End: Proper Disposal contact_ehs->end no_sewer->ppe

Caption: Decision workflow for the safe disposal of this compound.

Experimental Protocols

No specific experimental protocols for the disposal of this compound were cited in the reviewed safety data sheets. The standard procedure is chemical waste disposal as outlined above. Chemical decomposition methods are generally not recommended without specific, validated protocols and should only be performed by trained professionals in appropriate facilities.

Quantitative Data

The safety data sheets reviewed for Sertindole do not specify any occupational exposure limit values[1]. Therefore, no quantitative data for exposure is available for inclusion. Always handle this compound with care to minimize exposure.

References

Essential Safety and Operational Guide for Handling Sertindole-d4

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with Sertindole-d4. The following procedures are designed to ensure the safe handling, use, and disposal of this compound in a laboratory setting.

Hazard and Safety Data

This compound is the deuterated form of Sertindole, a neuroleptic agent.[1] While specific safety data for the deuterated compound is limited, the safety profile of Sertindole should be closely followed. Sertindole is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[2]

Hazard Classification & StorageDetails
Acute Oral Toxicity Category 4 (Harmful if swallowed)[2]
Skin Irritation Causes skin irritation[3]
Eye Irritation Causes serious eye irritation[3]
Respiratory Irritation May cause respiratory irritation[3]
Aquatic Hazard (Acute) Category 1 (Very toxic to aquatic life)[2]
Aquatic Hazard (Chronic) Category 1 (Very toxic to aquatic life with long lasting effects)[2]
Storage (Powder) Store at -20°C[2]
Storage (in Solvent) Store at -80°C for up to 6 months; -20°C for up to 1 month[1][2]

Personal Protective Equipment (PPE)

A comprehensive assessment of risk should be conducted based on your institution's safety plan to determine the appropriate PPE.[4][5] The following PPE is recommended to create a barrier between the handler and the hazardous compound.[6]

  • Eye Protection : Wear safety goggles with side-shields.[2]

  • Hand Protection : Use protective, chemical-resistant gloves (e.g., nitrile).[2] For some activities involving hazardous drugs, wearing two pairs of chemotherapy gloves is required.[4][5]

  • Body Protection : An impervious lab coat or gown is required to prevent skin contact.[2][4][5]

  • Respiratory Protection : If there is a risk of aerosol formation or if working outside of a ventilated enclosure, a suitable respirator (e.g., N95 or higher) should be used.[2][6] Ensure proper fit-testing and training for respirator use.[6][7]

Operational Plan: Handling and Disposal Protocol

The following protocol outlines the procedural steps for the safe handling of this compound from receipt to disposal.

1. Receiving and Storage

  • Upon receipt, visually inspect the container for any damage or leaks.

  • Log the compound into your chemical inventory.

  • Store the container in a tightly sealed, clearly labeled vessel in a cool, well-ventilated area away from direct sunlight.[2]

  • Follow the specific storage temperature guidelines for the solid compound (-20°C) and solutions (-20°C or -80°C).[1][2]

2. Preparation of Stock Solutions

  • All handling of the solid compound, including weighing and initial solubilization, must be performed in a certified chemical fume hood or a Class II Biosafety Cabinet to avoid inhalation and aerosol formation.[2][6]

  • Use appropriate solvents as indicated by the supplier's solubility information.[1]

  • Once prepared, aliquot the stock solution into smaller, single-use volumes to prevent degradation from repeated freeze-thaw cycles.[1]

  • Clearly label all solution vials with the compound name, concentration, solvent, date of preparation, and appropriate hazard symbols.

3. Use in Experiments

  • When using this compound in experiments, ensure all procedures are conducted in a well-ventilated area.[2]

  • Avoid direct contact with skin, eyes, and clothing.[2]

  • Do not eat, drink, or smoke in the designated work area.[2]

4. Decontamination and Spill Management

  • Decontamination : All surfaces and equipment that come into contact with this compound must be decontaminated. Consult your institution's safety guidelines for appropriate decontamination procedures for hazardous drugs.

  • Spill Management :

    • Evacuate the immediate area.

    • Ensure adequate ventilation.

    • Wearing appropriate PPE, contain and collect the spillage.

    • Clean the spill area thoroughly.

    • Dispose of all cleanup materials as hazardous waste.

5. Disposal

  • Dispose of all waste containing this compound (including empty containers, contaminated PPE, and experimental waste) as hazardous chemical waste.[2]

  • Follow all local, state, and federal regulations for hazardous waste disposal. Do not allow the product to enter drains or waterways, as it is very toxic to aquatic life.[2][3]

First Aid Measures

  • If Swallowed : Call a poison control center or doctor immediately if you feel unwell.[2] Rinse the mouth with water.[2]

  • Skin Contact : Immediately remove all contaminated clothing. Rinse the skin thoroughly with large amounts of water and seek medical attention.[2]

  • Eye Contact : Immediately flush eyes with large amounts of water, removing contact lenses if present.[2] Separate eyelids to ensure adequate flushing and call a physician.[2]

  • Inhalation : Move the person to fresh air. If breathing is difficult, seek medical attention.

G A Receive & Inspect this compound B Log into Inventory & Store at -20°C (Solid) or -80°C (Solution) A->B C Don Appropriate PPE: - Goggles - Gloves - Lab Coat B->C D Work in Ventilated Enclosure (Fume Hood / BSC) C->D E Weigh Solid & Prepare Stock Solution D->E F Aliquot & Store Stock Solution E->F G Perform Experiment F->G H Decontaminate Work Area & Equipment G->H I Dispose of All Waste as Hazardous Material H->I J Doff PPE & Wash Hands I->J

Caption: Workflow for the safe handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.